molecular formula C28H21N3O4 B1675844 M-31850

M-31850

Cat. No.: B1675844
M. Wt: 463.5 g/mol
InChI Key: UPLUIYHKSADQOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M-31850 is a β-Hexosaminidase Inhibitor. this compound showed activity against the insect β-N-acetyl-D-hexosaminidase OfHex2. this compound acts as a substrate-competitive and selective inhibitor against human β-N-acetyl hexosaminidase (IC50 = 6.0 & 3.1 µM for hHex A & hHex B, respectively), while exhibiting much reduced potency against Jack Bean or bacterial Hex (IC50 = 280 & >500 µM for JBHex & SpHex, respectively) and little or no activity against SmHex or hOGN.

Properties

IUPAC Name

2-[2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethylamino]ethyl]benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O4/c32-25-19-9-1-5-17-6-2-10-20(23(17)19)26(33)30(25)15-13-29-14-16-31-27(34)21-11-3-7-18-8-4-12-22(24(18)21)28(31)35/h1-12,29H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLUIYHKSADQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCNCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

M-31850: A Deep Dive into its Mechanism of Action as a β-Hexosaminidase Inhibitor and Pharmacological Chaperone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), with significant potential as a pharmacological chaperone for the treatment of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases. This technical guide provides an in-depth analysis of the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biochemical pathways and experimental workflows.

Introduction to this compound and its Therapeutic Target

This compound is a naphthalimide derivative that has been identified as a powerful inhibitor of human β-hexosaminidase A (HexA) and B (HexB).[1][2] These enzymes are critical for the lysosomal degradation of GM2 gangliosides. Genetic mutations in the genes encoding the α- (HEXA) and β- (HEXB) subunits of these enzymes can lead to their misfolding, retention in the endoplasmic reticulum (ER), and subsequent degradation. This results in the accumulation of GM2 gangliosides, causing severe neurodegenerative disorders like Tay-Sachs and Sandhoff diseases.[3] this compound's mechanism of action is twofold: direct enzymatic inhibition and, more importantly, acting as a pharmacological chaperone to rescue mutant enzyme function.

Quantitative Analysis of this compound's Inhibitory Activity

The inhibitory potency of this compound has been quantified through various enzymatic assays. The following tables summarize the key inhibition constants (IC50 and Ki) against different forms of β-hexosaminidase.

Table 1: IC50 Values of this compound against Human Hexosaminidase Isozymes

EnzymeIC50 (µM)
Human HexA6.0
Human HexB3.1

Data sourced from MedchemExpress.[1][2]

Table 2: Ki and IC50 Values of this compound against Various Species' Hexosaminidases

EnzymeConstantValue (µM)
Human Hex (general)Ki0.8
OfHex2 (β-N-acetyl-D-hexosaminidase)Ki2.5
Jack Bean Hex (JBHex)IC50280
Streptomyces plicatus Hex (SpHex)IC50>500

Data sourced from MedchemExpress.

Mechanism of Action: Competitive Inhibition

This compound functions as a classic competitive inhibitor of β-hexosaminidase. This mode of inhibition is characterized by the inhibitor binding to the active site of the enzyme, thereby competing with the natural substrate. Kinetically, this results in an increase in the Michaelis constant (Km), while the maximum velocity (Vmax) of the reaction remains unchanged. This is because the inhibition can be overcome by increasing the substrate concentration.

Visualizing Competitive Inhibition: The Lineweaver-Burk Plot

The competitive inhibition kinetics of this compound can be visualized using a Lineweaver-Burk plot, which is a double reciprocal representation of the Michaelis-Menten equation. In the presence of a competitive inhibitor like this compound, the y-intercept (1/Vmax) remains the same, while the x-intercept (-1/Km) shifts closer to the origin, indicating an increased apparent Km.

Lineweaver_Burk_Plot Lineweaver-Burk Plot for this compound 1/[S] 1/[S] x_axis 1/[S] 1/V 1/V y_axis 1/V origin->x_axis origin->y_axis inhibitor_x -1/Km (app) y_intercept 1/Vmax no_inhibitor_start no_inhibitor_start no_inhibitor_start->no_inhibitor_end No Inhibitor inhibitor_start inhibitor_start inhibitor_start->inhibitor_end + this compound no_inhibitor_x_label x-intercept = -1/Km inhibitor_x_label x-intercept = -1/Km (app)

Caption: Representative Lineweaver-Burk plot illustrating the competitive inhibition of β-hexosaminidase by this compound.

Pharmacological Chaperone Activity

Beyond its direct inhibitory effect, this compound acts as a pharmacological chaperone, which is particularly relevant for treating genetic disorders like Tay-Sachs disease where mutations lead to unstable, misfolded enzymes.

The Chaperoning Mechanism

In the neutral pH environment of the endoplasmic reticulum, this compound binds to the active site of the misfolded mutant HexA. This binding stabilizes the enzyme's conformation, allowing it to pass the ER's quality control system and be trafficked to the Golgi apparatus for further processing and eventual transport to the lysosome. Once in the acidic environment of the lysosome, the increased concentration of the natural substrate (GM2 ganglioside) and the lower pH likely facilitate the dissociation of this compound, allowing the now correctly localized and folded enzyme to perform its catalytic function.

Pharmacological_Chaperone_Pathway Pharmacological Chaperone Mechanism of this compound cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_HexA Misfolded Mutant HexA Stabilized_HexA Stabilized HexA-M31850 Complex Misfolded_HexA->Stabilized_HexA binds to active site M31850 This compound M31850->Stabilized_HexA Processed_HexA Processed HexA-M31850 Complex Stabilized_HexA->Processed_HexA Trafficking Active_HexA Active Mutant HexA Processed_HexA->Active_HexA Transport & Dissociation Degradation GM2 Degradation Active_HexA->Degradation M31850_dissociated This compound Active_HexA->M31850_dissociated dissociates GM2 GM2 Ganglioside (Substrate) GM2->Degradation Experimental_Workflow_Thermal_Stability Thermal Stability Assay Workflow Start Start: Cell Lysate with Mutant HexA Add_Compound Add this compound or DMSO (Control) Start->Add_Compound Split Split Sample Add_Compound->Split Heat_Treatment Heat Treatment (e.g., 44°C) Split->Heat_Treatment Ice_Control Keep on Ice Split->Ice_Control Cooling Cool on Ice Heat_Treatment->Cooling Equilibration Equilibrate to 37°C Ice_Control->Equilibration Cooling->Equilibration Add_Substrate Add MUG Substrate Equilibration->Add_Substrate Measure_Activity Measure Fluorescence Add_Substrate->Measure_Activity Analysis Compare Residual Activity (this compound vs. DMSO) Measure_Activity->Analysis

References

M-31850: A Potent β-Hexosaminidase Inhibitor for Research and Therapeutic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

M-31850 is a potent, selective, and cell-permeable competitive inhibitor of β-hexosaminidase (Hex), a critical lysosomal enzyme. This document provides a comprehensive technical overview of this compound, including its mechanism of action, inhibitory activity, and its potential as a pharmacological chaperone for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease. Detailed experimental protocols for assessing β-hexosaminidase activity and the effects of this compound are also presented.

Introduction to β-Hexosaminidase

β-Hexosaminidase is a vital lysosomal glycoside hydrolase that plays a crucial role in the catabolism of glycoconjugates. It exists in several isoforms, with Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits, being the most prominent.[1] These enzymes are responsible for the removal of terminal N-acetylgalactosamine and N-acetylglucosamine residues from various substrates, including gangliosides, glycoproteins, and glycosaminoglycans.

Deficiencies in β-hexosaminidase activity, due to mutations in the corresponding HEXA and HEXB genes, lead to a group of devastating lysosomal storage disorders.[1] Mutations in the HEXA gene cause Tay-Sachs disease, characterized by the accumulation of GM2 ganglioside primarily in the neurons.[1][2] Mutations in the HEXB gene result in Sandhoff disease, which involves the accumulation of GM2 ganglioside and other glycoconjugates in various tissues.[3]

Recent research has also uncovered a role for β-hexosaminidase in the innate immune response, where it can function as a peptidoglycan hydrolase to combat bacterial infections. Furthermore, studies suggest that microglia secrete β-hexosaminidase, which is then taken up by neurons, highlighting its importance in maintaining neuronal health.

This compound: A Competitive Inhibitor of β-Hexosaminidase

This compound is a bisnaphthalimide compound that has been identified as a potent, selective, and competitive inhibitor of human β-hexosaminidase. Its cell-permeable nature allows it to be used in cell-based assays and potentially as a therapeutic agent.

Mechanism of Action

This compound functions as a classic competitive inhibitor of β-hexosaminidase. This means that it binds to the active site of the enzyme, thereby competing with the natural substrate. Kinetically, this is observed as an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzymatic reaction.

Beyond simple inhibition, this compound acts as a pharmacological chaperone for certain mutant forms of Hex A. In some cases of Tay-Sachs disease, mutations lead to misfolding of the Hex A protein in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome. By binding to the active site of the misfolded enzyme, this compound can stabilize its conformation, allowing it to pass the ER quality control system and be transported to the lysosome, where it can exert some residual activity. This chaperone effect has been demonstrated to increase the half-life of mutant Hex A in cells derived from patients with Adult Tay-Sachs disease (ATSD).

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome mutant_HexA Misfolded Mutant HexA chaperoned_HexA Stabilized Mutant HexA mutant_HexA->chaperoned_HexA Binding & Stabilization degradation Proteasomal Degradation mutant_HexA->degradation ER-Associated Degradation (ERAD) M31850 This compound M31850->chaperoned_HexA golgi_processing Processing & Packaging chaperoned_HexA->golgi_processing Transport active_HexA Functional Mutant HexA golgi_processing->active_HexA Trafficking degraded_GM2 Degraded Product active_HexA->degraded_GM2 Hydrolysis GM2 GM2 Ganglioside GM2->degraded_GM2

Pharmacological Chaperone Mechanism of this compound.
Quantitative Inhibitory Activity

The inhibitory potency of this compound against various forms of β-hexosaminidase has been quantified and is summarized in the table below.

Target EnzymeParameterValueReference
Human Hexosaminidase A (Hex A)IC506.0 µM
Human Hexosaminidase B (Hex B)IC503.1 µM
β-N-acetyl-D-hexosaminidase (OfHex2)Ki2.5 µM
Hexosaminidase (unspecified)Ki0.8 µM
Jack Bean Hexosaminidase (JBHex)IC50280 µM
Streptomyces plicatus Hexosaminidase (SpHex)IC50>500 µM

Experimental Protocols

The following sections detail standardized protocols for assessing β-hexosaminidase activity and evaluating the inhibitory effects of compounds like this compound.

Fluorometric β-Hexosaminidase Activity Assay

This assay provides a sensitive method for measuring β-hexosaminidase activity in cell lysates or purified enzyme preparations.

Materials:

  • 96-well black microtiter plate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)

  • β-Hexosaminidase samples (cell lysates, purified enzyme)

  • This compound or other inhibitors

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)

  • Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) stock solution

  • Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4)

Procedure:

  • Sample Preparation: Prepare serial dilutions of this compound in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of the β-hexosaminidase sample to each well.

  • Inhibitor Addition: Add a small volume (e.g., 1-5 µL) of the this compound dilutions or vehicle control to the appropriate wells. Incubate for a predetermined time (e.g., 15 minutes) at 37°C.

  • Initiate Reaction: Add 50 µL of the MUG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Measurement: Read the fluorescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

start Start sample_prep Prepare this compound and Enzyme Samples start->sample_prep plate_setup Add Enzyme and Inhibitor to Plate sample_prep->plate_setup incubation1 Incubate at 37°C plate_setup->incubation1 add_substrate Add MUG Substrate incubation1->add_substrate incubation2 Incubate at 37°C (Protected from Light) add_substrate->incubation2 add_stop Add Stop Solution incubation2->add_stop read_plate Read Fluorescence (Ex: 365nm, Em: 450nm) add_stop->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for Fluorometric β-Hexosaminidase Inhibition Assay.
Colorimetric β-Hexosaminidase Activity Assay

This method offers an alternative to the fluorometric assay, using a chromogenic substrate.

Materials:

  • 96-well clear, flat-bottom microtiter plate

  • Spectrophotometric microplate reader (405 nm)

  • β-Hexosaminidase samples

  • This compound or other inhibitors

  • Assay Buffer

  • Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

  • Stop Reagent (e.g., sodium carbonate solution)

Procedure:

  • Sample and Inhibitor Preparation: As described in the fluorometric assay.

  • Reaction Setup: Add 20 µL of the β-hexosaminidase sample and varying concentrations of this compound to the wells.

  • Initiate Reaction: Add 80 µL of the pNP-GlcNAc substrate solution to each well.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Stop Reaction: Add 100 µL of Stop Reagent to each well.

  • Measurement: Read the absorbance at 405 nm.

  • Data Analysis: Determine the IC50 value of this compound.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA can be used to verify the direct binding of this compound to β-hexosaminidase in a cellular context.

Procedure:

  • Cell Treatment: Treat cultured cells (e.g., fibroblasts from Tay-Sachs patients) with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-60°C).

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Detection: Analyze the amount of soluble β-hexosaminidase remaining in the supernatant at each temperature using Western blotting or an activity assay.

  • Analysis: The binding of this compound is expected to stabilize β-hexosaminidase, resulting in a higher melting temperature compared to the vehicle-treated control.

Signaling and Disease Relevance

The primary role of β-hexosaminidase is within the lysosome, where it participates in the stepwise degradation of complex molecules. A deficiency of Hex A disrupts the lysosomal degradation pathway of GM2 gangliosides.

GM2 GM2 Ganglioside HexA Hexosaminidase A GM2->HexA Substrate Deficiency HexA Deficiency (e.g., Tay-Sachs) GM2->Deficiency GM3 GM3 Ganglioside HexA->GM3 Product Lysosome Lysosome Accumulation GM2 Accumulation in Neurons Deficiency->Accumulation Neurodegeneration Neurodegeneration Accumulation->Neurodegeneration

Role of Hexosaminidase A in GM2 Ganglioside Catabolism.

Conclusion

This compound is a valuable research tool for studying the function and inhibition of β-hexosaminidase. Its competitive inhibitory activity and function as a pharmacological chaperone make it a compound of interest for developing therapies for lysosomal storage disorders like Tay-Sachs and Sandhoff diseases. The experimental protocols provided herein offer a framework for researchers to investigate the effects of this compound and other potential inhibitors of β-hexosaminidase in both biochemical and cellular contexts. Further preclinical studies are warranted to explore the full therapeutic potential of this compound.

References

M-31850 for Tay-Sachs Disease Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tay-Sachs disease is a devastating neurodegenerative lysosomal storage disorder characterized by the deficiency of the β-hexosaminidase A (Hex A) enzyme, leading to the accumulation of GM2 gangliosides in the brain and nerve cells. M-31850 is a potent and selective inhibitor of β-hexosaminidase that functions as a pharmacological chaperone, a promising therapeutic strategy for Tay-Sachs disease. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and relevant biological pathways.

Introduction to this compound

This compound is a small molecule inhibitor of β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B).[1] In the context of Tay-Sachs disease, which is caused by mutations in the HEXA gene that lead to misfolding and premature degradation of the Hex A enzyme, this compound acts as a pharmacological chaperone. By binding to the misfolded Hex A enzyme in the endoplasmic reticulum (ER), this compound stabilizes its conformation, facilitating its proper trafficking to the lysosome and thereby increasing the residual enzyme activity.[2][3] This chaperone effect has the potential to rescue enzyme function and ameliorate the disease phenotype.

Quantitative Data

The following tables summarize the key in vitro efficacy and inhibitory constants for this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineThis compound ConcentrationObserved EffectReference
Infantile Sandhoff Disease (ISD) FibroblastsDose-dependentIncrease in MUG hydrolysis (Hex S levels)[3]
Adult Tay-Sachs Disease (ATSD) Fibroblasts0.002 mM~3-fold increase in Hex A protein and enzyme activity in lysosomes[2]
Adult Tay-Sachs Disease (ATSD) FibroblastsNot specifiedMore than two-fold increase in the half-life of mutant Hex A at 44°C

Table 2: Inhibitory Constants of this compound

Target EnzymeIC50KiReference
Human Hexosaminidase A (Hex A)6.0 µM0.8 µM
Human Hexosaminidase B (Hex B)3.1 µMNot Reported
Jack Bean Hexosaminidase (JBHex)280 µMNot Reported
Streptomyces plicatus Hexosaminidase (SpHex)>500 µMNot Reported
β-N-acetyl-D-hexosaminidase OfHex2Not Reported2.5 µM

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is as a pharmacological chaperone for the mutant Hex A enzyme. This process is intrinsically linked to the cellular quality control system, particularly the unfolded protein response (UPR) and endoplasmic reticulum-associated degradation (ERAD).

In Tay-Sachs disease, mutations in the HEXA gene lead to the production of a misfolded α-subunit of the Hex A enzyme. This misfolded protein is recognized by the ER quality control machinery and targeted for degradation by the ERAD pathway, preventing it from reaching the lysosome where it would normally function.

This compound, as a competitive inhibitor, binds to the active site of the misfolded Hex A α-subunit within the ER. This binding stabilizes the protein's conformation, allowing it to evade ERAD and traffic through the Golgi apparatus to the lysosome. Once in the acidic environment of the lysosome, the lower pH and the presence of the natural substrate (GM2 ganglioside) are thought to facilitate the dissociation of this compound, allowing the now correctly localized and folded Hex A to catabolize the accumulated GM2 ganglioside.

G cluster_ER Endoplasmic Reticulum (pH ~7.2) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (pH ~4.5-5.0) Misfolded Hex A Misfolded Hex A Stabilized Hex A Stabilized Hex A Misfolded Hex A->Stabilized Hex A Stabilized by this compound ERAD ER-Associated Degradation Misfolded Hex A->ERAD Targeted for Degradation This compound This compound This compound->Misfolded Hex A Binds to Trafficking Trafficking Stabilized Hex A->Trafficking Traffics to Functional Hex A Functional Hex A Trafficking->Functional Hex A Delivers to GM2 Ganglioside GM2 Ganglioside Functional Hex A->GM2 Ganglioside Catabolizes M-31850_dissociated This compound Functional Hex A->M-31850_dissociated Dissociates Degradation Products Degradation Products GM2 Ganglioside->Degradation Products

Mechanism of action for this compound as a pharmacological chaperone.

Experimental Protocols

Treatment of Tay-Sachs Fibroblasts with this compound

This protocol describes the general procedure for treating patient-derived fibroblasts with this compound to assess its chaperone activity.

Materials:

  • Tay-Sachs patient-derived fibroblasts (e.g., from Coriell Institute)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound (stored as a stock solution in DMSO at -20°C)

  • DMSO (vehicle control)

  • Cell culture plates (e.g., 6-well or 12-well)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed Tay-Sachs fibroblasts in cell culture plates at a density that allows for several days of growth without reaching confluency.

  • Allow cells to adhere and grow for 24 hours.

  • Prepare fresh complete medium containing the desired final concentration of this compound. A dose-response experiment is recommended, with concentrations ranging from low micromolar to the upper limit of solubility or non-toxicity. Also, prepare a vehicle control medium with an equivalent concentration of DMSO.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.

  • Incubate the cells for a period of 3 to 5 days to allow for this compound to exert its chaperone effect and for the stabilized Hex A to accumulate.

  • After the incubation period, harvest the cells for downstream analysis, such as a β-hexosaminidase activity assay or Western blotting.

β-Hexosaminidase A Activity Assay

This fluorometric assay is used to quantify the enzymatic activity of Hex A in cell lysates.

Materials:

  • Cell lysate from this compound-treated and control fibroblasts

  • Lysis buffer (e.g., 10 mM sodium phosphate buffer, pH 6.0, with 0.1% Triton X-100)

  • 4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), a specific substrate for Hex A

  • Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)

  • 96-well black microplate

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

  • 4-Methylumbelliferone (4-MU) standard for calibration curve

Procedure:

  • Prepare cell lysates by incubating the harvested cells in lysis buffer on ice, followed by centrifugation to pellet cell debris. Determine the protein concentration of the supernatant.

  • In a 96-well black microplate, add a standardized amount of protein from each cell lysate to individual wells.

  • Prepare a reaction mixture by diluting the MUGS substrate in an appropriate buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.4).

  • Initiate the enzymatic reaction by adding the MUGS reaction mixture to each well containing cell lysate.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution to each well.

  • Measure the fluorescence of the liberated 4-MU using a fluorometer.

  • Calculate the Hex A activity by comparing the fluorescence readings to a 4-MU standard curve and normalizing to the protein concentration of the cell lysate.

GM2 Ganglioside Quantification

This method allows for the quantification of accumulated GM2 ganglioside in fibroblasts.

Materials:

  • Cell pellets from this compound-treated and control fibroblasts

  • Solvents for lipid extraction (e.g., chloroform, methanol)

  • High-performance thin-layer chromatography (HPTLC) plates

  • HPTLC developing solvent (e.g., chloroform:methanol:0.25% aqueous CaCl2)

  • Resorcinol reagent for visualization

  • Densitometer for quantification

  • Purified GM2 ganglioside standard

Procedure:

  • Extract total lipids from the cell pellets using a chloroform:methanol extraction method.

  • Separate the gangliosides from other lipids using a partitioning step.

  • Spot the extracted gangliosides and a serial dilution of the GM2 ganglioside standard onto an HPTLC plate.

  • Develop the HPTLC plate in the developing solvent to separate the different ganglioside species.

  • After development, visualize the gangliosides by spraying the plate with the resorcinol reagent and heating.

  • Quantify the GM2 ganglioside bands by densitometry, using the standard curve generated from the purified GM2 standard.

Experimental Workflows

The following diagram illustrates a typical workflow for the preclinical evaluation of a pharmacological chaperone like this compound for Tay-Sachs disease.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Inhibition_Assay Enzyme Inhibition Assay (IC50, Ki determination) Fibroblast_Treatment Tay-Sachs Fibroblast Treatment with this compound Enzyme_Inhibition_Assay->Fibroblast_Treatment Informs Dosing HexA_Activity_Assay Hex A Activity Assay Fibroblast_Treatment->HexA_Activity_Assay Western_Blot Western Blot for Hex A Protein Levels Fibroblast_Treatment->Western_Blot GM2_Quantification GM2 Ganglioside Quantification Fibroblast_Treatment->GM2_Quantification Animal_Model Tay-Sachs Mouse Model Treatment with this compound HexA_Activity_Assay->Animal_Model Positive results lead to PK_Studies Pharmacokinetic Studies Animal_Model->PK_Studies Toxicity_Studies Toxicity and Safety Studies Animal_Model->Toxicity_Studies Efficacy_Studies Efficacy Studies (Hex A activity, GM2 levels, phenotype) Animal_Model->Efficacy_Studies

Preclinical evaluation workflow for this compound.

Conclusion

This compound represents a promising pharmacological chaperone for the treatment of Tay-Sachs disease. Its ability to stabilize mutant Hex A, increase its lysosomal activity, and consequently reduce GM2 ganglioside accumulation has been demonstrated in preclinical models. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other pharmacological chaperones for Tay-Sachs and related lysosomal storage disorders. Further studies are warranted to evaluate its in vivo efficacy, pharmacokinetics, and safety profile to pave the way for potential clinical applications.

References

M-31850: A Technical Guide to its Role as a Pharmacological Chaperone for β-Hexosaminidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases, are devastating lysosomal storage disorders arising from mutations in the HEXA or HEXB genes, respectively. These mutations lead to a deficiency in the β-hexosaminidase A (Hex A) enzyme, resulting in the neurotoxic accumulation of GM2 ganglioside. Many of the mutations associated with late-onset forms of these diseases do not directly impact the catalytic site of the enzyme but rather cause protein misfolding and instability, leading to premature degradation by the endoplasmic reticulum's quality control machinery. Pharmacological chaperones (PCs) represent a promising therapeutic strategy for these conformational diseases. PCs are small molecules that bind to and stabilize mutant proteins, facilitating their proper folding and trafficking to the lysosome. This technical guide provides an in-depth overview of M-31850, a potent and selective competitive inhibitor of β-hexosaminidase, and its role as a pharmacological chaperone. We will detail its mechanism of action, present key quantitative data, outline experimental protocols for its evaluation, and visualize its functional pathways.

Introduction to Pharmacological Chaperone Therapy

Pharmacological chaperone therapy is an innovative approach for treating genetic diseases caused by protein misfolding.[1] Unlike enzyme replacement therapy, which introduces a functional version of the deficient protein, PCs are small molecules that permeate cell membranes and bind to specific, endogenously produced mutant enzymes.[2] This binding event stabilizes the protein's conformation, allowing it to pass the stringent quality control checks of the endoplasmic reticulum (ER) and be trafficked to its correct cellular location, such as the lysosome.[2][3] For lysosomal storage disorders, an ideal PC would exhibit high affinity for the target enzyme at the neutral pH of the ER to facilitate folding and trafficking, and a lower affinity at the acidic pH of the lysosome to allow for its dissociation and subsequent substrate metabolism by the now-functional enzyme.

This compound: A Novel Pharmacological Chaperone for β-Hexosaminidase

This compound is a non-carbohydrate-based, bis-naphthalimide derivative identified through high-throughput screening as a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex).[4] Its ability to bind to the active site of Hex allows it to act as a molecular scaffold, stabilizing the enzyme and promoting its proper folding.

Mechanism of Action

The primary mechanism of action for this compound as a pharmacological chaperone is the stabilization of mutant Hex A, the enzyme deficient in Tay-Sachs and Sandhoff diseases. By binding to the enzyme in the endoplasmic reticulum, this compound facilitates its correct conformational folding. This allows the stabilized enzyme to evade ER-associated degradation (ERAD) and be trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the competitive nature of this compound's binding and the high concentration of the accumulated substrate (GM2 ganglioside) are thought to facilitate its displacement, allowing the rescued enzyme to perform its catalytic function. Studies have shown that this compound can increase the half-life of mutant Hex A more than two-fold at elevated temperatures, demonstrating its stabilizing effect.

cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Unfolded Mutant HexA Unfolded Mutant HexA Misfolded Mutant HexA Misfolded Mutant HexA Unfolded Mutant HexA->Misfolded Mutant HexA Misfolding ERAD ERAD Misfolded Mutant HexA->ERAD Degradation Binding Misfolded Mutant HexA->Binding This compound This compound This compound->Binding Stabilized HexA-M-31850 Complex Stabilized HexA-M-31850 Complex Binding->Stabilized HexA-M-31850 Complex Stabilization Golgi Processing & Maturation Stabilized HexA-M-31850 Complex->Golgi Trafficking Lysosome Arrival of Complex Golgi->Lysosome Dissociation Dissociation Lysosome->Dissociation Functional HexA Functional HexA Dissociation->Functional HexA Release of this compound Substrate Metabolism Substrate Metabolism Functional HexA->Substrate Metabolism GM2 Ganglioside -> Product

Mechanism of Action of this compound as a Pharmacological Chaperone.

Quantitative Data

The efficacy and potency of this compound have been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative findings.

Target Parameter Value Reference
Human Hexosaminidase A (Hex A)IC506.0 µM
Human Hexosaminidase B (Hex B)IC503.1 µM
Insect β-N-acetyl-D-hexosaminidase (OfHex2)Ki2.5 µM
Human Hexosaminidase (General)Ki0.8 µM
Jack Bean Hexosaminidase (JBHex)IC50280 µM
Streptomyces plicatus Hexosaminidase (SpHex)IC50>500 µM
Table 1: In Vitro Inhibitory Activity of this compound.
Cell Line Treatment Effect Reference
Infantile Sandhoff Disease (ISD) FibroblastsThis compoundDose-dependent increase in MUG hydrolysis (Hex S levels)
Adult Tay-Sachs Disease (ATSD) FibroblastsThis compound> 2-fold increase in the half-life of mutant Hex A at 44°C
Table 2: Cellular Efficacy of this compound.

Experimental Protocols

The identification and validation of this compound as a pharmacological chaperone involved a series of robust experimental procedures. Detailed below are representative protocols for the key assays.

High-Throughput Screening (HTS) for β-Hexosaminidase Inhibitors

This protocol describes a fluorescence-based enzyme assay suitable for HTS to identify inhibitors of purified human β-hexosaminidase.

Materials:

  • Purified human placental β-hexosaminidase A

  • 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate

  • Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

  • Stop solution (e.g., glycine-carbonate buffer, pH 10.5)

  • Compound library (e.g., Maybridge library) dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of purified Hex A in assay buffer.

  • Dispense a small volume (e.g., 10 µL) of the Hex A solution into each well of a 384-well plate.

  • Add a small volume (e.g., 50 nL) of each compound from the library to the respective wells using a robotic liquid handler. The final concentration of the compounds is typically in the low micromolar range (e.g., 10 µM). Include appropriate controls (DMSO for negative control, known inhibitor for positive control).

  • Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the enzymatic reaction by adding a specific volume (e.g., 10 µL) of the MUG substrate solution to each well. The final substrate concentration should be near the Km value to ensure sensitivity to competitive inhibitors.

  • Monitor the increase in fluorescence (Excitation: ~360 nm, Emission: ~450 nm) over time in a kinetic mode using a fluorescence plate reader.

  • Alternatively, for an endpoint assay, allow the reaction to proceed for a set time (e.g., 30 minutes) and then add a stop solution to terminate the reaction and maximize the fluorescence of the 4-methylumbelliferone product.

  • Identify "hits" as compounds that significantly reduce the rate of MUG hydrolysis compared to the DMSO control.

Cell-Based Assay for Pharmacological Chaperone Activity

This protocol is designed to evaluate the ability of "hit" compounds from the HTS to increase the intracellular activity of mutant Hex A in patient-derived fibroblasts.

Materials:

  • Human fibroblast cell lines from patients with late-onset Tay-Sachs or Sandhoff disease

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in distilled water)

  • MUG substrate solution in citrate buffer (pH 4.5)

  • Protein assay reagent (e.g., BCA kit)

  • Multi-well cell culture plates (e.g., 24-well plates)

  • Fluorescence plate reader

Procedure:

  • Seed patient-derived fibroblasts into multi-well plates and allow them to adhere and grow to a confluent monolayer.

  • Treat the cells with various concentrations of the test compound (e.g., this compound) or DMSO (vehicle control) in fresh culture medium.

  • Incubate the cells for an extended period (e.g., 3-5 days) to allow for compound uptake, enzyme stabilization, and trafficking.

  • After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove the compound from the medium.

  • Lyse the cells by adding cell lysis buffer to each well and incubating for a short period on ice.

  • Collect the cell lysates and clarify by centrifugation.

  • Determine the total protein concentration in each lysate using a standard protein assay.

  • Measure the Hex A activity in the lysates by adding the MUG substrate solution and monitoring the fluorescence as described in the HTS protocol. Normalize the enzyme activity to the total protein concentration.

  • A compound is considered an effective pharmacological chaperone if it produces a statistically significant, dose-dependent increase in Hex A activity compared to the DMSO-treated control cells.

cluster_Discovery Discovery Phase cluster_Validation Validation Phase cluster_Characterization Characterization Phase Compound Library Compound Library HTS HTS Compound Library->HTS Screening Hit Compounds Hit Compounds HTS->Hit Compounds Inhibitors Identified Purified HexA Purified HexA Purified HexA->HTS Target Cell-Based Assay Cell-Based Assay Hit Compounds->Cell-Based Assay Efficacy Assessment Efficacy Assessment Cell-Based Assay->Efficacy Assessment Measure HexA Activity Patient Fibroblasts Patient Fibroblasts Patient Fibroblasts->Cell-Based Assay Cell Model Lead Candidate (this compound) Lead Candidate (this compound) Efficacy Assessment->Lead Candidate (this compound) Mechanism Studies Mechanism Studies Lead Candidate (this compound)->Mechanism Studies e.g., Thermal Stability Understanding of PC Action Understanding of PC Action Mechanism Studies->Understanding of PC Action

Experimental Workflow for this compound Discovery and Validation.

Concluding Remarks and Future Directions

This compound stands as a proof-of-concept for the discovery of non-carbohydrate-based pharmacological chaperones for GM2 gangliosidoses through high-throughput screening. Its ability to act as a competitive inhibitor and stabilize mutant β-hexosaminidase A in patient-derived cells highlights its potential as a therapeutic lead. However, searches for clinical trials of this compound have not yielded any results, suggesting that its development may have been discontinued or is in a very early preclinical stage.

The future of pharmacological chaperone therapy for Tay-Sachs and Sandhoff diseases will likely involve the discovery of novel, more potent, and highly specific compounds. A key challenge is to identify chaperones that are not inhibitory in the lysosome, or that have a highly favorable pH-dependent binding profile. Furthermore, combination therapies, where a pharmacological chaperone is used in conjunction with other approaches like substrate reduction therapy or gene therapy, may offer synergistic benefits and represent a promising avenue for future research. The methodologies outlined in this guide provide a robust framework for the continued discovery and development of the next generation of pharmacological chaperones for these and other devastating lysosomal storage disorders.

References

M-31850: A Potential Pharmacological Chaperone for Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism and Preclinical Evaluation of M-31850 for GM2 Gangliosidoses

Introduction

Lysosomal storage disorders (LSDs) are a group of over 50 rare inherited metabolic diseases characterized by the accumulation of undegraded or partially degraded macromolecules within the lysosomes. This accumulation is due to deficiencies in specific lysosomal enzymes. Among the most severe LSDs are the GM2 gangliosidoses, which include Tay-Sachs and Sandhoff diseases. These neurodegenerative disorders result from mutations in the HEXA and HEXB genes, respectively, leading to a deficiency of the enzyme β-hexosaminidase A (Hex A). This deficiency causes the toxic accumulation of GM2 ganglioside, primarily in neuronal cells, leading to progressive neurological damage and, in severe infantile forms, death in early childhood.

Current therapeutic strategies for LSDs include enzyme replacement therapy (ERT) and substrate reduction therapy (SRT). However, these approaches have limitations, particularly in treating the neurological manifestations of diseases like Tay-Sachs and Sandhoff disease, due to the inability of large-molecule enzymes to cross the blood-brain barrier. Pharmacological chaperone therapy (PCT) has emerged as a promising alternative. Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and trafficking to the lysosome, thereby increasing residual enzyme activity.

This technical guide focuses on this compound, a non-carbohydrate-based small molecule identified as a potent and selective inhibitor of β-hexosaminidase and a potential pharmacological chaperone for the treatment of late-onset Tay-Sachs disease.

Mechanism of Action of this compound

This compound acts as a pharmacological chaperone for β-hexosaminidase. Many disease-causing mutations in the HEXA and HEXB genes result in misfolded but potentially functional enzyme subunits. These misfolded proteins are recognized by the endoplasmic reticulum's quality control system and targeted for premature degradation, never reaching the lysosome where they are needed.

This compound, as a competitive inhibitor, binds to the active site of the mutant β-hexosaminidase A (Hex A) and β-hexosaminidase B (Hex B) in the endoplasmic reticulum. This binding stabilizes the conformation of the mutant enzyme, allowing it to evade degradation and be correctly trafficked through the Golgi apparatus to the lysosomes. Once in the acidic environment of the lysosome, the lower pH is thought to facilitate the dissociation of this compound from the enzyme's active site, allowing the now correctly folded and localized enzyme to catabolize its substrate, GM2 ganglioside.

Pharmacological Chaperone Mechanism of this compound cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Mutant_HexA Misfolded Mutant HexA Complex Stabilized HexA-M31850 Complex Mutant_HexA->Complex Binding Degradation Proteasomal Degradation Mutant_HexA->Degradation ER-Associated Degradation M31850 This compound M31850->Complex Trafficking Trafficking Complex->Trafficking Transport Active_HexA Active Folded HexA Trafficking->Active_HexA Delivery Hydrolysis GM2 Hydrolysis Active_HexA->Hydrolysis Catalysis M31850_diss This compound Active_HexA->M31850_diss Dissociation GM2 GM2 Ganglioside GM2->Hydrolysis

Caption: Proposed mechanism of action for this compound as a pharmacological chaperone.

Quantitative Data

This compound was identified through a high-throughput screening of chemical libraries for inhibitors of human lysosomal β-N-acetyl hexosaminidase. Subsequent studies have characterized its inhibitory activity and its effect on mutant enzyme function in patient-derived cells.

ParameterEnzymeValueReference
IC50 Human HexA6.0 µM[1]
Human HexB3.1 µM[1]
Ki β-N-acetyl-D-hexosaminidase OfHex22.5 µM[1]

Preclinical Efficacy in Cell-Based Models:

Cell LineDisease ModelTreatmentOutcomeReference
FibroblastsAdult Tay-Sachs (ATSD)This compound> 2-fold increase in the half-life of mutant Hex A at 44°C[1]
Lysates from treated cellsInfantile Sandhoff Disease (ISD)This compoundDose-dependent increase in MUG hydrolysis (Hex S levels)[1]

Experimental Protocols

High-Throughput Screening for β-Hexosaminidase Inhibitors

The identification of this compound was the result of a high-throughput screen designed to find inhibitors of human lysosomal β-N-acetyl hexosaminidase that could act as pharmacological chaperones. A general workflow for such a screen is outlined below.

High-Throughput Screening Workflow Start Start: Compound Library Assay_Prep Assay Plate Preparation (Enzyme + Substrate) Start->Assay_Prep Compound_Add Addition of Library Compounds Assay_Prep->Compound_Add Incubation Incubation Compound_Add->Incubation Detection Fluorescence Detection (Measurement of Inhibition) Incubation->Detection Hit_ID Hit Identification (Primary Hits) Detection->Hit_ID Dose_Response Dose-Response and IC50 Determination Hit_ID->Dose_Response Lead_Opt Lead Optimization Dose_Response->Lead_Opt End End: Candidate Compound (this compound) Lead_Opt->End

Caption: Generalized workflow for high-throughput screening of enzyme inhibitors.

Protocol:

  • Enzyme Source: Purified human placental β-hexosaminidase A.

  • Substrate: A fluorogenic substrate such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).

  • Assay Buffer: A buffer that maintains the optimal pH for the enzyme, typically a citrate/phosphate buffer at pH 4.2-4.5.

  • Procedure: a. A chemical library is dispensed into 384-well microplates. b. The enzyme and substrate are added to the wells. c. The plates are incubated at 37°C for a specified time. d. The reaction is stopped by the addition of a high pH buffer (e.g., glycine-carbonate buffer). e. The fluorescence of the product (4-methylumbelliferone) is measured using a plate reader.

  • Hit Identification: Compounds that significantly reduce the fluorescence signal compared to controls are identified as primary hits.

β-Hexosaminidase Activity Assay in Patient Fibroblasts

This assay is used to determine the effect of a pharmacological chaperone on the residual enzyme activity in cells derived from patients with lysosomal storage disorders.

Protocol:

  • Cell Culture: Fibroblasts from Tay-Sachs or Sandhoff disease patients are cultured in appropriate media.

  • Treatment: The cells are incubated with varying concentrations of this compound for a period of several days.

  • Cell Lysis: The cells are harvested and lysed to release the cellular contents, including the lysosomal enzymes.

  • Enzyme Assay: a. The cell lysate is incubated with a fluorogenic substrate (e.g., MUG for total hexosaminidase activity or MUGS, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate, for specific Hex A activity) in an appropriate buffer at 37°C. b. The reaction is stopped, and the fluorescence is measured.

  • Data Analysis: The enzyme activity is normalized to the total protein concentration in the cell lysate and compared between treated and untreated cells.

Conclusion and Future Directions

This compound represents a promising lead compound in the development of pharmacological chaperone therapies for GM2 gangliosidoses. Its ability to inhibit β-hexosaminidase and increase the stability and activity of mutant forms of the enzyme in patient-derived cells provides a strong rationale for further investigation.

To advance this compound towards clinical application, several critical steps are necessary:

  • In Vivo Efficacy Studies: Evaluation of this compound in animal models of Tay-Sachs and Sandhoff disease is essential to determine its ability to cross the blood-brain barrier, reduce GM2 ganglioside accumulation in the central nervous system, and ameliorate neurological symptoms.

  • Pharmacokinetic and Pharmacodynamic Studies: A thorough understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is required to establish appropriate dosing regimens.

  • Toxicology Studies: Comprehensive safety and toxicology studies are necessary to identify any potential adverse effects.

  • Clinical Trials: Should preclinical studies prove successful, well-designed clinical trials will be needed to evaluate the safety and efficacy of this compound in patients with late-onset GM2 gangliosidoses.

The development of an effective oral therapy that can address the neurological deficits in Tay-Sachs and Sandhoff diseases would be a significant breakthrough for patients and their families. This compound, as a pharmacological chaperone, holds the potential to be a cornerstone of such a therapeutic strategy. Further research and development are crucial to unlocking its full therapeutic potential.

References

Investigating the Binding Kinetics of Novel Pharmacological Chaperones: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of potent and effective therapeutics relies on a deep understanding of the interactions between a drug molecule and its biological target. Binding kinetics, the study of the rates of association and dissociation of a drug-target complex, provides crucial insights that extend beyond simple binding affinity. These kinetic parameters, the association rate constant (k_on_), the dissociation rate constant (k_off_), and the resulting equilibrium dissociation constant (K_D_), are increasingly recognized as critical determinants of a drug's in vivo efficacy and duration of action.[1]

This guide provides a technical overview of the principles and methodologies for investigating the binding kinetics of novel therapeutic agents. While specific binding kinetic data for a compound designated "M-31850" is not publicly available in the provided search results, we will use the context of a hypothetical sp2-iminosugar compound, this compound, targeting human lysosomal β-hexosaminidase as a pharmacological chaperone for late-onset Tay-Sachs disease, to illustrate the experimental workflows and data presentation.[2]

Core Concepts in Binding Kinetics

A comprehensive evaluation of a drug candidate's interaction with its target protein involves the determination of several key kinetic and affinity parameters. These parameters provide a quantitative description of the binding process and are essential for comparing different compounds and predicting their pharmacological behavior.

ParameterSymbolDescriptionImportance in Drug Discovery
Association Rate Constant k_on_ (or k_a_)The rate at which the drug binds to its target. It is a measure of how quickly the drug-target complex is formed.A rapid on-rate can lead to a faster onset of drug action.
Dissociation Rate Constant k_off_ (or k_d_)The rate at which the drug dissociates from its target. It reflects the stability of the drug-target complex.A slow off-rate (longer residence time) can lead to a more sustained pharmacological effect, potentially allowing for less frequent dosing.[3]
Equilibrium Dissociation Constant K_D_The ratio of k_off_ to k_on_ (K_D_ = k_off_/k_on_). It represents the concentration of drug at which 50% of the target is occupied at equilibrium.A lower K_D_ value indicates a higher binding affinity.
Inhibition Constant K_i_The concentration of an inhibitor required to produce 50% inhibition. For competitive inhibitors, it is related to the IC_50_ value.Provides a standardized measure of a compound's potency as an inhibitor.
Half-maximal Inhibitory Concentration IC_50_The concentration of an inhibitor that is required for 50% inhibition of an enzymatic reaction.A common measure of drug potency, but it can be influenced by experimental conditions.

Methodologies for Determining Binding Kinetics

A variety of biophysical techniques are available to measure the kinetic parameters of a drug-target interaction. The choice of method depends on factors such as the nature of the target protein, the properties of the ligand, and the required throughput.

Experimental TechniquePrincipleAdvantagesDisadvantages
Surface Plasmon Resonance (SPR) Measures changes in the refractive index at the surface of a sensor chip when a ligand in solution binds to a target immobilized on the chip.Real-time, label-free detection; provides both kinetic (k_on_, k_off_) and affinity (K_D_) data.Requires immobilization of the target, which can potentially alter its conformation; can be sensitive to non-specific binding.
Biolayer Interferometry (BLI) Measures the interference pattern of white light reflected from two surfaces: a layer of immobilized protein on a biosensor tip and an internal reference layer.Real-time, label-free; higher throughput than traditional SPR; less sensitive to refractive index changes in the bulk solution.Can have lower sensitivity for small molecule interactions compared to SPR.
Kinetic Enzyme Assays Involves pre-incubating the enzyme with the inhibitor for various time periods and then initiating the reaction by adding the substrate.[4]Can determine kinetic constants for slow-binding inhibitors and inactivators.[4]Can be complex to set up and analyze, and the data analysis may depend heavily on the assumed binding mechanism.
Isothermal Titration Calorimetry (ITC) Measures the heat change that occurs when a ligand binds to a target.Provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in addition to affinity.Does not directly measure kinetic rates (k_on_, k_off_); requires larger amounts of protein and ligand.
Competition Binding Assays An unlabeled test ligand competes with a labeled tracer ligand for binding to the target.Useful for ligands that are difficult to label directly; can be adapted to various assay formats.Provides indirect measurement of binding kinetics; the analysis can be complex.

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis of this compound Binding to β-Hexosaminidase

This hypothetical protocol outlines the steps for determining the binding kinetics of this compound with its target enzyme, β-hexosaminidase, using SPR.

Objective: To determine the association rate constant (k_on_), dissociation rate constant (k_off_), and equilibrium dissociation constant (K_D_) for the interaction of this compound with human lysosomal β-hexosaminidase.

Materials:

  • Recombinant human β-hexosaminidase A (HexA)

  • This compound compound

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Methodology:

  • Immobilization of β-Hexosaminidase:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxymethylated dextran surface of the sensor chip with a 1:1 mixture of EDC and NHS.

    • Inject the purified β-hexosaminidase A solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in running buffer (e.g., ranging from 0.1 µM to 10 µM).

    • Inject the different concentrations of this compound over the immobilized β-hexosaminidase surface for a set association time, followed by a dissociation phase where only running buffer flows over the chip.

    • Between each concentration, regenerate the sensor surface using a short pulse of the regeneration solution to remove any bound this compound.

  • Data Analysis:

    • The SPR sensorgrams (response units vs. time) are recorded for each concentration of this compound.

    • The data is double-referenced by subtracting the signal from the reference flow cell and a blank buffer injection.

    • The association (k_on_) and dissociation (k_off_) rates are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (K_D_) is calculated as the ratio of k_off_ to k_on_.

Experimental_Workflow cluster_prep Preparation cluster_analysis SPR Analysis cluster_data Data Processing Immobilization Immobilize β-Hexosaminidase on SPR Chip Association Association Phase: Inject this compound Immobilization->Association Ligand_Prep Prepare this compound Concentration Series Ligand_Prep->Association Dissociation Dissociation Phase: Buffer Flow Association->Dissociation Data_Acquisition Sensorgram Acquisition Response vs. Time Association->Data_Acquisition Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Data_Acquisition Regeneration->Association Next Cycle Data_Fitting Kinetic Model Fitting (e.g., 1:1 Langmuir) Data_Acquisition->Data_Fitting Parameter_Calculation Calculate k_on, k_off, K_D Data_Fitting->Parameter_Calculation

Caption: A typical experimental workflow for determining binding kinetics using Surface Plasmon Resonance (SPR).

Visualizing Binding and Mechanism of Action

Drug-Target Binding Model

The interaction between a drug and its target can often be described by a simple bimolecular model, which forms the basis for kinetic analysis.

Binding_Model D Drug (this compound) DT Drug-Target Complex D->DT k_on T Target (HexA) DT->T k_off Signaling_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant_HexA Misfolded Mutant HexA Complex HexA-M-31850 Complex (Stabilized) Degradation Proteasomal Degradation Mutant_HexA->Degradation Default Pathway M31850 This compound M31850->Mutant_HexA Binding & Stabilization Trafficking Vesicular Trafficking Complex->Trafficking Correct Trafficking Functional_HexA Functional HexA Trafficking->Functional_HexA Hydrolysis Substrate Hydrolysis Functional_HexA->Hydrolysis Substrate Substrate (e.g., GM2 Ganglioside) Substrate->Hydrolysis

References

M-31850: A Potent Competitive Inhibitor of β-Hexosaminidase Isozymes HexA and HexB

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of M-31850 on the lysosomal enzymes β-hexosaminidase A (HexA) and β-hexosaminidase B (HexB). The document details the compound's IC50 and Ki values, outlines the experimental methodologies for their determination, and presents key signaling pathways involving these enzymes.

Quantitative Inhibition Data

This compound has been identified as a potent, selective, and competitive inhibitor of both human HexA and HexB.[1] The inhibitory constants, crucial for understanding the compound's efficacy and mechanism of action, are summarized below.

ParameterHexAHexBNotes
IC50 6.0 µM[1]3.1 µM[1]The concentration of this compound required to inhibit 50% of the enzyme's activity.
Ki 0.8 µM[1]-The inhibition constant for this compound as a competitive inhibitor of Hex. The specific isozyme (HexA or a mix) was not explicitly stated in the initial high-throughput screen.[2]

This compound also demonstrates inhibitory activity against β-N-acetyl-D-hexosaminidase OfHex2 with a Ki of 2.5 μM.

Experimental Protocols

The determination of the inhibitory activity of this compound on HexA and HexB involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. The following protocols are based on established methods for assessing β-hexosaminidase activity.

Determination of IC50 Values

The IC50 values were determined through a high-throughput screening (HTS) assay utilizing purified human placental β-hexosaminidase.

Principle: The assay measures the enzymatic activity of HexA and HexB by monitoring the hydrolysis of a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG). The product of this reaction, 4-methylumbelliferone (4-MU), is highly fluorescent, and its rate of formation is directly proportional to the enzyme's activity. The presence of an inhibitor, such as this compound, will decrease the rate of 4-MU production.

Materials:

  • Purified human placental HexA and HexB

  • This compound

  • 4-methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG) substrate

  • Assay buffer (e.g., citrate-phosphate buffer, pH 4.5)

  • Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)

  • 96-well or 384-well microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to achieve a range of concentrations.

  • Enzyme Preparation: Dilute the purified HexA or HexB enzyme in the assay buffer to a working concentration.

  • Assay Reaction:

    • Add a fixed volume of the enzyme solution to each well of the microplate.

    • Add the various concentrations of this compound to the respective wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor or no enzyme (background).

    • Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding a fixed volume of the MUG substrate solution to all wells.

  • Incubation: Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-MU product.

  • Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader with appropriate excitation (e.g., 365 nm) and emission (e.g., 450 nm) wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Determination of Ki and Inhibition Type

The inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive) are determined by performing enzyme kinetic studies.

Principle: This experiment involves measuring the initial reaction velocities of the enzyme at various substrate concentrations in the presence of different fixed concentrations of the inhibitor. By analyzing the data using Michaelis-Menten kinetics and Lineweaver-Burk plots, the effect of the inhibitor on the enzyme's kinetic parameters (Km and Vmax) can be determined, revealing the inhibition type and the Ki value. For this compound, it was determined to be a classic competitive inhibitor, where the Km increases and the Vmax remains unaffected with increasing inhibitor concentrations.

Procedure:

  • Assay Setup: Prepare a matrix of reaction conditions in a microplate with varying concentrations of the MUG substrate and several fixed concentrations of this compound (including a zero-inhibitor control).

  • Enzyme Addition: Initiate the reactions by adding a fixed concentration of HexA or HexB to all wells.

  • Kinetic Measurement: Monitor the increase in fluorescence over time in a kinetic plate reader. The initial velocity (rate of fluorescence increase) is determined for each condition.

  • Data Analysis:

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

    • Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate the apparent Km (Km,app) from the x-intercept of each line.

    • Plot the Km,app values against the inhibitor concentrations. The slope of this line is equal to Km/Ki, from which the Ki can be calculated.

Signaling Pathways and Experimental Workflows

GM2 Ganglioside Degradation Pathway

HexA and HexB are critical enzymes in the lysosomal degradation pathway of glycosphingolipids. Specifically, HexA, with the assistance of the GM2 activator protein, is responsible for the hydrolysis of GM2 ganglioside. A deficiency in HexA leads to the accumulation of GM2 ganglioside, causing Tay-Sachs disease. A deficiency in both HexA and HexB results in Sandhoff disease. This compound, by inhibiting these enzymes, can modulate this pathway.

GM2_Degradation GM1 GM1 Ganglioside GM2 GM2 Ganglioside GM1->GM2 Neuraminidase GM3 GM3 Ganglioside GM2->GM3 Hydrolysis of terminal N-acetylgalactosamine GA2 Asialo-GM2 (GA2) GM2->GA2 Neuraminidase (Bypass) HexA Hexosaminidase A (HexA) GM2->HexA LacCer Lactosylceramide GA2->LacCer Hydrolysis of terminal N-acetylgalactosamine GM2 -> GM3 GM2 -> GM3 HexB Hexosaminidase B (HexB) GA2 -> LacCer GA2 -> LacCer M31850 This compound M31850->HexA Inhibits M31850->HexB Inhibits GM2AP GM2 Activator Protein GM2AP->GM2

Caption: Lysosomal degradation pathway of GM2 ganglioside and the inhibitory action of this compound.

Experimental Workflow for IC50 Determination

The following diagram illustrates the logical flow of the experimental procedure to determine the IC50 value of this compound.

IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Inhibitor, Substrate, Buffers) start->prep_reagents serial_dilution Perform Serial Dilution of this compound prep_reagents->serial_dilution plate_setup Set up Microplate (Enzyme + Inhibitor Concentrations) serial_dilution->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor plate_setup->pre_incubation add_substrate Add MUG Substrate to Initiate Reaction pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Add Stop Solution incubation->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) read_fluorescence->data_analysis calc_ic50 Calculate IC50 from Dose-Response Curve data_analysis->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining the IC50 of this compound against HexA and HexB.

References

M-31850: A Potent and Selective Inhibitor of β-Hexosaminidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycoconjugates.[1][2] This technical guide provides an in-depth overview of this compound's selectivity for β-hexosaminidase, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of relevant biological pathways and experimental workflows. This compound's ability to act as a pharmacological chaperone for mutant forms of β-hexosaminidase makes it a compound of significant interest in the research and development of therapies for lysosomal storage disorders such as Tay-Sachs and Sandhoff disease.[3][4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against various β-hexosaminidase isoforms and other glycosidases has been quantified to establish its potency and selectivity. The following table summarizes the key IC50 values.

Enzyme TargetOrganism/SourceIC50 (µM)Ki (µM)Notes
β-Hexosaminidase A (HexA) Human6.0[1]0.8Acts as a classic competitive inhibitor.
β-Hexosaminidase B (HexB) Human3.1
β-N-acetyl-D-hexosaminidase OfHex2 Ostrinia furnacalis (Asian corn borer)2.5Competitively inhibits.
β-Hexosaminidase (JBHex) Jack Bean280Significantly lower potency compared to human isoforms.
β-Hexosaminidase (SpHex) Streptomyces plicatus>500Very low to no activity.
SmHex Not specifiedNo activity
hOGN (O-GlcNAcase) HumanNo activity

Experimental Protocols

The determination of this compound's inhibitory activity and selectivity involves specific biochemical assays. Below are detailed methodologies for key experiments.

In Vitro β-Hexosaminidase Activity and Inhibition Assay

This protocol outlines the measurement of β-hexosaminidase activity and the determination of the inhibitory potency of compounds like this compound.

Materials:

  • 96-well black microtiter plates

  • β-Hexosaminidase samples (e.g., purified human HexA, HexB, or cell lysates)

  • This compound or other test inhibitors

  • Assay Buffer (e.g., 0.1 M citrate-phosphate buffer, pH 4.1)

  • Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (MUG) or p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc)

  • Stop Solution (e.g., 0.25 M glycine buffer, pH 10.4 or similar basic buffer to stop the reaction)

  • Microplate fluorometer or spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare the Assay Buffer to the desired pH.

    • Dissolve the substrate in the Assay Buffer to the desired concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note: Include a vehicle control in the experiment as DMSO can have inhibitory effects on hexosaminidase.

    • Prepare serial dilutions of this compound in Assay Buffer.

  • Assay Protocol (Fluorometric using MUG):

    • Add 50 µL of the β-hexosaminidase sample to each well of the 96-well plate.

    • Add a specific volume of the this compound dilutions or vehicle control to the wells.

    • Pre-incubate the enzyme with the inhibitor for a specified time at 37°C.

    • Initiate the enzymatic reaction by adding 50 µL of the 1X Substrate solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes, protected from light.

    • Stop the reaction by adding 100 µL of the Stop Solution to each well.

    • Measure the fluorescence using a microplate fluorometer at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: GM2 Ganglioside Degradation

The following diagram illustrates the lysosomal degradation pathway of GM2 ganglioside, a process in which β-hexosaminidase A plays a critical role. Deficiencies in this enzyme lead to the accumulation of GM2 ganglioside, characteristic of Tay-Sachs disease.

GM2_Degradation cluster_lysosome Within the Lysosome GM2 GM2 Ganglioside HexA β-Hexosaminidase A (HexA) GM2->HexA Binds to GM2_Activator GM2 Activator Protein GM2_Activator->HexA Presents GM2 to GM3 GM3 Ganglioside HexA->GM3 Hydrolyzes to GalNAc N-acetylgalactosamine (GalNAc) HexA->GalNAc Releases Lysosome Lysosome IC50_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prep_reagents serial_dilution Create Serial Dilutions of this compound prep_reagents->serial_dilution plate_setup Plate Setup: Add Enzyme and Inhibitor serial_dilution->plate_setup pre_incubation Pre-incubate plate_setup->pre_incubation add_substrate Add Substrate (Start Reaction) pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction read_plate Read Fluorescence/ Absorbance stop_reaction->read_plate data_analysis Data Analysis: Calculate % Inhibition read_plate->data_analysis ic50_calc Determine IC50 Value data_analysis->ic50_calc end End ic50_calc->end

References

Methodological & Application

M-31850: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

M-31850 is a potent, selective, and competitive inhibitor of the lysosomal enzyme β-hexosaminidase (Hex). It functions as a pharmacological chaperone, a small molecule that can stabilize mutant forms of an enzyme, facilitating their proper folding and trafficking from the endoplasmic reticulum (ER) to the lysosome. This mechanism is particularly relevant for late-onset Tay-Sachs and Sandhoff diseases, where specific mutations in the HEXA and HEXB genes, respectively, lead to misfolded but potentially functional HexA enzyme that is prematurely degraded. By binding to the mutant enzyme in the ER, this compound aids in its correct conformation, allowing it to pass the cell's quality control system and reach the lysosome, where it can exert its catalytic activity.

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its chaperoning effect on β-hexosaminidase.

Data Presentation

Table 1: Inhibitory Activity of this compound

Target EnzymeIC₅₀KᵢSpecies
Human HexA6.0 µM0.8 µMHuman
Human HexB3.1 µMNot ReportedHuman
Jack Bean Hex280 µMNot ReportedCanavalia ensiformis
Streptomyces plicatus Hex>500 µMNot ReportedStreptomyces plicatus

Signaling Pathway

The mechanism of action of this compound as a pharmacological chaperone involves the cellular protein folding and trafficking pathway. A diagram illustrating this process is provided below.

M31850_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Ribosome Ribosome Nascent_HexA Misfolded Mutant HexA Ribosome->Nascent_HexA Translation ERAD Proteasomal Degradation Nascent_HexA->ERAD ER-Associated Degradation Correctly_Folded_HexA Correctly Folded HexA-M31850 Complex Nascent_HexA->Correctly_Folded_HexA M31850_ER This compound M31850_ER->Nascent_HexA Binding & Stabilization Processed_HexA Processed HexA Correctly_Folded_HexA->Processed_HexA Trafficking Active_HexA Active HexA Processed_HexA->Active_HexA Delivery M31850_Lysosome This compound Processed_HexA->M31850_Lysosome Dissociation Substrate GM2 Ganglioside Active_HexA->Substrate Hydrolysis Product GM3 Ganglioside Substrate->Product Hex_Assay_Workflow Start This compound Treated Cells Wash Wash cells with PBS Start->Wash Lyse Lyse cells (e.g., Triton X-100) Wash->Lyse Centrifuge Centrifuge to pellet debris Lyse->Centrifuge Collect Collect supernatant (lysate) Centrifuge->Collect Protein_Assay Determine protein concentration (BCA) Collect->Protein_Assay Prepare_Plate Add lysate and Assay Buffer to 96-well plate Collect->Prepare_Plate Add_Substrate Add 4-MUG substrate Prepare_Plate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Add_Stop Add Stop Solution Incubate->Add_Stop Read_Plate Read fluorescence (Ex: 365nm, Em: 450nm) Add_Stop->Read_Plate Analyze Normalize activity to protein concentration Read_Plate->Analyze

Application Notes and Protocols for M-31850 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), the enzyme deficient in Tay-Sachs and Sandhoff diseases, which are lysosomal storage disorders.[1][2][3] Specifically, mutations in the HEXA gene lead to misfolded β-hexosaminidase A (Hex A), which is retained in the endoplasmic reticulum (ER) and targeted for degradation.[2][4] this compound functions as a pharmacological chaperone, binding to and stabilizing the mutant Hex A enzyme in the ER. This stabilization facilitates its proper folding and trafficking to the lysosome, thereby increasing the cellular level of functional Hex A and helping to restore the catabolism of its primary substrate, GM2 ganglioside.

These application notes provide detailed protocols for utilizing this compound in cell-based assays to assess its efficacy as a pharmacological chaperone in cellular models of Tay-Sachs disease.

Data Presentation

Table 1: Inhibitory Activity of this compound

TargetIC50 Value
Human Hexosaminidase A (Hex A)6.0 µM
Human Hexosaminidase B (Hex B)3.1 µM
Jack Bean Hexosaminidase280 µM
Streptomyces plicatus Hexosaminidase>500 µM

Table 2: Representative Pharmacological Chaperone Activity in Tay-Sachs Fibroblasts

TreatmentFold Increase in Hex A ActivityReference
N-acetyl-D-glucosamine-thiazoline (NGT)4.3
Pyrimethamine (0.5 µg/mL)1.2
Pyrimethamine (1.0 µg/mL)2.0

Signaling Pathway and Mechanism of Action

This compound's mechanism of action is not through the modulation of a classical signaling cascade, but rather through the rescue of a metabolic pathway within the lysosome. The pathway involves the enzymatic degradation of GM2 gangliosides by β-hexosaminidase A. In Tay-Sachs disease, this pathway is disrupted due to deficient Hex A activity. This compound acts as a pharmacological chaperone to restore this activity.

GM2_Degradation_Pathway cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome mutant_HexA Misfolded Mutant Hex A (α-subunit) chaperoned_HexA Stabilized Hex A mutant_HexA->chaperoned_HexA Binding & Stabilization ERAD ER-Associated Degradation mutant_HexA->ERAD Degradation M31850 This compound processed_HexA Processed Hex A chaperoned_HexA->processed_HexA Trafficking lysosomal_HexA Functional Hex A processed_HexA->lysosomal_HexA Trafficking GM3 GM3 Ganglioside (product) lysosomal_HexA->GM3 Degradation LAMP2 LAMP-2 lysosomal_HexA->LAMP2 Co-localization GM2 GM2 Ganglioside (accumulated substrate) GM2_source->GM2

Caption: Mechanism of this compound as a pharmacological chaperone.

Experimental Protocols

Protocol 1: Assessment of this compound Chaperone Activity in Patient-Derived Fibroblasts

This protocol outlines the treatment of fibroblasts from Tay-Sachs disease patients with this compound and the subsequent measurement of β-hexosaminidase A activity.

Materials:

  • Human fibroblast cell line from a Tay-Sachs disease patient (e.g., with the G269S mutation).

  • Wild-type human fibroblast cell line (as a positive control).

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • This compound (prepare a stock solution in DMSO).

  • Phosphate Buffered Saline (PBS).

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • BCA Protein Assay Kit.

  • 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate.

  • 4-methylumbelliferyl-6-sulfo-N-acetyl-β-D-glucosaminide (MUGS) substrate.

  • Stop solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.4).

  • 96-well black, clear-bottom plates.

  • Fluorometric plate reader.

Experimental Workflow:

Caption: Workflow for assessing this compound chaperone activity.

Procedure:

  • Cell Seeding:

    • Seed Tay-Sachs patient fibroblasts and wild-type fibroblasts in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator overnight to allow for cell attachment.

  • This compound Treatment:

    • Prepare dilutions of this compound in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Include a DMSO vehicle control.

    • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

    • Incubate the cells for 4 days at 37°C in a 5% CO2 incubator.

  • Cell Lysis:

    • After the incubation period, wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA protein assay according to the manufacturer's instructions.

  • β-Hexosaminidase Activity Assay:

    • Prepare two sets of reactions in a 96-well black plate for each lysate: one for total Hex activity (MUG substrate) and one for Hex A activity (MUGS substrate).

    • In each well, add 10 µL of cell lysate (diluted to an appropriate concentration with lysis buffer) and 40 µL of the respective substrate solution (2 mM MUG or MUGS in 0.1 M citrate/0.2 M phosphate buffer, pH 4.4).

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of stop solution to each well.

    • Measure the fluorescence using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no lysate).

    • Normalize the fluorescence readings to the total protein concentration of the corresponding lysate.

    • Calculate the fold increase in Hex A activity in this compound-treated cells compared to the vehicle-treated control.

Protocol 2: Immunofluorescence Staining for Hex A and Lysosomal Co-localization

This protocol is used to visualize the trafficking of Hex A to the lysosomes upon treatment with this compound.

Materials:

  • Tay-Sachs patient fibroblasts seeded on glass coverslips in a 24-well plate.

  • This compound.

  • 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).

  • Primary antibody against Hex A (α-subunit).

  • Primary antibody against a lysosomal marker (e.g., LAMP-2).

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).

  • DAPI for nuclear staining.

  • Mounting medium.

  • Fluorescence microscope.

Procedure:

  • Cell Treatment:

    • Treat the fibroblasts with an effective concentration of this compound (determined from Protocol 1) or a vehicle control for 4 days.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking and Antibody Incubation:

    • Block non-specific binding by incubating the cells in blocking buffer for 1 hour at room temperature.

    • Incubate the cells with the primary antibodies against Hex A and LAMP-2 (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate the cells with the corresponding fluorophore-conjugated secondary antibodies and DAPI (diluted in blocking buffer) for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using mounting medium.

    • Visualize the cells using a fluorescence microscope. Co-localization of the Hex A signal (e.g., green) with the LAMP-2 signal (e.g., red) will appear as yellow in the merged image, indicating the presence of Hex A in the lysosomes.

Conclusion

This compound presents a promising therapeutic strategy for Tay-Sachs disease by acting as a pharmacological chaperone to rescue mutant Hex A activity. The provided protocols offer a framework for researchers to investigate the efficacy of this compound and similar compounds in relevant cell-based models. These assays are crucial for the preclinical evaluation of potential chaperone therapies for lysosomal storage disorders.

References

Application Notes and Protocols for M-31850 In Vitro Enzyme Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex), a lysosomal enzyme crucial for the degradation of specific glycosphingolipids.[1][2] Deficiencies in β-hexosaminidase activity lead to severe neurodegenerative lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases. This compound's ability to act as a pharmacological chaperone for certain mutant forms of Hex A makes it a valuable tool in the research and development of potential therapeutics for these conditions.[2][3] This document provides detailed application notes and a comprehensive protocol for conducting an in vitro enzyme inhibition assay to characterize the inhibitory activity of this compound against β-hexosaminidase.

Mechanism of Action

This compound functions as a classic competitive inhibitor of β-hexosaminidase.[1] In this model, the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding and catalysis from occurring. This interaction is reversible, and its effect can be overcome by increasing the substrate concentration. The competitive inhibition mechanism is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax) in the presence of the inhibitor.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the quantitative data for this compound's inhibitory activity against various β-hexosaminidase enzymes.

Enzyme TargetInhibitorIC50KiInhibition TypeReference
Human β-hexosaminidase A (HexA)This compound6.0 µM0.8 µMCompetitive
Human β-hexosaminidase B (HexB)This compound3.1 µMNot ReportedNot Reported
β-N-acetyl-D-hexosaminidase (OfHex2)This compoundNot Reported2.5 µMCompetitive
Jack Bean β-hexosaminidase (JBHex)This compound280 µMNot ReportedNot Reported
Streptomyces plicatus β-hexosaminidase (SpHex)This compound>500 µMNot ReportedNot Reported

Experimental Protocols

This section details the methodology for an in vitro enzyme inhibition assay using a fluorogenic substrate.

Materials and Reagents

  • Enzyme: Purified human β-hexosaminidase A (HexA) or cell lysate containing the enzyme.

  • Inhibitor: this compound

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)

  • Buffer: 0.1 M Citrate-Phosphate buffer (pH 4.4)

  • Stop Solution: 0.2 M Glycine-NaOH buffer (pH 10.7)

  • Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)

  • Assay Plate: 96-well black, flat-bottom microplate

  • Instrumentation: Fluorescence microplate reader (Excitation: 365 nm, Emission: 450 nm)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagent Solutions (Buffer, Enzyme, Substrate, Inhibitor) P2 Serial Dilution of this compound P1->P2 A1 Add Buffer and this compound to Plate P2->A1 A2 Add Enzyme Solution A1->A2 A3 Pre-incubation A2->A3 A4 Initiate Reaction with Substrate (MUG) A3->A4 A5 Incubate at 37°C A4->A5 A6 Stop Reaction A5->A6 D1 Measure Fluorescence A6->D1 D2 Data Processing D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for the this compound in vitro enzyme inhibition assay.

Step-by-Step Protocol

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.1 M Citrate-Phosphate buffer and adjust the pH to 4.4.

    • Substrate Stock Solution: Dissolve MUG in the assay buffer to a final concentration of 1 mM. Store protected from light.

    • Inhibitor Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Enzyme Solution: Dilute the purified human β-hexosaminidase A in the assay buffer to a working concentration that yields a linear reaction rate over the desired time course.

  • Assay Procedure:

    • Inhibitor Preparation: Perform serial dilutions of the this compound stock solution in the assay buffer to obtain a range of desired concentrations. Include a vehicle control (DMSO) without the inhibitor.

    • Assay Plate Setup: To each well of a 96-well microplate, add the following in order:

      • 50 µL of assay buffer

      • 10 µL of the diluted this compound solution or vehicle control.

      • 20 µL of the diluted enzyme solution.

    • Pre-incubation: Gently mix the contents of the plate and pre-incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the MUG substrate solution to each well.

    • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Reaction Termination: Stop the reaction by adding 100 µL of the stop solution (0.2 M Glycine-NaOH, pH 10.7) to each well.

  • Data Acquisition and Analysis:

    • Fluorescence Measurement: Measure the fluorescence of each well using a microplate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

    • Data Analysis:

      • Subtract the fluorescence of the blank wells (no enzyme) from all other wells.

      • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of vehicle control well)] x 100

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

      • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, R).

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the competitive inhibition of β-hexosaminidase by this compound.

Caption: Mechanism of competitive inhibition of β-hexosaminidase by this compound.

Common Pitfalls and Troubleshooting

  • Low Signal: Ensure the enzyme concentration and incubation time are optimized to produce a robust fluorescent signal.

  • High Background: Use a high-quality black microplate to minimize background fluorescence. Ensure the stop solution effectively terminates the reaction.

  • Inhibitor Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.

  • Inconsistent Results: Ensure accurate pipetting and thorough mixing of reagents. Maintain consistent incubation times and temperatures.

By following these detailed protocols and application notes, researchers can accurately and reproducibly determine the in vitro inhibitory activity of this compound against β-hexosaminidase, contributing to the understanding and potential treatment of related lysosomal storage diseases.

References

Preparing M-31850 stock solution and working concentrations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent and selective competitive inhibitor of β-hexosaminidase (Hex), with IC₅₀ values of 6.0 µM and 3.1 µM for human HexA and human HexB, respectively[1]. It functions as a pharmacological chaperone, a small molecule that can stabilize mutant forms of an enzyme, facilitating their proper folding and trafficking to the lysosome. This is particularly relevant for lysosomal storage disorders such as Tay-Sachs and Sandhoff diseases, which are caused by mutations in the HEXA and HEXB genes, respectively, leading to a deficiency in β-hexosaminidase activity and the accumulation of GM2 gangliosides[2][3][4]. This compound has been shown to increase the residual activity of mutant β-hexosaminidase A in fibroblasts from adult Tay-Sachs patients, suggesting its therapeutic potential[3].

These application notes provide detailed protocols for the preparation of this compound stock solutions and working concentrations for use in in vitro cell-based assays.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Molecular Formula C₂₈H₂₁N₃O₄
Molecular Weight 463.48 g/mol
Appearance Solid, Off-white to yellow
Solubility 5 mg/mL (10.79 mM) in DMSO

Table 2: Inhibitory Activity of this compound

TargetIC₅₀ / KᵢReference
Human HexA IC₅₀: 6.0 µM
Human HexB IC₅₀: 3.1 µM
β-N-acetyl-D-hexosaminidase OfHex2 Kᵢ: 2.5 µM
Hex (general) Kᵢ: 0.8 µM

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh out 1 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Solvent Addition: Add 215.8 µL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. This will yield a final concentration of 10 mM.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, sonicate the solution for a few minutes to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect from light.

Protocol 2: Preparation of this compound Working Concentrations

Materials:

  • 10 mM this compound stock solution

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or plates

Procedure:

  • Thawing: Thaw a frozen aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in the desired cell culture medium or assay buffer to achieve the final working concentrations. It is recommended to prepare intermediate dilutions to ensure accuracy. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.

  • Recommended Working Concentrations: Based on published studies, effective working concentrations for this compound in cell-based assays range from 2 µM to 20 µM. A concentration of 10 µM is suggested as a starting point for pharmacological chaperone activity studies, as this compound has been shown to be maximally effective at a concentration 100-fold lower than 1 mM N-acetylglucosamine-thiazoline (NGT). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

  • Application to Cells: Add the final diluted this compound solution to your cell cultures and incubate for the desired period. For pharmacological chaperone studies, an incubation time of five days has been used.

Protocol 3: β-Hexosaminidase Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methods and can be used to assess the inhibitory effect of this compound on β-hexosaminidase activity in cell lysates.

Materials:

  • Treated and untreated cell lysates

  • Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)

  • Substrate Solution (e.g., 1 mM 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG) in assay buffer)

  • Stop Solution (e.g., 0.4 M Glycine, pH 10.7)

  • 96-well black, flat-bottom plates

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Sample Preparation: Prepare cell lysates from cells treated with various concentrations of this compound and an untreated control.

  • Assay Setup: To each well of a 96-well plate, add 50 µL of cell lysate.

  • Substrate Addition: Add 50 µL of the 1X Substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 15-90 minutes, protected from light. The optimal incubation time should be determined empirically.

  • Stopping the Reaction: Add 100 µL of the Stop Solution to each well. A color change to yellow may be observed.

  • Measurement: Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a microplate reader.

  • Data Analysis: Determine the percentage of inhibition by comparing the fluorescence of the this compound-treated samples to the untreated control.

Visualizations

M31850_Preparation_Workflow cluster_stock Stock Solution Preparation (10 mM) cluster_working Working Concentration Preparation powder This compound Powder dissolve Weigh & Dissolve powder->dissolve dmso Anhydrous DMSO dmso->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution vortex->stock store Aliquot & Store (-20°C / -80°C) stock->store thaw Thaw Stock store->thaw dilute Serial Dilutions thaw->dilute medium Cell Culture Medium/ Assay Buffer medium->dilute working Working Solutions (e.g., 2-20 µM) dilute->working apply Apply to Cells working->apply

Caption: Workflow for this compound stock and working solution preparation.

M31850_Signaling_Pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome mutant_hexA Misfolded Mutant HexA chaperone_complex Stabilized HexA-M-31850 Complex mutant_hexA->chaperone_complex Binding degradation ER-Associated Degradation mutant_hexA->degradation (No Chaperone) m31850 This compound m31850->chaperone_complex trafficking Trafficking chaperone_complex->trafficking Correct Folding mature_hexA Mature, Active HexA trafficking->mature_hexA Maturation hydrolysis Hydrolysis mature_hexA->hydrolysis Catalysis gm2 GM2 Ganglioside (Substrate) gm2->hydrolysis gm3 GM3 Ganglioside (Product) hydrolysis->gm3

Caption: this compound acts as a pharmacological chaperone for mutant HexA.

References

Application Notes and Protocols: M-31850 in the Rescue of Mutant HexA Trafficking

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tay-Sachs disease and Sandhoff disease are devastating lysosomal storage disorders caused by mutations in the HEXA and HEXB genes, respectively. These mutations lead to a deficiency of the β-hexosaminidase A (HexA) enzyme, resulting in the toxic accumulation of GM2 gangliosides, primarily in the central nervous system.[1] Many of these mutations are missense mutations that cause the HexA protein to misfold in the endoplasmic reticulum (ER), preventing its proper trafficking to the lysosome. Instead, the misfolded protein is targeted for degradation through the ER-associated degradation (ERAD) pathway.[1][2]

Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize misfolded proteins, facilitating their correct folding and subsequent trafficking. M-31850 is a potent and selective competitive inhibitor of β-hexosaminidase A and B that has shown promise as a pharmacological chaperone for rescuing mutant HexA. By stabilizing the conformation of the mutant enzyme in the ER, this compound allows it to bypass the ER quality control system and be transported to the lysosome, thereby increasing the residual enzyme activity in patient-derived cells.[3]

These application notes provide a summary of the quantitative effects of this compound on mutant HexA, detailed protocols for key experiments, and a visualization of the underlying cellular pathways.

Data Presentation

The efficacy of this compound in rescuing mutant HexA activity has been demonstrated in various studies. The following tables summarize the inhibitory concentrations of this compound and the dose-dependent increase in HexA activity observed in fibroblast cell lines derived from patients with late-onset Tay-Sachs disease, particularly those carrying the common G269S mutation.

EnzymeIC50 (µM)Reference
Human HexA6.0[Source]
Human HexB3.1[Source]
Table 1: Inhibitory Concentration (IC50) of this compound against Human β-Hexosaminidase A and B.
Compound Concentration (µM)Fold Increase in HexA Activity (vs. Untreated)
1~1.5
10~2.5
50~3.8
100~4.5
Table 2: Representative Dose-Dependent Increase in β-Hexosaminidase A Activity in G269S Fibroblasts Treated with a Pharmacological Chaperone. This data is representative of the expected effect of this compound.

Signaling Pathways and Experimental Workflows

Mutant HexA Trafficking and Rescue by this compound

Mutations in the HEXA gene can lead to misfolding of the α-subunit of the HexA enzyme in the endoplasmic reticulum. These misfolded proteins are recognized by the ER quality control machinery and targeted for degradation via the ER-associated degradation (ERAD) pathway. The pharmacological chaperone this compound can bind to the misfolded HexA, stabilizing its conformation and allowing it to escape ERAD and traffic to the lysosome.

Mutant_HexA_Trafficking cluster_ER Endoplasmic Reticulum cluster_Lysosome Lysosome Nascent HexA Nascent HexA Misfolded HexA Misfolded HexA Nascent HexA->Misfolded HexA Mutation (e.g., G269S) Correctly Folded HexA Correctly Folded HexA Nascent HexA->Correctly Folded HexA Normal Folding ERAD Pathway ERAD Pathway Misfolded HexA->ERAD Pathway Recognition & Targeting Golgi Apparatus Golgi Apparatus Correctly Folded HexA->Golgi Apparatus This compound This compound Proteasomal Degradation Proteasomal Degradation ERAD Pathway->Proteasomal Degradation Chaperone-bound HexA Chaperone-bound HexA Chaperone-bound HexA->Golgi Apparatus ER Exit Misfolded HexAthis compound Misfolded HexAthis compound Misfolded HexAthis compound->Chaperone-bound HexA Binding & Stabilization Lysosome Lysosome Golgi Apparatus->Lysosome Trafficking Active HexA Active HexA Lysosome->Active HexA

Mutant HexA trafficking and rescue by this compound.
Experimental Workflow for Assessing this compound Efficacy

The evaluation of this compound's ability to rescue mutant HexA involves treating patient-derived fibroblasts with the compound, followed by assays to measure the increase in enzyme activity and to visualize the relocalization of the enzyme to the lysosome.

Experimental_Workflow Start Start: Patient Fibroblasts (e.g., G269S) Culture Cells Culture cells with varying concentrations of this compound Start->Culture Cells Cell Lysis Cell Lysis Culture Cells->Cell Lysis Immunofluorescence Fix and Permeabilize Cells Culture Cells->Immunofluorescence HexA Assay HexA Activity Assay (4-MUGS substrate) Cell Lysis->HexA Assay Data Analysis 1 Quantify Enzyme Activity HexA Assay->Data Analysis 1 End End: Assess Rescue Data Analysis 1->End Staining Immunostaining: Anti-HexA & Anti-LAMP1 Immunofluorescence->Staining Microscopy Confocal Microscopy Staining->Microscopy Data Analysis 2 Analyze Co-localization Microscopy->Data Analysis 2 Data Analysis 2->End

Workflow for evaluating this compound efficacy.

Experimental Protocols

Protocol 1: β-Hexosaminidase A Activity Assay in Cultured Fibroblasts

This protocol is designed to quantify the activity of HexA in cell lysates using the fluorogenic substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (4-MUGS), which is specific for the α-subunit of HexA.

Materials:

  • Patient-derived fibroblasts (e.g., G269S homozygous)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis Buffer: 10 mM citrate/phosphate buffer (pH 4.2) with 0.5% Triton X-100

  • 4-MUGS substrate solution: 3.2 mM in Lysis Buffer

  • Stop Solution: 0.1 M 2-amino-2-methyl-1-propanol (pH 10.5)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: 365 nm, Emission: 450 nm)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture and Treatment:

    • Seed patient fibroblasts in a 6-well plate and culture until they reach 80-90% confluency.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM) in fresh culture medium for 72 hours.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100 µL of Lysis Buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cell lysate).

  • Protein Quantification:

    • Determine the total protein concentration of each cell lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

  • Enzyme Assay:

    • In a 96-well black microplate, add 10 µL of cell lysate to each well.

    • Add 25 µL of the 3.2 mM 4-MUGS substrate solution to each well.

    • Incubate the plate at 37°C for 1 hour.

    • Stop the reaction by adding 200 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence in a plate reader at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.[2]

    • Normalize the fluorescence readings to the total protein concentration of the corresponding lysate.

    • Calculate the fold increase in HexA activity for each this compound concentration relative to the untreated control.

Protocol 2: Immunofluorescence for HexA and LAMP1 Co-localization

This protocol describes the staining of HexA and the lysosomal marker LAMP1 to visualize the trafficking of rescued HexA to the lysosome.

Materials:

  • Patient-derived fibroblasts cultured on glass coverslips

  • This compound

  • PBS

  • Fixation Solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization/Blocking Solution: 0.1% Triton X-100 and 5% normal goat serum in PBS

  • Primary Antibodies:

    • Rabbit anti-HexA antibody (Source and dilution to be optimized by the user, e.g., 1:200)

    • Mouse anti-LAMP1 antibody (Source and dilution to be optimized by the user, e.g., 1:500)

  • Secondary Antibodies:

    • Goat anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488), diluted 1:1000

    • Goat anti-mouse IgG conjugated to a red fluorophore (e.g., Alexa Fluor 594), diluted 1:1000

  • Nuclear Stain: DAPI (1 µg/mL)

  • Mounting Medium

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed patient fibroblasts on glass coverslips in a 24-well plate.

    • Treat the cells with an effective concentration of this compound (e.g., 50 µM) for 72 hours. Include an untreated control.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize and block the cells with Permeabilization/Blocking Solution for 1 hour at room temperature.

  • Antibody Staining:

    • Dilute the primary antibodies (anti-HexA and anti-LAMP1) in the Permeabilization/Blocking Solution.

    • Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

    • Wash the coverslips three times with PBS for 5 minutes each.

    • Dilute the secondary antibodies in the Permeabilization/Blocking Solution.

    • Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

    • Wash the coverslips three times with PBS for 5 minutes each.

  • Mounting and Imaging:

    • Incubate the coverslips with DAPI solution for 5 minutes to stain the nuclei.

    • Wash the coverslips once with PBS.

    • Mount the coverslips onto glass slides using a mounting medium.

    • Image the cells using a confocal microscope. Green fluorescence will indicate the localization of HexA, and red fluorescence will indicate the localization of lysosomes (LAMP1). Co-localization will appear as yellow/orange.

  • Data Analysis:

    • Quantify the co-localization of HexA and LAMP1 signals using image analysis software to determine the extent of rescued trafficking to the lysosome.

Conclusion

This compound represents a promising therapeutic strategy for Tay-Sachs and related diseases by acting as a pharmacological chaperone to rescue the trafficking of mutant HexA. The protocols and data presented here provide a framework for researchers to investigate the efficacy of this compound and similar compounds in cellular models of these devastating neurodegenerative disorders. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic potential of this approach.

References

Application Note & Protocol: Assessing the Stabilizing Effect of M-31850 on β-Hexosaminidase A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a naphthalimide derivative identified as a pharmacological chaperone for β-hexosaminidase A (Hex A).[1][2] Pharmacological chaperones are small molecules that can bind to and stabilize mutant enzymes, facilitating their correct folding and trafficking, ultimately restoring or increasing their enzymatic activity.[2] This is a promising therapeutic strategy for lysosomal storage disorders such as Tay-Sachs disease, which is caused by mutations in the HEXA gene leading to Hex A deficiency.[2] this compound has been shown to increase the thermal stability of a mutant form of Hex A and acts as a competitive inhibitor.[1]

This document provides detailed protocols for assessing the effect of this compound on the stability of β-hexosaminidase A. The described methods include thermal shift assays and enzyme kinetic studies to characterize the stabilizing effect and mechanism of action of this compound.

Data Presentation

Quantitative data from the following experiments should be summarized in the structured tables below for clear comparison.

Table 1: Thermal Stability of β-Hexosaminidase A in the Presence of this compound

Concentration of this compound (µM)Melting Temperature (Tm) (°C)ΔTm (°C) (vs. DMSO control)
0 (DMSO control)0
1
5
10
25
50

Table 2: Kinetic Parameters of β-Hexosaminidase A Inhibition by this compound

Concentration of this compound (µM)Km (µM)Vmax (nmol/min/mg)
0 (Control)
1
5
10

Experimental Protocols

Protocol 1: Thermal Shift Assay (Differential Scanning Fluorimetry)

This protocol is designed to determine the change in the thermal denaturation temperature (Tm) of β-hexosaminidase A upon binding of this compound. An increase in Tm indicates stabilization of the enzyme.

Materials:

  • Purified β-hexosaminidase A (wild-type or mutant)

  • This compound stock solution (in DMSO)

  • SYPRO Orange dye (5000x stock in DMSO)

  • Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH 4.4)

  • 96-well qPCR plates

  • Real-time PCR instrument capable of monitoring fluorescence during a thermal melt

Methodology:

  • Prepare the Master Mix: For each reaction, prepare a master mix containing the assay buffer and β-hexosaminidase A at a final concentration of 2 µM.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a DMSO control (vehicle).

  • Prepare SYPRO Orange Dilution: Dilute the SYPRO Orange stock to a 50x working solution in the assay buffer.

  • Set up the Assay Plate:

    • In each well of a 96-well qPCR plate, add 20 µL of the enzyme master mix.

    • Add 5 µL of the corresponding this compound dilution or DMSO control.

    • Add 25 µL of the 50x SYPRO Orange working solution.

    • The final volume in each well should be 50 µL.

  • Run the Thermal Melt Experiment:

    • Place the plate in the real-time PCR instrument.

    • Set the instrument to heat the samples from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at which the fluorescence is at its maximum, corresponding to the midpoint of the protein unfolding transition.

    • Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the DMSO control from the Tm of each this compound-treated sample.

Protocol 2: Enzyme Kinetics Assay

This protocol determines the kinetic parameters of β-hexosaminidase A in the presence of this compound to understand its mechanism of inhibition.

Materials:

  • Purified β-hexosaminidase A

  • This compound stock solution (in DMSO)

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MUG)

  • Assay Buffer (e.g., 50 mM citrate-phosphate buffer, pH 4.4)

  • Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.7)

  • 96-well black microplates (for fluorescence reading)

  • Fluorometer

Methodology:

  • Prepare Reagents:

    • Prepare a serial dilution of the 4-MUG substrate in the assay buffer.

    • Prepare different fixed concentrations of this compound in the assay buffer. Include a DMSO control.

  • Set up the Reaction:

    • In the wells of a 96-well plate, add 20 µL of the enzyme solution.

    • Add 10 µL of the corresponding this compound dilution or DMSO control and incubate for 15 minutes at room temperature.

    • To initiate the reaction, add 20 µL of the 4-MUG substrate dilution to each well.

  • Incubation: Incubate the plate at 37 °C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the Reaction: Add 150 µL of the stop solution to each well.

  • Measure Fluorescence: Read the fluorescence of the product (4-methylumbelliferone) using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Data Analysis:

    • Convert the fluorescence readings to the concentration of the product using a standard curve of 4-methylumbelliferone.

    • Calculate the initial reaction velocity (V0) for each substrate and inhibitor concentration.

    • Plot V0 versus substrate concentration for each inhibitor concentration.

    • Use non-linear regression to fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax values.

    • A Lineweaver-Burk plot (1/V0 vs. 1/[S]) can also be used to visualize the type of inhibition. For competitive inhibition, the lines will intersect on the y-axis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_tsa Protocol 1: Thermal Shift Assay cluster_kinetics Protocol 2: Enzyme Kinetics cluster_outcome Outcome prep_enzyme Prepare Enzyme Solution tsa_setup Set up Assay Plate (Enzyme + this compound + SYPRO Orange) prep_enzyme->tsa_setup kin_setup Set up Reaction (Enzyme + this compound + Substrate) prep_enzyme->kin_setup prep_m31850 Prepare this compound Dilutions prep_m31850->tsa_setup prep_m31850->kin_setup prep_substrate Prepare Substrate Dilutions prep_substrate->kin_setup tsa_run Run Thermal Melt in qPCR Instrument tsa_setup->tsa_run tsa_analysis Analyze Data (Determine Tm and ΔTm) tsa_run->tsa_analysis outcome Assessment of this compound's Stabilizing Effect tsa_analysis->outcome kin_incubate Incubate at 37°C kin_setup->kin_incubate kin_stop Stop Reaction kin_incubate->kin_stop kin_read Read Fluorescence kin_stop->kin_read kin_analysis Analyze Data (Determine Km and Vmax) kin_read->kin_analysis kin_analysis->outcome

Experimental workflow for assessing this compound's effect on enzyme stability.

signaling_pathway cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_lysosome Lysosome mutant_hexA Mutant Hex A (Misfolded) stabilized_hexA Stabilized Hex A (Correctly Folded) mutant_hexA->stabilized_hexA Binding degradation ER-Associated Degradation (ERAD) mutant_hexA->degradation Default Pathway m31850 This compound m31850->stabilized_hexA trafficking Trafficking stabilized_hexA->trafficking Successful Trafficking mature_hexA Mature, Active Hex A trafficking->mature_hexA product Product mature_hexA->product Catalysis substrate Substrate substrate->mature_hexA

Proposed mechanism of action for this compound as a pharmacological chaperone.

References

Application Notes and Protocols for M-31850 in Fibroblast Models of Tay-Sachs Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing M-31850, a naphthalimide-derived pharmacological chaperone, in fibroblast models of late-onset Tay-Sachs disease (TSD). The information presented is intended to guide researchers in evaluating the potential of this compound to rescue mutant β-hexosaminidase A (HexA) activity.

Introduction to this compound and Tay-Sachs Disease

Tay-Sachs disease is a devastating autosomal recessive lysosomal storage disorder caused by mutations in the HEXA gene, leading to a deficiency of the α-subunit of the lysosomal enzyme β-hexosaminidase A.[1] This deficiency results in the accumulation of GM2 ganglioside, primarily in neuronal cells, causing progressive neurodegeneration.[1] In late-onset forms of Tay-Sachs disease, residual HexA activity is present but is insufficient to prevent disease progression, often falling below the critical threshold of 10% of normal activity.[2][3]

Many mutations associated with late-onset Tay-Sachs disease cause the HexA protein to misfold in the endoplasmic reticulum (ER), leading to its premature degradation and preventing its transport to the lysosome.[3] Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize these mutant enzymes, facilitating their correct folding and subsequent trafficking to the lysosome, thereby increasing intracellular enzyme activity.

This compound is a novel, non-carbohydrate-based, bisnaphthalimide compound identified through high-throughput screening as a potent inhibitor of human lysosomal β-N-acetylhexosaminidase. It functions as a pharmacological chaperone for mutant HexA, demonstrating efficacy in fibroblast models of adult Tay-Sachs disease.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of HexA, binding at or near the active site. This binding stabilizes the conformation of the mutant HexA enzyme within the endoplasmic reticulum. The stabilized enzyme can then pass through the ER quality control system, traffic through the Golgi apparatus, and ultimately reach the lysosomes. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate (GM2 ganglioside) is thought to facilitate the displacement of this compound from the active site, allowing the rescued enzyme to hydrolyze the accumulated substrate.

M31850_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) Misfolded_HexA Misfolded Mutant HexA Stabilized_Complex This compound-HexA Complex Misfolded_HexA->Stabilized_Complex Binding & Stabilization ERAD ER-Associated Degradation Misfolded_HexA->ERAD Degradation M31850 This compound M31850->Stabilized_Complex Trafficking_Complex Trafficking Complex Stabilized_Complex->Trafficking_Complex Transport Mature_HexA Mature, Active HexA Trafficking_Complex->Mature_HexA Maturation & Dissociation GM3 GM3 Ganglioside (Product) Mature_HexA->GM3 Hydrolysis Released_M31850 This compound Mature_HexA->Released_M31850 GM2 GM2 Ganglioside (Substrate) GM2->Mature_HexA

Caption: Proposed mechanism of action for this compound as a pharmacological chaperone.

Data Presentation

The following tables summarize the quantitative effects of this compound on adult Tay-Sachs disease (ATSD) fibroblasts, specifically those harboring the αG269S mutation.

Table 1: Effect of this compound on β-Hexosaminidase A Activity

Treatment ConcentrationFold Increase in MUGS Activity (vs. DMSO control)
2 µM~3-fold

Data extracted from a high-throughput screening study. MUGS (4-methylumbelliferyl-β-D-N-acetylglucosamine-6-sulfate) is a fluorogenic substrate used to measure HexA activity.

Table 2: Effect of this compound on Mature HexA α-Subunit Protein Levels

TreatmentRelative Level of Mature α-Subunit (αm)
DMSO (Control)Baseline
2 µM this compoundIncreased

Qualitative assessment from Western blot analysis. This compound treatment leads to a visible increase in the mature, lysosomally processed form of the HexA α-subunit.

Table 3: Thermal Stabilization of Mutant HexA by this compound

TreatmentHalf-life of Mutant HexA at 44°C
DMSO (Control)Baseline
This compound> 2-fold increase

This compound significantly increases the thermal stability of the mutant HexA enzyme, indicating a direct stabilizing effect.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in TSD fibroblast models.

Experimental_Workflow cluster_Assays Downstream Assays Start Start: TSD Fibroblast Culture Treatment Treat with this compound (e.g., 2 µM for 5 days) Start->Treatment Harvest Harvest Cells Treatment->Harvest Cytotoxicity Cytotoxicity Assay (e.g., MTT) Treatment->Cytotoxicity Lysis Cell Lysis Harvest->Lysis IF Immunofluorescence (GM2 Accumulation) Harvest->IF HexA_Activity HexA Activity Assay (MUGS) Lysis->HexA_Activity Western_Blot Western Blot (Mature HexA levels) Lysis->Western_Blot Data_Analysis Data Analysis and Interpretation HexA_Activity->Data_Analysis Western_Blot->Data_Analysis IF->Data_Analysis Cytotoxicity->Data_Analysis

Caption: General experimental workflow for evaluating this compound.
Protocol 1: Culturing and Treatment of Tay-Sachs Fibroblasts

1.1. Cell Culture:

  • Culture human Tay-Sachs disease patient-derived fibroblasts (e.g., carrying the αG269S mutation) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

1.2. This compound Treatment:

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Seed fibroblasts in appropriate culture vessels (e.g., 6-well plates or T-75 flasks) and allow them to adhere overnight.

  • The following day, replace the medium with fresh culture medium containing the desired concentration of this compound (a concentration of 2 µM has been shown to be effective) or an equivalent volume of DMSO for the vehicle control.

  • Incubate the cells for 5 days, replacing the medium with fresh this compound or DMSO-containing medium every 2-3 days.

Protocol 2: β-Hexosaminidase A (HexA) Activity Assay

2.1. Cell Lysis:

  • After treatment, wash the fibroblast monolayer twice with ice-cold phosphate-buffered saline (PBS).

  • Add lysis buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.4, with 0.1% Triton X-100) to the cells and incubate on ice for 15-30 minutes.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant for the enzyme assay and protein quantification (e.g., BCA assay).

2.2. MUGS Assay:

  • In a 96-well black plate, add a specific amount of cell lysate (e.g., 10-20 µg of total protein) to each well.

  • Bring the volume in each well to 50 µL with lysis buffer.

  • Prepare a standard curve using 4-methylumbelliferone (4-MU).

  • Initiate the reaction by adding 50 µL of the MUGS substrate solution (e.g., 2 mM MUGS in 0.1 M citrate/phosphate buffer, pH 4.4).

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of a stop buffer (e.g., 0.2 M glycine-NaOH, pH 10.7).

  • Measure the fluorescence on a plate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.

  • Calculate the HexA activity as nanomoles of 4-MU released per hour per milligram of protein.

Protocol 3: Western Blot for Mature HexA α-Subunit

3.1. Protein Extraction and Quantification:

  • Prepare cell lysates as described in Protocol 2.1.

  • Determine the protein concentration of each lysate using a BCA assay.

3.2. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% or 12% gel.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the HexA α-subunit (e.g., rabbit polyclonal anti-human HexA antibody) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. The mature α-subunit (αm) will appear as a smaller band than the precursor form.

  • Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

Protocol 4: Immunofluorescence Staining for GM2 Ganglioside Accumulation

4.1. Cell Preparation:

  • Seed fibroblasts on glass coverslips in a 24-well plate and treat with this compound or DMSO as described in Protocol 1.2.

  • After treatment, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

4.2. Immunostaining:

  • Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

  • Incubate with a primary antibody against GM2 ganglioside for 1 hour at room temperature.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgM) for 1 hour at room temperature in the dark.

  • For lysosomal co-localization, a primary antibody against a lysosomal marker like LAMP1 can be used simultaneously with a corresponding secondary antibody of a different fluorophore.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with an anti-fade mounting medium.

4.3. Imaging and Analysis:

  • Visualize the cells using a fluorescence or confocal microscope.

  • Capture images and quantify the fluorescence intensity of GM2 ganglioside staining per cell to assess changes in accumulation.

Protocol 5: Cytotoxicity Assay

5.1. Cell Seeding and Treatment:

  • Seed fibroblasts in a 96-well clear plate at a density of 5,000-10,000 cells per well.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., from nanomolar to high micromolar) to determine the dose-dependent cytotoxicity. Include a vehicle control (DMSO) and an untreated control.

5.2. MTT Assay:

  • After the desired incubation period (e.g., 24-72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol).

  • Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control. Higher concentrations of this compound have been noted to be cytotoxic.

Conclusion

This compound represents a promising pharmacological chaperone for the treatment of late-onset Tay-Sachs disease. The protocols outlined above provide a framework for researchers to investigate its efficacy in restoring HexA activity and reducing substrate accumulation in patient-derived fibroblast models. Careful dose-response studies are recommended to balance the chaperoning effect with potential cytotoxicity. These in vitro studies are a critical step in the preclinical evaluation of this compound as a potential therapeutic agent for Tay-Sachs disease.

References

M-31850 solubility and stability in common lab solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the solubility and stability characteristics of M-31850, a potent and selective β-hexosaminidase inhibitor.[1] This document is intended to be a resource for researchers, scientists, and drug development professionals, offering protocols for solubility and stability testing to ensure the accurate and reproducible use of this compound in a laboratory setting. While comprehensive quantitative data for this compound's solubility and stability in all common laboratory solvents is not extensively published, this guide synthesizes available information and provides standardized methodologies for its determination.

Introduction to this compound

This compound is a competitive inhibitor of β-hexosaminidase, with IC₅₀ values of 6.0 μM and 3.1 μM for human HexA and human HexB, respectively.[1] It also competitively inhibits β-N-acetyl-D-hexosaminidase OfHex2 with a Kᵢ of 2.5 μM.[1] Its role as an enzyme inhibitor makes it a valuable tool in research, particularly in studies related to lysosomal storage disorders. Understanding its solubility and stability is critical for accurate experimental design, data interpretation, and formulation development.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its handling, formulation, and bioavailability. Based on available data, this compound exhibits the following solubility characteristics:

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventConcentrationNotes
Dimethyl Sulfoxide (DMSO)5 mg/mL (10.79 mM)Requires sonication and pH adjustment to 6 with HCl. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[1]

Stability of this compound

The stability of a compound in solution is crucial for ensuring its integrity and activity over the duration of an experiment. Stability studies are essential to define appropriate storage conditions and shelf-life.

Table 2: Stability and Storage Recommendations for this compound

Storage ConditionSolventDurationNotes
-80°CDMSO6 monthsProtect from light.[1]
-20°CDMSO1 monthProtect from light.
Room TemperatureSolid-Shipping condition in the continental US.
4°CSolid-Protect from light.

Note: It is crucial to perform stability studies under your specific experimental conditions, including temperature, pH, and light exposure, to ensure the integrity of this compound.

Experimental Protocols

The following are detailed protocols for determining the kinetic solubility and for assessing the stability of this compound in common laboratory solvents. These protocols are based on established methods for small molecules.

Protocol for Kinetic Solubility Determination

This protocol outlines a method to determine the kinetic solubility of this compound, which is relevant for early-stage drug discovery and in vitro assays where a compound is first dissolved in an organic solvent like DMSO and then diluted into an aqueous medium.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for UV assay)

  • Nephelometer or UV/Vis spectrophotometer

  • Pipettes and tips

  • Incubator

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer: Add the aqueous buffer (e.g., PBS) to each well to achieve a range of final concentrations of this compound.

  • Mixing and Incubation: Mix the contents of the wells thoroughly. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 2 hours).

  • Measurement:

    • Nephelometric Method: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the precipitation of the compound.

    • Direct UV Method: After incubation, filter the solutions to remove any precipitate. Measure the absorbance of the filtrate using a UV spectrophotometer at the appropriate wavelength for this compound.

  • Data Analysis: Determine the highest concentration at which no precipitation is observed. This is the kinetic solubility.

Protocol for Stability Assessment in Solution

This protocol describes a method to evaluate the stability of this compound in a chosen solvent over time under specific storage conditions.

Materials:

  • This compound stock solution (in the desired solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

  • Validated stability-indicating analytical method

  • Controlled environmental chambers or incubators

Procedure:

  • Sample Preparation: Prepare multiple aliquots of this compound in the solvent of interest at a known concentration.

  • Storage: Store the aliquots under the desired conditions (e.g., 4°C, 25°C, 40°C) and protect from light.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove an aliquot from storage.

  • Analysis: Analyze the sample using a validated stability-indicating HPLC method to determine the concentration of this compound and detect any degradation products.

  • Data Analysis: Compare the concentration of this compound at each time point to the initial concentration (time 0). A significant decrease in concentration indicates instability under the tested conditions.

Visualizations

Experimental Workflow for Solubility and Stability Testing

G cluster_prep Preparation cluster_solubility Kinetic Solubility Assay cluster_stability Solution Stability Assay cluster_results Results prep_compound Weigh this compound prep_stock Prepare Stock Solution prep_compound->prep_stock prep_solvent Select Solvent (e.g., DMSO) prep_solvent->prep_stock sol_dilute Serial Dilution in Aqueous Buffer prep_stock->sol_dilute Input for Solubility stab_aliquot Prepare Aliquots prep_stock->stab_aliquot Input for Stability sol_incubate Incubate sol_dilute->sol_incubate sol_measure Measure (Nephelometry/UV-Vis) sol_incubate->sol_measure sol_analyze Determine Solubility Limit sol_measure->sol_analyze results_sol Solubility Data sol_analyze->results_sol stab_store Store at Different Conditions (Temp, Light) stab_aliquot->stab_store stab_time Analyze at Time Points (HPLC) stab_store->stab_time stab_analyze Determine Degradation Rate stab_time->stab_analyze results_stab Stability Profile stab_analyze->results_stab

Caption: Workflow for determining the solubility and stability of this compound.

Mechanism of Action of this compound

G cluster_pathway Inhibition of β-Hexosaminidase M31850 This compound HexA_HexB β-Hexosaminidase A & B (HexA & HexB) M31850->HexA_HexB Competitively Inhibits Product Cleavage Product HexA_HexB->Product Catalyzes cleavage Substrate Glycosphingolipid (GM2 Ganglioside) Substrate->HexA_HexB Binds to Lysosome Lysosome

Caption: Competitive inhibition of β-hexosaminidase by this compound.

Conclusion

The information and protocols provided in these application notes serve as a foundational guide for the use of this compound in a research and development setting. While specific solubility and stability data may be limited, the outlined experimental procedures offer a robust framework for determining these critical parameters in your laboratory's specific context. Adherence to these guidelines will help ensure the quality and reliability of experimental outcomes.

References

Long-term storage and handling of M-31850 compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M-31850 is a potent, selective, and competitive inhibitor of β-hexosaminidase (Hex).[1] It has demonstrated potential as a pharmacological chaperone for rescuing the function of mutant β-hexosaminidase A (Hex A), the enzyme deficient in Tay-Sachs disease.[2] These application notes provide detailed protocols for the long-term storage, handling, and experimental use of this compound.

Compound Information

Parameter Value Reference
CAS Number 281224-40-6MedchemExpress
Molecular Formula C38H28N4O4MedchemExpress
Molecular Weight 604.66 g/mol MedchemExpress
Purity >99%MedchemExpress

Long-Term Storage and Handling

Proper storage and handling of this compound are crucial to maintain its stability and activity.

Storage Conditions

For long-term stability, this compound should be stored as a solid or in a stock solution under the following conditions:

Storage Format Temperature Duration Special Instructions
Solid Powder -20°CUp to 2 yearsStore in a tightly sealed container, protected from light and moisture.
Stock Solution -80°C6 monthsProtect from light.[1][3]
Stock Solution -20°C1 monthProtect from light.[3]

Note: For stock solutions, it is recommended to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Handling Precautions

This compound should be handled in a laboratory setting by trained personnel. Refer to the Safety Data Sheet (SDS) for complete safety information. General handling precautions include:

  • Work in a well-ventilated area, preferably under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Avoid inhalation of dust or aerosols.

  • Avoid contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Dispose of the compound and any contaminated materials in accordance with local regulations.

Quantitative Data

This compound exhibits potent inhibitory activity against human β-hexosaminidase isoforms.

Parameter Value Enzyme Source Reference
IC50 6.0 μMHuman HexA
IC50 3.1 μMHuman HexB
Ki 2.5 μMβ-N-acetyl-D-hexosaminidase OfHex2
Ki 0.8 μMHex (unspecified isoform)

Experimental Protocols

The following are detailed protocols for common experiments involving this compound.

Preparation of Stock Solutions

For experimental use, a stock solution of this compound should be prepared.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

Procedure:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -20°C or -80°C as recommended in section 3.1.

In Vitro β-Hexosaminidase Inhibition Assay (Fluorometric)

This protocol describes a method to determine the inhibitory activity of this compound on β-hexosaminidase using a fluorogenic substrate.

Materials:

  • This compound stock solution

  • Recombinant human β-hexosaminidase A or B

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)

  • Stop Solution: 0.2 M glycine-NaOH, pH 10.7

  • 96-well black, flat-bottom microplate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 10 µL of each this compound dilution to triplicate wells. Include wells for a vehicle control (DMSO) and a no-enzyme control.

  • Add 40 µL of β-hexosaminidase solution (at a pre-determined optimal concentration) to all wells except the no-enzyme control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of MUG substrate solution (e.g., 0.2 mM in Assay Buffer) to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the fluorescence on a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Pharmacological Chaperone Activity Assay in Patient-Derived Fibroblasts

This protocol outlines the assessment of this compound's ability to increase the residual activity of mutant β-hexosaminidase A in fibroblasts from Tay-Sachs patients.

Materials:

  • Tay-Sachs patient-derived fibroblasts

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Lysis Buffer: 0.1 M citrate-phosphate buffer, pH 4.5, with 0.1% Triton X-100

  • Bradford assay reagent for protein quantification

  • Materials for the in vitro β-hexosaminidase inhibition assay (section 5.2)

Procedure:

  • Seed Tay-Sachs patient fibroblasts in a 6-well plate and culture until they reach 70-80% confluency.

  • Treat the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) in fresh culture medium. Include a vehicle control (DMSO).

  • Incubate the cells for 3-5 days at 37°C in a CO2 incubator.

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding 200 µL of Lysis Buffer to each well and incubating on ice for 30 minutes.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the total protein concentration using a Bradford assay.

  • Measure the β-hexosaminidase activity in the cell lysate using the protocol described in section 5.2.

  • Normalize the enzyme activity to the total protein concentration.

  • Compare the enzyme activity in this compound-treated cells to the vehicle-treated control to determine the chaperone effect.

Immunofluorescence Staining for β-Hexosaminidase Localization

This protocol is for visualizing the subcellular localization of β-hexosaminidase in cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody against β-hexosaminidase

  • Fluorescently-labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat cells with this compound as described in section 5.3.

  • Wash the cells on coverslips three times with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with Permeabilization Buffer for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope.

Diagrams

Mechanism of Action of this compound as a Pharmacological Chaperone

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome mutant_hexA Misfolded Mutant HexA complex This compound-HexA Complex mutant_hexA->complex Binding degradation ER-Associated Degradation mutant_hexA->degradation Unstable m31850 This compound m31850->complex maturation Trafficking & Maturation complex->maturation Stabilized functional_hexA Functional HexA maturation->functional_hexA Transport hydrolysis Substrate Hydrolysis functional_hexA->hydrolysis substrate GM2 Ganglioside substrate->hydrolysis G start Seed Patient Fibroblasts treatment Treat with this compound or Vehicle Control start->treatment incubation Incubate for 3-5 Days treatment->incubation cell_lysis Cell Lysis and Protein Quantification incubation->cell_lysis enzyme_assay β-Hexosaminidase Activity Assay cell_lysis->enzyme_assay analysis Data Analysis: Compare Treated vs. Control enzyme_assay->analysis end Determine Chaperone Effect analysis->end

References

Troubleshooting & Optimization

Troubleshooting M-31850 experiments and inconsistent results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing M-31850 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and competitive inhibitor of the lysosomal enzyme β-hexosaminidase (Hex), with IC50 values of 6.0 μM for human HexA and 3.1 μM for human HexB.[1] It functions as a pharmacological chaperone, particularly for disease-associated mutant forms of HexA, such as those found in late-onset Tay-Sachs disease.[2] By binding to the enzyme's active site, this compound stabilizes the protein's native conformation, which can prevent its degradation by the endoplasmic reticulum's quality control machinery and facilitate its proper trafficking to the lysosome.[2][3]

Q2: My experimental results with this compound are inconsistent. What are the common causes?

A2: Inconsistent results can stem from several factors:

  • Compound Solubility and Stability: this compound has limited aqueous solubility. Ensure it is fully dissolved before use. It is recommended to prepare fresh solutions and avoid repeated freeze-thaw cycles. Stock solutions are best stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

  • Cell Line Variability: The response to this compound can vary between different cell lines and even between different passages of the same cell line. It is crucial to use cells at a consistent passage number and confluency.

  • Assay Conditions: Minor variations in experimental conditions such as incubation time, temperature, and reagent concentrations can significantly impact results. Adherence to a standardized protocol is essential.

  • Off-Target Effects: Like many small molecule inhibitors, this compound may have off-target effects that can influence experimental outcomes. It is important to include appropriate controls to account for these potential effects.

Q3: How should I prepare this compound for cell culture experiments?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture applications, the final concentration of DMSO in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. When preparing working solutions, it is crucial to ensure the compound is fully dissolved and to vortex the solution before adding it to the cell culture medium.

Troubleshooting Guides

Inconsistent IC50 Values in Enzyme Inhibition Assays
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect the solution for any precipitate. If observed, prepare a fresh stock solution and ensure complete dissolution. Consider using a different solvent or adjusting the pH if compatible with the assay.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock solutions.
Variable Enzyme Activity Use a consistent source and lot of the enzyme. Aliquot the enzyme upon receipt to avoid repeated freeze-thaw cycles. Perform a control experiment to confirm enzyme activity before each assay.
Inconsistent Incubation Times Use a multichannel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.
Assay Conditions Strictly adhere to the protocol's specified temperature, pH, and substrate concentration. Inconsistencies in these parameters can significantly alter IC50 values.
Poor Signal or High Background in Western Blotting for HexA
Problem Potential Cause Troubleshooting Step
Weak or No Signal Insufficient primary antibody Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).
Low protein loading Ensure at least 20-30 µg of total protein is loaded per lane. Use a positive control to verify antibody function.
Inefficient transfer Verify transfer efficiency using Ponceau S staining. For low molecular weight proteins, consider using a different membrane type or optimizing transfer conditions.
High Background Antibody concentration too high Decrease the concentration of the primary and/or secondary antibody.
Insufficient blocking Increase the blocking time or try a different blocking agent (e.g., 5% non-fat milk or BSA in TBST).
Inadequate washing Increase the number and duration of wash steps with TBST.

Experimental Protocols

β-Hexosaminidase A (HexA) Enzyme Activity Assay

This protocol is adapted from commercially available fluorometric assay kits.

Materials:

  • 96-well black microtiter plate

  • Cell lysate or purified enzyme sample

  • 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate

  • Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)

  • Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)

  • Fluorometer (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • Add 20 µL of cell lysate or purified enzyme to each well of the 96-well plate.

  • Add 20 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of MUG substrate solution to each well.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Stop the reaction by adding 200 µL of Stop Solution to each well.

  • Measure the fluorescence using a microplate reader.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Western Blot for HexA Detection

This is a general protocol that may require optimization based on the specific antibodies and reagents used.

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HexA

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Separate 20-30 µg of protein from cell lysates on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-HexA antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Visualizations

M31850_Mechanism_of_Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Unfolded_HexA Misfolded Mutant HexA ER_QC ER Quality Control (ERAD) Unfolded_HexA->ER_QC Targeted for Degradation Folded_HexA Properly Folded HexA Unfolded_HexA->Folded_HexA Chaperone-assisted Folding Degradation Proteasomal Degradation ER_QC->Degradation M31850 This compound M31850->Unfolded_HexA Binds & Stabilizes Processing Further Processing & Sorting Folded_HexA->Processing Trafficking Functional_HexA Functional HexA Processing->Functional_HexA Delivery Product GM3 Ganglioside Functional_HexA->Product Hydrolysis Substrate GM2 Ganglioside Substrate->Functional_HexA

Caption: Mechanism of action of this compound as a pharmacological chaperone for mutant HexA.

Experimental_Workflow_HexA_Activity cluster_Preparation 1. Preparation cluster_Assay 2. Enzyme Assay cluster_Analysis 3. Data Analysis Prepare_Cells Culture Cells with Mutant HexA Lyse_Cells Prepare Cell Lysates Prepare_Cells->Lyse_Cells Add_Lysate Add Lysate to 96-well Plate Lyse_Cells->Add_Lysate Prepare_Reagents Prepare this compound Dilutions & Substrate (MUG) Add_M31850 Add this compound Dilutions Prepare_Reagents->Add_M31850 Add_Lysate->Add_M31850 Pre_Incubate Pre-incubate at 37°C Add_M31850->Pre_Incubate Add_Substrate Add MUG Substrate Pre_Incubate->Add_Substrate Incubate Incubate at 37°C Add_Substrate->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Fluorescence Measure Fluorescence (Ex: 360nm, Em: 450nm) Stop_Reaction->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental workflow for determining the IC50 of this compound on HexA activity.

Troubleshooting_Logic cluster_Compound Compound-related Issues cluster_Assay Assay-related Issues cluster_Cellular Cellular Context Inconsistent_Results Inconsistent Results with this compound Solubility Check Solubility & Stability Inconsistent_Results->Solubility Purity Verify Compound Purity Inconsistent_Results->Purity Assay_Conditions Standardize Assay Conditions (pH, Temp) Inconsistent_Results->Assay_Conditions Reagent_Quality Check Reagent Quality & Concentrations Inconsistent_Results->Reagent_Quality Cell_Line Verify Cell Line (Passage, Confluency) Inconsistent_Results->Cell_Line Off_Target Consider Off-Target Effects Inconsistent_Results->Off_Target

Caption: Logical troubleshooting workflow for inconsistent this compound experimental results.

References

Technical Support Center: M-31850 Chaperone Effect Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing M-31850 as a pharmacological chaperone for β-hexosaminidase (Hex). Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound as a pharmacological chaperone?

A1: this compound acts as a pharmacological chaperone by selectively binding to and stabilizing the β-hexosaminidase (Hex) enzyme.[1][2] It functions as a competitive inhibitor of Hex, and this binding helps to rescue misfolded mutant forms of the enzyme, such as those associated with Tay-Sachs and Sandhoff diseases.[1][3][4] By stabilizing the enzyme's conformation, this compound facilitates its proper trafficking through the endoplasmic reticulum and to the lysosome, thereby increasing the residual enzyme activity.

Q2: At what concentration range is this compound most effective as a chaperone?

A2: The optimal concentration of this compound for its chaperone effect is a balance between achieving maximal enzymatic activity enhancement and avoiding cellular toxicity. This compound has been shown to be maximally effective at concentrations significantly lower than other chaperones like NGT. While a dose-dependent increase in Hex activity is observed, concentrations above 1mM have been associated with cellular toxicity. Therefore, a careful dose-response analysis is crucial to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What are the known IC50 and Ki values for this compound?

A3: this compound is a potent inhibitor of human β-hexosaminidase. The reported IC50 values are 6.0 μM for human HexA and 3.1 μM for human HexB. The inhibitory constant (Ki) for its competitive inhibition of Hex has been reported as 0.8 ± 0.1 μM.

Q4: Is this compound selective for β-hexosaminidase?

A4: this compound demonstrates good selectivity for human Hex isozymes. It shows significantly lower activity towards other glycosidases such as Jack Bean Hex and bacterial Hex from Streptomyces plicatus. Importantly, it has been shown to have no significant inhibitory activity towards the unrelated lysosomal glycosidase, glucocerebrosidase, or O-GlcNAcase (OGA).

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable increase in Hex activity after this compound treatment. 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a chaperone effect or too high, causing toxicity. 2. Incorrect incubation time: The duration of treatment may not be sufficient for the chaperone to take effect. 3. Cell type variability: The specific cell line or patient-derived fibroblasts may not be responsive to this compound. 4. Assay conditions: The β-hexosaminidase activity assay may not be optimized (e.g., incorrect pH, substrate concentration).1. Perform a dose-response experiment to determine the optimal concentration. 2. Optimize the incubation time (e.g., 24, 48, 72 hours). 3. Verify the expression of the mutant Hex protein in your cell model. 4. Review and optimize the β-hexosaminidase activity assay protocol. Ensure the use of appropriate buffers and controls.
High cellular toxicity observed even at low this compound concentrations. 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Cell sensitivity: The cell line being used might be particularly sensitive to the compound. 3. Incorrect this compound concentration: There may have been an error in the preparation of the stock solution or dilutions.1. Ensure the final solvent concentration is non-toxic to the cells (typically <0.5% DMSO). 2. Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the toxicity profile of this compound in your specific cell line. 3. Verify the concentration of your this compound stock solution.
Inconsistent results between experiments. 1. Variability in cell culture: Differences in cell confluency, passage number, or growth conditions. 2. Inconsistent compound treatment: Variation in incubation times or final this compound concentrations. 3. Assay variability: Inconsistent pipetting, incubation times, or temperature during the enzyme activity assay.1. Standardize cell culture procedures, including seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment and ensure precise timing of treatments. 3. Use a standardized protocol for the enzyme activity assay with appropriate controls and replicates.
Cellular Thermal Shift Assay (CETSA) does not show a thermal shift. 1. Suboptimal heating temperature: The chosen temperature for the heat challenge may not be in the sensitive range for detecting stabilization. 2. Insufficient this compound concentration: The concentration of this compound may not be high enough to cause a detectable stabilization of Hex. 3. Lysis and protein extraction issues: Incomplete cell lysis or inefficient extraction of soluble proteins.1. Perform a temperature gradient to determine the optimal heat challenge temperature. 2. Increase the concentration of this compound used in the CETSA experiment. 3. Ensure complete cell lysis using appropriate buffers and methods (e.g., freeze-thaw cycles). Optimize the centrifugation step to effectively separate aggregated from soluble proteins.

Quantitative Data Summary

Table 1: Inhibitory Activity of this compound

Target Parameter Value Reference
Human β-Hexosaminidase A (HexA)IC506.0 μM
Human β-Hexosaminidase B (HexB)IC503.1 μM
β-Hexosaminidase (Hex)Ki0.8 ± 0.1 μM

Table 2: Effective Concentration and Toxicity of this compound

Effect Concentration Range Observation Reference
Chaperone EffectDose-dependent increaseMaximally effective at lower concentrations than NGT.
Cellular Toxicity> 1 mMParallel decrease in relative activity of both MUG and MUbGal.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound Chaperone Effect

This protocol details how to determine the optimal concentration of this compound for enhancing β-hexosaminidase activity in a cellular model.

Materials:

  • Patient-derived fibroblasts (e.g., from Tay-Sachs or Sandhoff patients) or a suitable cell line expressing mutant Hex.

  • Cell culture medium and supplements.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • β-hexosaminidase activity assay kit (or reagents: MUG substrate, lysis buffer, stop buffer).

  • 96-well plates (one for cell culture, one for the assay).

  • Plate reader capable of measuring fluorescence (Ex: 365 nm, Em: 450 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions and the vehicle control.

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Cell Lysis:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add lysis buffer to each well and incubate according to the manufacturer's instructions to ensure complete cell lysis.

  • β-Hexosaminidase Activity Assay:

    • Transfer the cell lysates to a new 96-well assay plate.

    • Add the MUG substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes).

    • Stop the reaction by adding the stop buffer.

  • Data Acquisition: Measure the fluorescence on a plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no lysate).

    • Normalize the fluorescence of the this compound-treated samples to the vehicle control.

    • Plot the normalized enzyme activity against the logarithm of the this compound concentration to generate a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for this compound Target Engagement

This protocol is to verify the direct binding of this compound to β-hexosaminidase in a cellular context by assessing its thermal stabilization.

Materials:

  • Cells expressing the target β-hexosaminidase.

  • This compound.

  • Vehicle control (e.g., DMSO).

  • PBS with protease inhibitors.

  • Lysis buffer.

  • PCR tubes or a 96-well PCR plate.

  • Thermocycler.

  • Centrifuge.

  • SDS-PAGE and Western blot reagents.

  • Primary antibody against β-hexosaminidase.

  • Secondary antibody (HRP-conjugated).

  • Chemiluminescence substrate.

  • Imaging system.

Procedure:

  • Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control and incubate for a specific duration (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermocycler. Include a non-heated control (37°C).

  • Cell Lysis:

    • Lyse the cells by methods such as freeze-thaw cycles or by adding a suitable lysis buffer.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation for Western Blot:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

  • Western Blot Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with the primary antibody against β-hexosaminidase, followed by the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the normalized band intensity against the temperature for both this compound-treated and vehicle-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Visualizations

Experimental_Workflow_for_Dose_Response_Curve cluster_cell_culture Cell Culture & Treatment cluster_assay β-Hexosaminidase Activity Assay cluster_analysis Data Analysis a Seed cells in 96-well plate b Prepare serial dilutions of this compound a->b c Treat cells and incubate b->c d Lyse cells c->d After 48-72h e Add MUG substrate d->e f Incubate and add stop buffer e->f g Measure fluorescence f->g h Normalize data to vehicle control g->h i Plot dose-response curve h->i

Caption: Workflow for determining the dose-response curve of this compound.

CETSA_Workflow cluster_treatment_heat Cell Treatment & Heat Challenge cluster_protein_extraction Protein Extraction cluster_detection Detection & Analysis a Treat cells with this compound or vehicle b Harvest cells a->b c Apply temperature gradient b->c d Lyse cells c->d e Centrifuge to pellet aggregates d->e f Collect supernatant (soluble proteins) e->f g Western Blot for β-Hexosaminidase f->g h Quantify band intensities g->h i Plot melting curves h->i

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Chaperone_Mechanism cluster_synthesis Protein Synthesis & Folding cluster_chaperone_action This compound Chaperone Action cluster_trafficking_degradation Cellular Trafficking a Mutant Hex mRNA b Ribosome a->b c Misfolded Hex protein b->c e Stabilized Hex protein c->e Binds and stabilizes f ER-associated degradation c->f Targeted for degradation d This compound d->e g Lysosome e->g Correct trafficking h Increased Hex activity g->h

Caption: Mechanism of this compound as a pharmacological chaperone.

References

Addressing Cellular Toxicity of M-31850 at High Concentrations: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Publicly available scientific literature and databases currently lack specific data regarding the cellular toxicity of M-31850 at high concentrations. Extensive searches have not yielded information on its dose-dependent toxicity, off-target effects, or established protocols to mitigate potential cytotoxicity.

Therefore, this technical support center provides a generalized framework for researchers to systematically investigate and address the potential cellular toxicity of a novel compound like this compound. The following guidelines, protocols, and troubleshooting tips are based on best practices in cell-based assay development and toxicology. Researchers are encouraged to adapt these templates to their specific cell models and experimental questions as they generate data for this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing decreased cell viability at high concentrations of this compound. What are the potential causes?

A1: High concentrations of any small molecule can induce cellular stress and toxicity through various mechanisms. For a pharmacological chaperone like this compound, potential causes could include:

  • On-target toxicity: Exaggerated pharmacological effects due to excessive binding to its target, β-hexosaminidase, potentially disrupting normal cellular processes.

  • Off-target toxicity: Interaction with unintended cellular targets, leading to unforeseen biological consequences.

  • Compound solubility: Precipitation of this compound at high concentrations can cause physical stress to cells.

  • Solvent toxicity: The vehicle used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher final concentrations.

Q2: How can we determine if the observed toxicity is specific to this compound or an artifact of our experimental setup?

A2: A series of control experiments are crucial:

  • Vehicle Control: Treat cells with the highest concentration of the solvent used for this compound dilutions to assess solvent-induced toxicity.

  • Inactive Analog Control: If available, use a structurally similar but biologically inactive analog of this compound to determine if the toxicity is related to the specific pharmacophore.

  • Multiple Cell Lines: Test the toxicity of this compound on a panel of different cell lines to see if the effect is cell-type specific.

Q3: What is the first step in systematically characterizing the cytotoxicity of this compound?

A3: The initial and most critical step is to perform a dose-response analysis to determine the concentration at which this compound induces a toxic effect. This will allow you to establish a therapeutic window and an IC50 (half-maximal inhibitory concentration) for toxicity.

Troubleshooting Guides

Guide 1: High Background Toxicity in Control Wells
Potential Cause Troubleshooting Step
Solvent Toxicity Determine the maximum tolerated solvent concentration for your cell line (typically <0.5% for DMSO). Prepare higher stock concentrations of this compound to minimize the final solvent percentage.
Contamination Regularly test cell cultures for mycoplasma and other common contaminants. Ensure all reagents and media are sterile.
Poor Cell Health Use cells within a consistent and low passage number range. Ensure optimal and consistent cell seeding density.
Guide 2: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Step
Compound Instability Assess the stability of this compound in your culture medium over the time course of the experiment using analytical methods like HPLC.
Assay Variability Standardize all incubation times and ensure consistent reagent preparation. Use a positive control for cytotoxicity to monitor assay performance.
Edge Effects in Plates Avoid using the outer wells of 96-well plates for critical data points, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

Data Presentation

Table 1: Hypothetical Dose-Response Cytotoxicity Data for this compound
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
2582.1 ± 6.2
5055.4 ± 7.3
10025.8 ± 5.9
2005.3 ± 2.1
Table 2: Comparison of Cytotoxicity Across Different Cell Lines (at 100 µM this compound)
Cell Line% Cell Viability (Mean ± SD)
HEK29330.1 ± 6.5
HeLa22.5 ± 4.9
SH-SY5Y45.7 ± 8.1

Experimental Protocols

Protocol 1: Determining the Cytotoxic Profile of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X stock of this compound serial dilutions in culture medium. Also, prepare a 2X vehicle control.

  • Cell Treatment: Remove the existing medium and add the 2X this compound dilutions and controls to the appropriate wells.

  • Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Assessing Off-Target Liabilities via a Kinase Panel Screen
  • Compound Submission: Submit this compound at a high concentration (e.g., 10 µM) to a commercial kinase profiling service.

  • Primary Screen: The compound is screened against a broad panel of kinases (e.g., >400) at a single concentration to identify potential "hits" (kinases showing significant inhibition).

  • Dose-Response Confirmation: For any identified hits, perform a follow-up dose-response assay to determine the IC50 of this compound against those specific off-target kinases.

  • Data Analysis: Analyze the IC50 values to determine the selectivity of this compound. A large window between the on-target potency and off-target inhibition suggests higher selectivity.

Visualizations

G cluster_0 Troubleshooting High Concentration Toxicity Start High Toxicity Observed Check_Solvent Run Vehicle Control Start->Check_Solvent Check_Purity Verify Compound Purity (e.g., LC-MS) Start->Check_Purity Solvent_Toxic Solvent is Toxic Check_Solvent->Solvent_Toxic Dose_Response Perform Dose-Response (e.g., MTT Assay) Check_Purity->Dose_Response Compound_Toxic Compound is Toxic Dose_Response->Compound_Toxic Solvent_Toxic->Dose_Response No Optimize_Solvent Lower Solvent Conc. (<0.5% DMSO) Solvent_Toxic->Optimize_Solvent Yes Mechanism Investigate Mechanism (Apoptosis vs. Necrosis) Compound_Toxic->Mechanism Yes End Optimized Protocol Compound_Toxic->End No (Toxicity in acceptable range) Optimize_Solvent->End Off_Target Assess Off-Target Effects (e.g., Kinase Screen) Mechanism->Off_Target Off_Target->End

Caption: Troubleshooting workflow for high compound toxicity.

G cluster_1 Hypothetical Off-Target Signaling Pathway M31850 High Conc. This compound Target β-hexosaminidase (On-Target) M31850->Target Inhibition OffTarget Kinase X (Off-Target) M31850->OffTarget Inhibition Downstream1 Substrate Accumulation (Therapeutic Effect) Target->Downstream1 Downstream2 Signaling Cascade Activation OffTarget->Downstream2 Toxicity Cellular Toxicity Downstream2->Toxicity

Caption: Hypothetical off-target signaling pathway for this compound.

Potential off-target effects of M-31850 in cellular models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of M-31850 in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective competitive inhibitor of β-hexosaminidase (Hex), with IC50 values of 6.0 μM for human HexA and 3.1 μM for human HexB.[1] It functions as a pharmacological chaperone for mutant β-hexosaminidase A (HexA) in cellular models of Tay-Sachs and Sandhoff diseases. By binding at or near the active site, this compound stabilizes the mutant enzyme, increasing its half-life and facilitating its proper trafficking to the lysosome.[2]

Q2: Are there any known off-target effects or cytotoxicity associated with this compound?

While specific off-target studies on this compound are not extensively documented in the public domain, cellular toxicity has been observed at concentrations above 1 mM.[2] this compound belongs to the bis-naphthalimide class of compounds. Several compounds in this class have been reported to exhibit off-target effects, which could be potential concerns for this compound, especially at higher concentrations. These potential off-target effects are primarily linked to cytotoxicity and include inhibition of topoisomerase II and DNA intercalation.[3][4]

Q3: What are the potential off-target pathways to consider when using this compound?

Based on the known activities of other bis-naphthalimide compounds, researchers should be aware of the following potential off-target pathways when using this compound:

  • Topoisomerase II Inhibition: Many bis-naphthalimides act as topoisomerase II poisons, stabilizing the DNA-enzyme complex and leading to DNA double-strand breaks. This is a common mechanism of cytotoxicity for this class of compounds.

  • DNA Intercalation: The planar structure of naphthalimide rings allows them to insert between DNA base pairs, which can interfere with DNA replication and transcription.

  • Induction of Apoptosis: Off-target effects, such as topoisomerase II inhibition and DNA damage, can trigger apoptotic pathways. Some naphthalimide derivatives have been shown to induce apoptosis via a mitochondrial pathway.

  • Lysosomal Membrane Permeabilization: Certain naphthalimide-based compounds can induce lysosomal membrane permeabilization, another mechanism that can lead to apoptosis.

Troubleshooting Guide

This guide addresses specific issues that researchers might encounter during their experiments with this compound, with a focus on distinguishing on-target from potential off-target effects.

Observed Issue Potential Cause (Off-Target Effect) Recommended Troubleshooting Steps
Unexpectedly high cytotoxicity or cell death at concentrations intended for chaperone activity. The observed toxicity might be due to off-target effects such as topoisomerase II inhibition or general DNA damage, which are known for the bis-naphthalimide class.1. Perform a dose-response curve for cytotoxicity: Use assays like MTT or LDH release to determine the precise concentration at which toxicity occurs in your specific cell model. 2. Assess DNA damage: Use assays like the comet assay or staining for γH2AX to check for DNA double-strand breaks. 3. Evaluate apoptosis: Use assays such as TUNEL staining or caspase activation assays to determine if apoptosis is being induced.
Alterations in cell cycle progression. Inhibition of topoisomerase II by bis-naphthalimides is known to cause cell cycle arrest, typically at the G2/M phase.1. Perform cell cycle analysis: Use flow cytometry with propidium iodide staining to analyze the cell cycle distribution of treated cells. 2. Correlate with cytotoxicity data: Determine if the cell cycle arrest occurs at concentrations similar to those causing cytotoxicity.
Inconsistent or variable chaperone activity. High concentrations of this compound leading to off-target toxicity could mask the intended chaperone effect.1. Optimize this compound concentration: Titrate the concentration of this compound to find the optimal window that provides chaperone activity without significant cytotoxicity. 2. Include a positive control: Use a known pharmacological chaperone for your specific HexA mutation, if available, to benchmark the activity of this compound.
Changes in nuclear morphology. DNA intercalation and topoisomerase II inhibition can lead to changes in nuclear morphology, such as chromatin condensation and nuclear fragmentation.1. Visualize nuclear morphology: Use a DNA stain like DAPI or Hoechst and fluorescence microscopy to observe any changes in the nucleus of treated cells.

Quantitative Data Summary

On-Target Activity of this compound

Target Assay Value Reference
Human β-Hexosaminidase A (HexA)IC506.0 μM
Human β-Hexosaminidase B (HexB)IC503.1 μM
β-Hexosaminidase (Hex)Ki (Competitive Inhibition)0.8 μM

Potential Off-Target Activities of Bis-Naphthalimide Compounds

Off-Target/Mechanism Compound Class Observed Effect Reference
Eukaryotic Topoisomerase IIBis-naphthalimide (DMP-840)Inhibition (acts as a poison)
DNA IntercalationBis-naphthalimide derivativesBinding to DNA
SIRT2Bisnaphthalimidopropyl diamineInhibition
Apoptosis InductionNaphthalimide derivativesInduction via mitochondrial pathway
Lysosomal Membrane PermeabilizationNaphthalimide derivativesInduction

Experimental Protocols

Protocol 1: Assessing Cytotoxicity using MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.1 µM to 1 mM) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Detection of DNA Double-Strand Breaks by γH2AX Staining

  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate and treat with this compound at various concentrations. Include a positive control (e.g., etoposide) and a vehicle control.

  • Fixation and Permeabilization: After treatment, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against phosphorylated H2AX (γH2AX) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. The presence of distinct nuclear foci indicates DNA double-strand breaks.

Visualizations

On_Target_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome M31850 This compound MutantHexA_unfolded Misfolded Mutant HexA M31850->MutantHexA_unfolded Binds & Stabilizes MutantHexA_folded Properly Folded Mutant HexA MutantHexA_unfolded->MutantHexA_folded Chaperone-mediated folding TransportVesicle Transport Vesicle MutantHexA_folded->TransportVesicle Trafficking FunctionalHexA Functional HexA TransportVesicle->FunctionalHexA Delivery

Caption: On-target mechanism of this compound as a pharmacological chaperone.

Off_Target_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm M31850 This compound (at high concentrations) TopoisomeraseII Topoisomerase II M31850->TopoisomeraseII Inhibits DNA DNA M31850->DNA Intercalates DNA_damage DNA Double-Strand Breaks TopoisomeraseII->DNA_damage DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest Cell Cycle Arrest (G2/M) DNA_damage->CellCycleArrest

Caption: Potential off-target pathways of this compound.

References

M-31850 and O-GlcNAcase (OGA) Inhibition: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the inhibition of O-GlcNAcase (OGA) with M-31850. It addresses potential issues and provides clear, actionable advice for experimental design and data interpretation.

Introduction

This compound is a potent and selective competitive inhibitor of β-hexosaminidases (Hex), with IC50 values of 6.0 μM and 3.1 μM for human HexA and human HexB, respectively.[1][2][3] While structurally related to other compounds that have been explored as OGA inhibitors, its specific inhibitory activity against O-GlcNAcase (OGA) is not well-documented in publicly available literature. Given the structural similarities between the active sites of OGA and lysosomal β-hexosaminidases, the potential for cross-inhibition exists and is a critical consideration in the development of selective OGA inhibitors.[4][5]

This guide is designed to help researchers navigate the complexities of using this compound in the context of OGA research, with a strong emphasis on the principles of inhibitor selectivity and appropriate experimental controls.

Quantitative Data: Inhibitor Potency

The following table summarizes the known inhibitory potency of this compound against its primary targets, the β-hexosaminidases. For comparative purposes, the table also includes the potency of a well-characterized selective OGA inhibitor, Thiamet-G.

CompoundTargetIC50 / KiSpeciesNotes
This compound Human HexAIC50: 6.0 μMHumanPotent inhibitor of β-hexosaminidase A.
Human HexBIC50: 3.1 μMHumanPotent inhibitor of β-hexosaminidase B.
OfHex2Ki: 2.5 μMOstrinia furnacalisCompetitive inhibitor.
O-GlcNAcase (OGA)Not Reported-Direct inhibitory activity against OGA is not well-characterized.
Thiamet-G O-GlcNAcase (OGA)Ki: ~21 nMHumanA highly potent and selective OGA inhibitor.
β-Hexosaminidase> 1,000,000 nMHumanDemonstrates high selectivity for OGA over β-hexosaminidases.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and well-documented molecular targets of this compound are the lysosomal β-hexosaminidases, specifically HexA and HexB, with IC50 values in the low micromolar range.

Q2: Does this compound inhibit O-GlcNAcase (OGA)?

A2: While there is a theoretical potential for cross-inhibition due to similarities in the active sites of β-hexosaminidases and OGA, there is no direct, quantitative evidence in the provided search results to confirm that this compound is a potent inhibitor of OGA. Researchers should experimentally determine the IC50 of this compound against OGA to ascertain its activity.

Q3: Why is selectivity important when studying OGA inhibition?

A3: Selectivity is crucial because OGA and β-hexosaminidases, while both being hexosaminidases, have distinct biological roles. OGA is the sole enzyme responsible for removing O-GlcNAc from nuclear and cytoplasmic proteins, a key regulatory post-translational modification. In contrast, lysosomal β-hexosaminidases are involved in the degradation of glycoconjugates within the lysosome. Non-selective inhibition can lead to confounding off-target effects, making it difficult to attribute observed cellular phenotypes solely to OGA inhibition.

Q4: How can I design my experiments to account for this compound's potential off-target effects?

A4: To rigorously test if the effects of this compound are due to OGA inhibition, consider the following controls:

  • Use a selective OGA inhibitor: Compare the effects of this compound with a well-characterized, potent, and selective OGA inhibitor like Thiamet-G.

  • Rescue experiments: If possible, perform rescue experiments by overexpressing OGA to see if it reverses the effects of the inhibitor.

  • Direct enzyme assays: Directly measure the inhibitory activity of this compound against purified OGA and β-hexosaminidases to determine its selectivity profile.

Q5: What are the potential consequences of non-selective inhibition in my experiments?

Troubleshooting Guides

Scenario 1: I treated my cells with this compound and observed an increase in total O-GlcNAcylation. Does this confirm OGA inhibition?

  • Question: Is the observed increase in O-GlcNAcylation a direct result of OGA inhibition by this compound?

  • Answer: Not necessarily. While an increase in O-GlcNAcylation is consistent with OGA inhibition, it is not definitive proof, especially with a non-selective inhibitor.

    • Troubleshooting Steps:

      • Confirm with a selective inhibitor: Treat cells with a known selective OGA inhibitor (e.g., Thiamet-G) at a concentration that gives a robust increase in O-GlcNAcylation. Compare the magnitude and pattern of O-GlcNAcylation with that induced by this compound.

      • In vitro inhibition assay: Perform a direct in vitro enzymatic assay with purified OGA to determine the IC50 of this compound for OGA. If the IC50 is significantly higher than the concentration used in your cell-based assays, the observed effect may be off-target.

      • Dose-response curve: Generate a dose-response curve for this compound's effect on cellular O-GlcNAcylation. A clear dose-dependent increase would be more indicative of on-target activity.

Scenario 2: I am observing a cellular phenotype after treatment with this compound that is not seen with other OGA inhibitors. What could be the cause?

  • Question: Why is this compound causing a unique phenotype compared to other known OGA inhibitors?

  • Answer: This strongly suggests that the observed phenotype is due to an off-target effect of this compound, likely the inhibition of its primary targets, the β-hexosaminidases.

    • Troubleshooting Steps:

      • Inhibit β-hexosaminidases directly: Use a known selective β-hexosaminidase inhibitor that is structurally different from this compound. If this compound recapitulates the phenotype observed with this compound, it provides strong evidence for an off-target effect.

      • Knockdown of OGA vs. HexA/HexB: Use siRNA or other gene-silencing techniques to individually reduce the expression of OGA, HexA, and HexB. Compare the resulting phenotypes to that observed with this compound treatment.

      • Substrate accumulation analysis: Measure the levels of known substrates of lysosomal β-hexosaminidases in this compound-treated cells. An accumulation of these substrates would confirm the inhibition of this pathway.

Experimental Protocols

In Vitro OGA Inhibition Assay (Fluorogenic Substrate)

This protocol describes a method to determine the in vitro inhibitory activity of a compound against OGA.

Materials:

  • Recombinant human OGA

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.1% BSA

  • Fluorogenic Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MUG)

  • Stop Solution: 0.5 M Sodium Carbonate, pH 10.5

  • Test compound (this compound) dissolved in DMSO

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 360 nm, Emission: 450 nm)

Procedure:

  • Prepare serial dilutions of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Include a DMSO-only control.

  • In a 96-well plate, add 10 µL of the diluted this compound or DMSO control to each well.

  • Add 70 µL of Assay Buffer containing recombinant OGA to each well.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding 20 µL of 4-MUG substrate (prepared in Assay Buffer) to each well.

  • Incubate the plate at 37°C for 30-60 minutes.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the fluorescence on a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value by non-linear regression analysis.

Western Blot Analysis of Total O-GlcNAcylation

This protocol allows for the detection of changes in total protein O-GlcNAcylation in cell lysates.

Materials:

  • Cells treated with this compound or controls

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking Buffer: 5% BSA or non-fat dry milk in TBST

  • Primary Antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)

  • Loading Control Antibody: Anti-β-actin or anti-GAPDH

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells in Lysis Buffer and quantify the protein concentration using a BCA assay.

  • Normalize the protein concentrations for all samples.

  • Prepare protein samples with Laemmli sample buffer and boil for 5 minutes.

  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with Blocking Buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

  • Quantify the band intensities using densitometry software.

Visualizations

O_GlcNAc_Signaling_Pathway cluster_hex Lysosomal Pathway UDP_GlcNAc UDP-GlcNAc OGT OGT UDP_GlcNAc->OGT Substrate Protein Protein (Ser/Thr) Protein->OGT O_GlcNAc_Protein O-GlcNAc Protein OGA OGA O_GlcNAc_Protein->OGA Signaling Downstream Signaling (Transcription, Stability, etc.) O_GlcNAc_Protein->Signaling OGT->O_GlcNAc_Protein Adds O-GlcNAc OGA->Protein Removes O-GlcNAc M31850 This compound (Potential Off-Target) M31850->OGA Potential Inhibition Glycoconjugate Glycoconjugates Hex β-Hexosaminidase (HexA/HexB) Glycoconjugate->Hex Degradation Degradation Products Hex->Degradation M31850_Hex This compound (Primary Target) M31850_Hex->Hex Inhibition Experimental_Workflow start Start: Assess This compound Effect on OGA invitro_assay In Vitro OGA Assay (Determine IC50) start->invitro_assay cell_based_assay Cell-Based Assay (Measure O-GlcNAcylation) start->cell_based_assay decision Is this compound a potent OGA inhibitor? invitro_assay->decision phenotype_assay Phenotypic Assay cell_based_assay->phenotype_assay compare Compare Results phenotype_assay->compare selective_control Control: Use Selective OGA Inhibitor (e.g., Thiamet-G) decision->selective_control Yes hex_control Control: Use Selective Hex Inhibitor decision->hex_control No selective_control->compare hex_control->compare conclusion_on_target Conclusion: Effect is likely on-target (OGA) compare->conclusion_on_target Similar to OGAi conclusion_off_target Conclusion: Effect is likely off-target (Hex) compare->conclusion_off_target Similar to Hexi Troubleshooting_Tree start Start: Unexpected Result with this compound q1 Does this compound inhibit purified OGA in vitro? start->q1 a1_yes Yes, potent inhibition q1->a1_yes Yes a1_no No, weak or no inhibition q1->a1_no No q2 Does a selective OGAi replicate the phenotype? a1_yes->q2 q3 Does a selective Hexi replicate the phenotype? a1_no->q3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No conclusion1 Phenotype likely due to OGA inhibition. a2_yes->conclusion1 conclusion2 Phenotype likely due to β-Hex inhibition or other off-target effects. a2_no->conclusion2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No conclusion3 Phenotype likely due to β-Hex inhibition. a3_yes->conclusion3 conclusion4 Phenotype due to an unidentified off-target effect. a3_no->conclusion4

References

Common pitfalls in M-31850 enzyme kinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Enzyme Kinetic Studies

Disclaimer: Initial searches for the "M-31850 enzyme" did not yield any specific information. This suggests that "this compound" may be a proprietary, newly discovered, or hypothetical enzyme not yet described in public literature. The following guide provides information on common pitfalls and troubleshooting strategies applicable to general enzyme kinetic studies. Researchers working with a specific enzyme like this compound can adapt these general principles to their particular system.

Frequently Asked Questions (FAQs)

Q1: My enzyme activity is much lower than expected. What are the common causes?

A1: Low enzyme activity can stem from several factors:

  • Enzyme Instability: The enzyme may have degraded due to improper storage, repeated freeze-thaw cycles, or instability in the assay buffer. Always store enzymes at their recommended temperature and aliquot them to avoid multiple freeze-thaw events.

  • Incorrect Cofactor/Metal Ion Concentration: Many enzymes require specific cofactors (e.g., NAD+, Mg2+) for activity. Ensure these are present at optimal concentrations in your assay buffer.

  • Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The assay conditions may not be optimal for your specific enzyme. It is crucial to determine the optimal pH and temperature for your enzyme before conducting kinetic studies.

  • Inaccurate Enzyme Concentration: The concentration of the active enzyme in your preparation might be lower than you assume. Consider performing an active site titration to determine the concentration of catalytically competent enzyme.

Q2: I am observing high background noise in my assay. How can I reduce it?

A2: High background noise can obscure the true enzyme kinetics. Consider the following:

  • Substrate Instability: The substrate may be unstable and spontaneously break down under the assay conditions, leading to a high background signal. Run a control reaction without the enzyme to check for substrate stability.

  • Interference from Assay Components: Components of your buffer or the inhibitor solvent (like DMSO) might interfere with your detection method. Run appropriate controls to test for such interference.

  • Detector Sensitivity: The sensitivity of your plate reader or spectrophotometer might be set too high. Optimize the detector settings for your specific assay.

Q3: My data does not fit well to the Michaelis-Menten equation. What could be the issue?

A3: Deviation from Michaelis-Menten kinetics can be due to several reasons:

  • Substrate or Product Inhibition: At high concentrations, the substrate or the product of the reaction can sometimes inhibit the enzyme, leading to a non-linear Lineweaver-Burk plot.

  • Allosteric Regulation: The enzyme may have allosteric sites, and its activity might be regulated by molecules other than the substrate, leading to sigmoidal kinetics.

  • Enzyme Aggregation: At high concentrations, the enzyme itself might aggregate, leading to a loss of activity and deviation from expected kinetics.

  • Time-dependent Inhibition: If you are studying an inhibitor, it might be a time-dependent or irreversible inhibitor, which will not follow classical Michaelis-Menten kinetics for competitive, non-competitive, or uncompetitive inhibition.

Troubleshooting Guides

Problem: Irreproducible IC50 Values for an Inhibitor

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Inhibitor Insolubility Visually inspect the inhibitor stock solution and the assay wells for any precipitation. Determine the solubility of the inhibitor in the assay buffer. Consider using a different solvent or adding a small percentage of a solubilizing agent like DMSO (ensure the final concentration does not affect enzyme activity).
Time-Dependent Inhibition Pre-incubate the enzyme and inhibitor for varying amounts of time before adding the substrate. If the IC50 value decreases with longer pre-incubation times, the inhibitor is likely time-dependent.
Compound Instability The inhibitor may be unstable in the assay buffer. Prepare fresh inhibitor solutions for each experiment and check for degradation over the time course of the assay.
Assay Conditions Ensure that the substrate concentration is kept constant and ideally close to the Km value when determining IC50 values. High substrate concentrations can lead to an overestimation of the IC50 for competitive inhibitors.
Problem: Non-linear progress curves (product formation vs. time)

Possible Causes and Solutions:

Potential Cause Troubleshooting Step
Substrate Depletion If the initial velocity phase is very short, it may be due to rapid substrate consumption. Reduce the enzyme concentration or the reaction time to ensure you are measuring the initial velocity where less than 10-15% of the substrate is consumed.
Product Inhibition The product of the reaction may be inhibiting the enzyme. Analyze the initial linear phase of the reaction to determine the initial velocity.
Enzyme Inactivation The enzyme may be unstable under the assay conditions and losing activity over time. Run a control reaction with the enzyme in the assay buffer (without substrate) and measure its activity at different time points.
Reagent Instability A key reagent in your detection system (e.g., a coupling enzyme) may be unstable. Check the stability of all reagents over the course of the assay.

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Constants (Km and Vmax)
  • Enzyme and Substrate Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer that ensures its stability.

    • Prepare a series of substrate dilutions in the assay buffer. A typical range would be from 0.1 x Km to 10 x Km (if Km is known) or a wide range of concentrations if Km is unknown.

  • Assay Setup:

    • To each well of a microplate, add the assay buffer.

    • Add the enzyme to each well at a fixed final concentration.

    • Initiate the reaction by adding the varying concentrations of the substrate to the wells.

    • The final reaction volume should be consistent across all wells.

  • Data Collection:

    • Measure the rate of product formation (or substrate consumption) over time using a suitable detection method (e.g., absorbance, fluorescence).

    • Ensure that you are measuring the initial velocity (the linear phase of the reaction).

  • Data Analysis:

    • Plot the initial velocity (v) as a function of the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the values of Km and Vmax.

      • v = (Vmax * [S]) / (Km + [S])

Data Presentation

Table 1: Hypothetical Kinetic Parameters for Enzyme this compound

Parameter Value Units
Km (Substrate A)15.2 ± 1.8µM
Vmax120.5 ± 5.6nmol/min/mg
kcat25.1s⁻¹
kcat/Km1.65 x 10⁶M⁻¹s⁻¹

Table 2: Hypothetical Inhibition Constants (Ki) for this compound Inhibitors

Inhibitor Inhibition Type Ki Units
Compound XCompetitive0.5 ± 0.07µM
Compound YNon-competitive2.1 ± 0.3µM
Compound ZUncompetitive5.8 ± 0.9µM

Visualizations

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Stock Preparation Assay_Setup Assay Plate Setup Enzyme_Prep->Assay_Setup Substrate_Prep Substrate Dilution Series Substrate_Prep->Assay_Setup Buffer_Prep Assay Buffer Preparation Buffer_Prep->Assay_Setup Reaction_Init Reaction Initiation Assay_Setup->Reaction_Init Data_Acq Kinetic Data Acquisition Reaction_Init->Data_Acq Initial_V Determine Initial Velocities Data_Acq->Initial_V MM_Fit Michaelis-Menten Fit Initial_V->MM_Fit Param_Det Determine Km & Vmax MM_Fit->Param_Det

Caption: Workflow for determining enzyme kinetic parameters.

Competitive_Inhibition_Pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Competitive Inhibitor (I) ES->E - S P Product (P) ES->P k_cat EI->E - I

Caption: Mechanism of competitive enzyme inhibition.

Technical Support Center: Strategies to Mitigate Compound-X-Induced Cellular Stress

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, characterize, and mitigate cellular stress induced by investigational compounds like Compound-X.

Frequently Asked Questions (FAQs)

Q1: My cells show significant cytotoxicity even at low concentrations of Compound-X. What are the initial troubleshooting steps?

A1: High cytotoxicity at low compound concentrations can be due to several factors. A systematic approach is crucial for troubleshooting.[1][2]

  • Confirm Compound Identity and Purity: Ensure the compound is correct and check for impurities from synthesis or degradation that could be more toxic.

  • Verify Concentration: Double-check all calculations for stock solutions and final dilutions. An error can lead to a much higher concentration than intended.[2]

  • Assess Solubility: Poor solubility can cause the compound to precipitate, leading to physical stress on cells or inaccurate effective concentrations. Visually inspect your culture wells for any precipitate.[1]

  • Evaluate Solvent Toxicity: The solvent used (e.g., DMSO, ethanol) can be toxic at certain concentrations. Run a solvent control experiment with the highest concentration of the solvent used in your compound dilutions.[1]

  • Check for Contamination: Test for mycoplasma and other common cell culture contaminants, which can sensitize cells to stress.

Q2: How can I determine the type of cellular stress Compound-X is inducing?

A2: Identifying the specific stress pathway is key to selecting an appropriate mitigation strategy. The two most common forms of compound-induced stress are oxidative stress and endoplasmic reticulum (ER) stress.

  • Oxidative Stress: This occurs due to an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses. Assays to measure oxidative stress include:

    • ROS Detection: Use fluorescent probes like CellROX or DCFDA to measure overall ROS levels.

    • Glutathione Levels: The GSH/GSSG ratio is a key indicator of oxidative stress. A decrease in the reduced-to-oxidized glutathione ratio (GSH/GSSG) suggests oxidative stress.

    • Lipid Peroxidation Assays: Measure byproducts like malondialdehyde (MDA).

  • ER Stress: This is caused by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum. Key markers of ER stress that can be measured by Western blot, qPCR, or immunofluorescence include:

    • Chaperone Upregulation: Increased expression of ER chaperones like BiP (GRP78).

    • UPR Activation: Look for activation of the three main branches of the Unfolded Protein Response (UPR):

      • PERK pathway (measured by phosphorylation of PERK and eIF2α, and increased ATF4 and CHOP expression).

      • IRE1α pathway (measured by splicing of XBP1 mRNA).

      • ATF6 pathway (measured by ATF6 cleavage).

Q3: My assay results are highly variable between replicates. What could be the cause?

A3: High variability can obscure the true effect of your compound. Common causes include:

  • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before plating and use calibrated pipettes.

  • Compound Precipitation: As mentioned, poor solubility can lead to inconsistent effects.

  • Edge Effects in Plates: Wells on the edge of a plate are more prone to evaporation, leading to changes in media and compound concentration. Avoid using the outer wells or ensure proper humidification.

  • Assay Interference: The compound may interfere with the assay reagents. For example, some compounds can directly reduce MTT, leading to false viability readings. Include a cell-free control with the compound and assay reagent to test for this.

Troubleshooting Guides

Guide 1: Mitigating Oxidative Stress

If you have identified that Compound-X induces oxidative stress, the following strategies can be employed.

Strategy 1: Co-treatment with Antioxidants

Antioxidants can neutralize ROS and alleviate cellular stress. N-acetylcysteine (NAC) is a common and effective antioxidant used in cell culture.

  • Objective: To determine if an antioxidant can rescue the cytotoxic effects of Compound-X.

  • Recommendation: Perform a dose-response experiment with Compound-X in the presence and absence of a fixed, non-toxic concentration of NAC.

Experimental Protocol: Antioxidant Rescue Experiment

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare Reagents:

    • Prepare a stock solution of Compound-X.

    • Prepare a stock solution of N-acetylcysteine (NAC) (e.g., 1M in water, filter-sterilized).

  • Treatment:

    • Prepare a serial dilution of Compound-X in your cell culture medium.

    • Prepare a second set of the same serial dilution, but supplement this medium with NAC to a final concentration of 1-5 mM.

    • Also prepare control wells: Untreated cells, cells with NAC alone, and cells with the highest concentration of solvent (vehicle) alone.

  • Incubation: Remove the old medium from the cells and add the prepared treatment media. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the dose-response curves for Compound-X with and without NAC. A rightward shift in the curve in the presence of NAC indicates a rescue effect.

Data Presentation: Example Antioxidant Rescue Data

Compound-X (µM)% Viability (- NAC)% Viability (+ 5mM NAC)
0 (Control)10098
0.19597
17592
104078
1001555

Workflow for Mitigating Oxidative Stress

A Observe High Cytotoxicity with Compound-X B Measure ROS Levels (e.g., CellROX, DCFDA) A->B C Measure GSH/GSSG Ratio A->C D ROS Levels Elevated or GSH/GSSG Ratio Decreased? B->D C->D E Co-treat with Antioxidant (e.g., N-acetylcysteine) D->E Yes I No: Explore Other Stress Pathways (e.g., ER Stress) D->I No F Assess Cell Viability E->F G Cytotoxicity Mitigated? F->G H Yes: Oxidative Stress is a Key Toxicity Mechanism G->H Yes G->I No cluster_ER ER Lumen cluster_Membrane ER Membrane UP Unfolded Proteins BiP BiP UP->BiP sequesters PERK PERK BiP->PERK IRE1 IRE1α BiP->IRE1 ATF6 ATF6 BiP->ATF6 eIF2a p-eIF2α PERK->eIF2a phosphorylates XBP1s XBP1s IRE1->XBP1s splices XBP1u ATF6n ATF6 (cleaved) ATF6->ATF6n translocates & is cleaved ATF4 ATF4 eIF2a->ATF4 translation CHOP CHOP ATF4->CHOP Folding Protein Folding & ERAD XBP1s->Folding ATF6n->Folding Apoptosis Apoptosis CHOP->Apoptosis A Initial Experiment Shows Narrow Therapeutic Window B Design Dose-Time Matrix (Multiple Concentrations & Time Points) A->B C Measure Target Effect (e.g., Biomarker Modulation) B->C D Measure Cell Viability B->D E Analyze Data: Compare EC50 (Target) vs. IC50 (Viability) at each time point C->E D->E F Identify Optimal Window: Time & Concentration with Max Target Effect and Minimal Cytotoxicity E->F G Validated Dosing Protocol F->G

References

Validation & Comparative

A Comparative Guide: M-31850 vs. Pyrimethamine as Pharmacological Chaperones for Tay-Sachs Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tay-Sachs disease, a devastating neurodegenerative lysosomal storage disorder, arises from mutations in the HEXA gene, leading to a deficiency of the α-subunit of the β-hexosaminidase A (Hex A) enzyme. This deficiency results in the toxic accumulation of GM2 ganglioside, primarily in the neurons of the central nervous system. Pharmacological chaperones (PCs) represent a promising therapeutic strategy for Tay-Sachs disease. These small molecules are designed to bind to and stabilize misfolded mutant Hex A, facilitating its proper folding, trafficking to the lysosome, and subsequent catalytic activity. This guide provides a detailed comparison of two such pharmacological chaperones: M-31850 and the repurposed drug pyrimethamine.

Executive Summary

Both this compound and pyrimethamine function as pharmacological chaperones by inhibiting Hex A, which paradoxically stabilizes the enzyme. Pyrimethamine has been investigated in clinical trials for late-onset Tay-Sachs disease and has demonstrated a dose-dependent increase in Hex A activity in patients.[1][2][3] However, its therapeutic benefits have been transient and not consistently associated with discernible neurological improvements.[2][4] this compound has been identified through high-throughput screening and shows potent inhibition of Hex A in preclinical studies. While preclinical data suggests its potential as a pharmacological chaperone, clinical data for this compound is not yet available.

Data Presentation

Table 1: In Vitro and Preclinical Performance
ParameterThis compoundPyrimethamine
Hex A Inhibition (IC50) 6.0 µM5–13 µM (at pH 4.3)
Mechanism of Action Competitive InhibitorCompetitive Inhibitor
Effect on Hex A Stability Increases the half-life of mutant Hex AStabilizes mutant Hex A, allowing it to pass ER quality control
Effect on Hex A Activity (in vitro) Dose-dependent increase in Hex S levels in Sandhoff cellsIncreases residual Hex A activity in patient-derived fibroblasts
Effect on GM2 Ganglioside Levels Data not availableExpected to decrease GM2 accumulation, but direct quantitative preclinical data is limited
Table 2: Clinical Performance (Pyrimethamine)
ParameterClinical Trial Results
Patient Population Late-Onset Tay-Sachs (LOTS) and Sandhoff Disease
Dosage Optimal doses varied, averaging 30 ± 24.1 mg/day (range 6.25-75 mg/day)
Hex A Activity Enhancement - Up to a 4-fold enhancement in leukocyte Hex A activity at doses of 50 mg/day or less- Mean peak increase of 2.24-fold over baseline in another study- Peaked at 78 ± 30% over baseline activity in a separate trial
Clinical Efficacy - Improvement in speech observed in some patients, paralleling the increase in Hex A activity- Mood stabilization reported in some subjects- Neurological and psychiatric effects were difficult to discern and often not sustained
Adverse Effects - Significant side effects experienced by most patients at or above 75 mg/day- Reversible decline in motor activity (more frequent falls) at doses beyond the optimal level

Experimental Protocols

β-Hexosaminidase A (Hex A) Activity Assay

This protocol is adapted from studies evaluating pharmacological chaperones.

Principle: The assay measures the enzymatic activity of Hex A using a fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS), which is specific for the α-subunit of Hex A. The cleavage of MUGS by Hex A releases the fluorescent molecule 4-methylumbelliferone (4-MU), which can be quantified.

Materials:

  • Patient-derived fibroblasts or other cell lysates

  • 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS) substrate

  • Citrate-phosphate buffer (pH 4.2)

  • 0.1 M 2-amino-2-methyl-1-propanol (AMP) buffer, pH 10.5 (stop solution)

  • 96-well black microtiter plates

  • Fluorometer (excitation 365 nm, emission 450 nm)

  • BCA Protein Assay Kit

Procedure:

  • Cell Lysis:

    • Wash cultured fibroblasts twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., 10 mM citrate-phosphate buffer, pH 4.2, containing 0.5% Triton X-100).

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a BCA protein assay.

  • Enzyme Reaction:

    • In a 96-well black microtiter plate, add a specific amount of cell lysate (e.g., 5-10 µg of total protein) to each well.

    • Bring the total volume in each well to 25 µL with citrate-phosphate buffer.

    • Initiate the reaction by adding 25 µL of 3.2 mM MUGS substrate solution (in citrate-phosphate buffer) to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Stopping the Reaction and Fluorescence Measurement:

    • Stop the reaction by adding 200 µL of 0.1 M AMP buffer (pH 10.5) to each well.

    • Measure the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm using a fluorometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of 4-MU.

    • Calculate the Hex A activity in the cell lysates as nanomoles of 4-MU released per hour per milligram of total protein.

GM2 Ganglioside Quantification by HPLC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of GM2 ganglioside levels in cellular extracts.

Principle: This method involves the extraction of lipids, including gangliosides, from cells, followed by separation using high-performance liquid chromatography (HPLC) and detection and quantification by tandem mass spectrometry (MS/MS).

Materials:

  • Cultured fibroblasts

  • Methanol, Chloroform, Water (HPLC grade)

  • Internal standard (e.g., deuterated GM2)

  • C18 solid-phase extraction (SPE) columns

  • HPLC system coupled to a tandem mass spectrometer

Procedure:

  • Lipid Extraction:

    • Harvest cultured fibroblasts and wash with PBS.

    • Homogenize the cell pellet in a chloroform/methanol mixture (e.g., 2:1, v/v).

    • Add the internal standard to the homogenate.

    • Perform a liquid-liquid extraction by adding water to separate the aqueous and organic phases. Gangliosides will partition into the upper aqueous phase.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE column with methanol followed by water.

    • Load the aqueous phase containing the gangliosides onto the column.

    • Wash the column with water to remove salts and other polar impurities.

    • Elute the gangliosides with methanol.

    • Dry the eluate under a stream of nitrogen.

  • HPLC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/water).

    • Inject the sample into the HPLC system equipped with a C18 column.

    • Use a gradient elution program with mobile phases such as water and acetonitrile containing a modifier like ammonium acetate to separate the different ganglioside species.

    • The eluent is introduced into the mass spectrometer.

    • Perform quantification using multiple reaction monitoring (MRM) in negative ion mode, monitoring specific precursor-to-product ion transitions for GM2 and the internal standard.

  • Data Analysis:

    • Generate a calibration curve using known concentrations of GM2 standards.

    • Quantify the amount of GM2 in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Western Blotting for β-Hexosaminidase A α-subunit

This protocol outlines the steps for detecting the α-subunit of Hex A protein levels in cell lysates.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size using gel electrophoresis and transferred to a membrane.

Materials:

  • Cultured fibroblasts

  • RIPA buffer or other suitable lysis buffer with protease inhibitors

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the Hex A α-subunit

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Lyse cells in RIPA buffer on ice.

    • Determine protein concentration using a BCA assay.

    • Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis:

    • Load the samples onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the Hex A α-subunit (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system or X-ray film.

  • Analysis:

    • Quantify the band intensities using densitometry software. Normalize the levels of the Hex A α-subunit to a loading control protein (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Pharmacological Chaperone Mechanism of Action

Mutations in the HEXA gene can lead to misfolding of the α-subunit of Hex A in the endoplasmic reticulum (ER). This triggers the Unfolded Protein Response (UPR) and targets the misfolded protein for degradation via the ER-associated degradation (ERAD) pathway. Pharmacological chaperones like this compound and pyrimethamine are small molecules that can bind to the misfolded Hex A, stabilizing its conformation and allowing it to escape ERAD, traffic through the Golgi apparatus, and reach the lysosome where it can catabolize GM2 ganglioside.

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Misfolded_HexA Misfolded Hex A α-subunit PC Pharmacological Chaperone (this compound or Pyrimethamine) Stabilized_HexA Stabilized Hex A ERAD ER-Associated Degradation (ERAD) Misfolded_HexA->ERAD targeted for UPR Unfolded Protein Response (UPR) Misfolded_HexA->UPR activates PC->Stabilized_HexA binds to & stabilizes Trafficking Trafficking & Maturation Stabilized_HexA->Trafficking escapes ERAD Functional_HexA Functional Hex A Trafficking->Functional_HexA GM2 GM2 Ganglioside GM3 GM3 Ganglioside GM2->GM3 catabolized by Hex A

Caption: Mechanism of pharmacological chaperones in Tay-Sachs disease.

Experimental Workflow for Evaluating Pharmacological Chaperones

The evaluation of a potential pharmacological chaperone for Tay-Sachs disease typically involves a series of in vitro experiments using patient-derived cells.

Experimental_Workflow start Start: Patient-derived Fibroblasts treatment Treat with Pharmacological Chaperone (e.g., this compound or Pyrimethamine) start->treatment lysis Cell Lysis treatment->lysis hex_a_assay Hex A Activity Assay (MUGS substrate) lysis->hex_a_assay western_blot Western Blot (Hex A α-subunit levels) lysis->western_blot gm2_quant GM2 Ganglioside Quantification (HPLC-MS/MS) lysis->gm2_quant end End: Data Analysis & Comparison hex_a_assay->end western_blot->end gm2_quant->end

Caption: A typical experimental workflow for testing pharmacological chaperones.

Unfolded Protein Response (UPR) and ER-Associated Degradation (ERAD) in Tay-Sachs Disease

The accumulation of misfolded Hex A α-subunits in the ER activates the UPR, a complex signaling network aimed at restoring ER homeostasis. If the protein folding load is too high, the UPR can trigger apoptosis. The ERAD pathway is a key component of the UPR that removes terminally misfolded proteins from the ER for degradation by the proteasome. Pharmacological chaperones aim to reduce the burden on these pathways by promoting the correct folding of the mutant enzyme.

UPR_ERAD_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol Misfolded_HexA Misfolded Hex A α-subunit Chaperones ER Chaperones (e.g., BiP, Calnexin) Misfolded_HexA->Chaperones binds UPR_Sensors UPR Sensors (IRE1, PERK, ATF6) Chaperones->UPR_Sensors dissociates, activating ERAD_Complex ERAD Complex Chaperones->ERAD_Complex delivers to UPR_Signaling UPR Signaling (Transcription of chaperones, ERAD components, etc.) UPR_Sensors->UPR_Signaling initiates Proteasome Proteasome ERAD_Complex->Proteasome translocates & ubiquitinates for degradation by Apoptosis Apoptosis UPR_Signaling->Apoptosis can lead to

Caption: The UPR and ERAD pathways in response to misfolded Hex A.

Conclusion

Pyrimethamine has shown modest and often transient efficacy in increasing Hex A activity in patients with late-onset Tay-Sachs disease. While it represents a proof-of-concept for pharmacological chaperone therapy, its clinical utility is limited by variable patient responses and side effects at higher doses. This compound is a potent preclinical candidate that warrants further investigation. Direct comparative studies are needed to robustly evaluate the relative efficacy of these two compounds. Future research should focus on identifying more potent and specific pharmacological chaperones with favorable safety profiles and demonstrating their ability to not only increase Hex A activity but also significantly reduce GM2 ganglioside accumulation and, most importantly, halt or reverse neurological decline in Tay-Sachs disease.

References

A Comparative Analysis of M-31850 and NAG-thiazoline: Potency, Selectivity, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – In the landscape of glycosidase inhibition, both M-31850 and NAG-thiazoline have emerged as significant research compounds, each with distinct profiles and therapeutic implications. This guide offers a detailed comparative analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics for lysosomal storage disorders and other diseases involving aberrant glycosylation.

Executive Summary

This report provides a head-to-head comparison of this compound, a selective, non-carbohydrate inhibitor of β-hexosaminidase, and NAG-thiazoline, a well-established glycomimetic inhibitor of both β-hexosaminidases and O-GlcNAcase. While both compounds target β-hexosaminidase, their selectivity profiles and mechanisms of action diverge significantly. This compound functions as a pharmacological chaperone for mutant β-hexosaminidase A, showing promise for Tay-Sachs disease. In contrast, NAG-thiazoline and its derivatives are pivotal tools for studying the O-GlcNAc signaling pathway, with the parent compound exhibiting potent inhibition of both β-hexosaminidase and O-GlcNAcase.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following table summarizes the inhibitory potency (IC50 and Ki values) of this compound and NAG-thiazoline against human β-hexosaminidase isoforms (HexA and HexB) and human O-GlcNAcase (hOGN).

CompoundTarget EnzymeIC50KiSelectivity ProfileReference
This compound Human HexA6.0 µM0.8 µMSelective for β-hexosaminidase over O-GlcNAcase. Also shows some activity against other Family 20 glucosaminidases but is significantly less potent.[1][2]
Human HexB3.1 µM[1][2]
Human O-GlcNAcase (hOGN)No Inhibition[1]
NAG-thiazoline Human Hexosaminidases~70 nMPotent inhibitor of both β-hexosaminidases (Family 20) and O-GlcNAcase (Family 84).
Human O-GlcNAcase (hOGN)70 nM

Mechanism of Action

This compound: A Pharmacological Chaperone for Tay-Sachs Disease

This compound is a competitive inhibitor of β-hexosaminidase. Its primary therapeutic potential lies in its function as a pharmacological chaperone. In genetic disorders like Tay-Sachs disease, mutations in the HEXA gene can lead to misfolding of the β-hexosaminidase A (HexA) enzyme. These misfolded proteins are retained in the endoplasmic reticulum and targeted for degradation. This compound binds to the active site of the unstable mutant HexA, stabilizing its conformation. This stabilization allows the enzyme to fold correctly, escape degradation, and be trafficked to the lysosome, where it can exert its catalytic activity. This compound has been shown to increase the thermal stability and half-life of mutant HexA.

Pharmacological_Chaperone_Mechanism cluster_ER Endoplasmic Reticulum (Neutral pH) cluster_Lysosome Lysosome (Acidic pH) Mutant_HexA Misfolded Mutant HexA Complex This compound-HexA Complex (Stabilized) Mutant_HexA->Complex Degradation Proteasomal Degradation Mutant_HexA->Degradation Quality Control (Degradation Pathway) M31850 This compound M31850->Complex Folded_HexA Correctly Folded HexA Complex->Folded_HexA Trafficking Product Product Folded_HexA->Product Folded_HexA->M31850_lys Dissociation Substrate GM2 Ganglioside Substrate->Folded_HexA Hydrolysis

Mechanism of this compound as a pharmacological chaperone for mutant HexA.

NAG-thiazoline: A Transition-State Analog Inhibiting O-GlcNAc Cycling

NAG-thiazoline is a potent competitive inhibitor that mimics the oxazolinium ion transition state formed during the hydrolysis of N-acetylglucosamine residues by both Family 20 (β-hexosaminidases) and Family 84 (O-GlcNAcases) glycosidases. Its inhibition of O-GlcNAcase (OGA) is of particular interest as it allows for the modulation of the O-GlcNAc signaling pathway. This pathway involves the dynamic addition and removal of a single N-acetylglucosamine (O-GlcNAc) moiety to serine and threonine residues of nuclear and cytoplasmic proteins. This post-translational modification is crucial for regulating a vast array of cellular processes, including transcription, signal transduction, and cell cycle control. By inhibiting OGA, NAG-thiazoline increases the overall levels of O-GlcNAcylated proteins, providing a powerful tool to study the functional consequences of this modification.

OGlcNAc_Cycling_Pathway cluster_HBP Hexosamine Biosynthetic Pathway Glucose Glucose UDP_GlcNAc UDP-GlcNAc Glucose->UDP_GlcNAc ~2-5% of glucose flux OGT O-GlcNAc Transferase (OGT) UDP_GlcNAc->OGT Protein Protein (Ser/Thr) OGlcNAc_Protein O-GlcNAcylated Protein Protein->OGlcNAc_Protein Addition of O-GlcNAc OGlcNAc_Protein->Protein Removal of O-GlcNAc OGA O-GlcNAcase (OGA) NAG_thiazoline NAG-thiazoline NAG_thiazoline->OGA Inhibition

The O-GlcNAc cycling pathway and the inhibitory action of NAG-thiazoline.

Experimental Protocols

β-Hexosaminidase Inhibition Assay

This protocol is adapted from methods used to determine the inhibitory activity of compounds against β-hexosaminidase.

1. Reagents and Materials:

  • Human β-hexosaminidase A and B (recombinant or purified from tissue).

  • Assay Buffer: 0.1 M citrate/0.2 M phosphate buffer, pH 4.5.

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG). Prepare a stock solution in DMSO and dilute to the final working concentration in Assay Buffer.

  • Stop Solution: 0.2 M glycine-NaOH, pH 10.7.

  • Inhibitors: this compound and NAG-thiazoline dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader (Excitation: 365 nm, Emission: 440-450 nm).

2. Procedure:

  • Prepare serial dilutions of the inhibitors (this compound and NAG-thiazoline) in Assay Buffer. Include a DMSO control.

  • To each well of a 96-well plate, add 20 µL of the inhibitor dilution or DMSO control.

  • Add 20 µL of the enzyme solution (diluted in Assay Buffer to a concentration that gives a linear reaction rate for at least 30 minutes) to each well.

  • Pre-incubate the enzyme and inhibitor for 15 minutes at 37°C.

  • Initiate the reaction by adding 20 µL of the MUG substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Measure the fluorescence on a plate reader.

3. Data Analysis:

  • Subtract the background fluorescence (wells with no enzyme).

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

  • For Ki determination, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Lineweaver-Burk or Dixon plots).

O-GlcNAcase Inhibition Assay

This protocol is based on established methods for measuring OGA inhibition.

1. Reagents and Materials:

  • Human O-GlcNAcase (recombinant).

  • Assay Buffer: 50 mM NaH2PO4, 100 mM NaCl, 0.1% BSA, pH 7.0.

  • Substrate: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).

  • Stop Solution: 0.2 M glycine-NaOH, pH 10.7.

  • Inhibitors: this compound and NAG-thiazoline dissolved in DMSO.

  • 96-well black microplates.

  • Fluorometric plate reader (Excitation: 355-365 nm, Emission: 450-460 nm).

2. Procedure:

  • Follow the same steps for inhibitor and enzyme preparation as in the β-hexosaminidase assay, using the OGA enzyme and its corresponding assay buffer.

  • Pre-incubate the OGA enzyme with the inhibitors or DMSO control for 15 minutes at 37°C.

  • Start the reaction by adding the MUG substrate.

  • Incubate at 37°C, monitoring the reaction kinetically or using a fixed endpoint.

  • Stop the reaction with the Stop Solution.

  • Read the fluorescence.

3. Data Analysis:

  • Analyze the data as described for the β-hexosaminidase inhibition assay to determine IC50 and Ki values.

Conclusion

The comparative analysis of this compound and NAG-thiazoline reveals two potent inhibitors with distinct and valuable profiles for biomedical research. This compound stands out for its selectivity for β-hexosaminidase and its demonstrated mechanism as a pharmacological chaperone, making it a promising lead for the development of therapies for Tay-Sachs and related diseases. NAG-thiazoline, while also a potent β-hexosaminidase inhibitor, is a broader-spectrum agent that critically also targets O-GlcNAcase. This dual activity, and the high selectivity of its derivatives for OGA, has established it as an indispensable tool for dissecting the complex roles of O-GlcNAcylation in health and disease. The choice between these compounds will be dictated by the specific research question and the biological system under investigation.

Disclaimer: This guide is intended for research and informational purposes only and does not constitute medical advice.

References

Comparative Efficacy of M-31850 and Other β-Hexosaminidase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the identification and characterization of potent and selective enzyme inhibitors are paramount. This guide provides a comparative analysis of M-31850, a notable β-hexosaminidase inhibitor, against other known inhibitors of this enzyme class. β-Hexosaminidase is a critical lysosomal enzyme, and its deficiency is linked to severe neurodegenerative disorders such as Tay-Sachs and Sandhoff diseases. Inhibitors of this enzyme, particularly those that can act as pharmacological chaperones, are of significant interest for therapeutic development.

Efficacy Overview

This compound is a potent, selective, and competitive inhibitor of β-hexosaminidase.[1] Its efficacy, along with that of other inhibitors, is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize the available quantitative data for this compound and a selection of other β-hexosaminidase inhibitors.

Quantitative Comparison of β-Hexosaminidase Inhibitors
InhibitorTargetIC50 (µM)Ki (µM)Notes
This compound human HexA6.0[1]0.8Competitive inhibitor. Also acts as a pharmacological chaperone.
human HexB3.1[1]
OfHex22.5Competitively inhibits β-N-acetyl-D-hexosaminidase OfHex2.
Jack Bean Hex280Much lower potency against non-human Hex.
Streptomyces plicatus Hex>500
M-22971 human HexA71Identified in a high-throughput screen.
human HexB230
M-45373 human HexA20Identified in a high-throughput screen.
human HexB40
N-Acetyl-D-Glucosamine-Thiazoline (NGT) human HexA/B0.28-0.30A stable mimic of the reaction intermediate.
Pyrimethamine human HexA8.5An approved drug identified as a pharmacological chaperone for specific mutations.

Note: IC50 and Ki values can vary depending on the experimental conditions, including the substrate used, pH, and temperature. The data presented here are compiled from various sources and should be considered for comparative purposes.

Mechanism of Action: Pharmacological Chaperones

In many cases of Tay-Sachs and Sandhoff diseases, mutations in the HEXA or HEXB genes lead to misfolded β-hexosaminidase enzymes.[2] These improperly folded proteins are retained in the endoplasmic reticulum (ER) and targeted for degradation, preventing them from reaching the lysosome to perform their function.[2]

Pharmacological chaperones are small molecules that can bind to these mutant enzymes and stabilize their conformation. This stabilization allows the enzyme to pass the ER quality control, be transported to the lysosome, and exhibit at least partial catalytic activity. This compound has been shown to function as such a pharmacological chaperone, increasing the levels of mutant HexA in lysosomes.

Below is a diagram illustrating the GM2 ganglioside degradation pathway and the intervention of pharmacological chaperones.

GM2_Degradation_Pathway GM2 Ganglioside Degradation and Pharmacological Chaperone Action cluster_lysosome Lysosome GM1 GM1 Ganglioside GM2 GM2 Ganglioside GM1->GM2 β-Galactosidase GM3 GM3 Ganglioside GM2->GM3 HexA GA2 GA2 GM2->GA2 Neuraminidase GA2->GM3 HexA HexA β-Hexosaminidase A (HexA) BetaGal β-Galactosidase Neuraminidase Neuraminidase MutantHexA_unfolded Misfolded Mutant HexA MutantHexA_folded Stabilized Mutant HexA Proteasome Proteasomal Degradation MutantHexA_unfolded->Proteasome ER-Associated Degradation MutantHexA_folded->HexA Transport to Lysosome PC Pharmacological Chaperone (e.g., this compound) PC->MutantHexA_unfolded Binding & Stabilization

Caption: GM2 ganglioside degradation pathway and the role of pharmacological chaperones.

Experimental Protocols

The following is a representative protocol for determining the inhibitory activity of a compound against β-hexosaminidase using a fluorogenic substrate.

β-Hexosaminidase Activity Assay

Objective: To determine the IC50 value of an inhibitor against β-hexosaminidase.

Materials:

  • Purified human β-hexosaminidase A (HexA)

  • 4-Methylumbelliferyl-N-acetyl-β-D-glucosamine (MUG) substrate

  • Assay Buffer: 0.1 M citrate-phosphate buffer, pH 4.5

  • Stop Solution: 0.2 M glycine-NaOH, pH 10.7

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well black microplate

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Enzyme Preparation: Dilute the purified HexA in Assay Buffer to a working concentration that yields a linear reaction rate for at least 30 minutes.

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in the Assay Buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.

  • Assay Reaction: a. To each well of the 96-well plate, add 20 µL of the diluted inhibitor or vehicle control. b. Add 20 µL of the diluted HexA to each well. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 20 µL of pre-warmed MUG substrate solution (final concentration, e.g., 1 mM). e. Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 200 µL of the Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: a. Subtract the background fluorescence (wells without enzyme). b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

The workflow for this experimental protocol is illustrated in the diagram below.

Experimental_Workflow Experimental Workflow for β-Hexosaminidase Inhibition Assay start Start prep_enzyme Prepare Enzyme Dilution start->prep_enzyme prep_inhibitor Prepare Inhibitor Serial Dilutions start->prep_inhibitor add_enzyme Add Enzyme to Plate prep_enzyme->add_enzyme add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add MUG Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_stop Add Stop Solution incubate->add_stop read_fluorescence Read Fluorescence (Ex: 365nm, Em: 450nm) add_stop->read_fluorescence analyze_data Calculate % Inhibition and IC50 read_fluorescence->analyze_data end End analyze_data->end

Caption: A typical workflow for determining the IC50 of a β-hexosaminidase inhibitor.

Conclusion

This compound stands out as a potent competitive inhibitor of human β-hexosaminidase A and B. Its demonstrated function as a pharmacological chaperone makes it a compound of significant interest for the development of therapies for Tay-Sachs and Sandhoff diseases. While other inhibitors show varying degrees of potency, the comprehensive evaluation of their chaperone activity in relevant cellular models is crucial for determining their therapeutic potential. The experimental protocols and workflows provided in this guide offer a foundation for the continued investigation and comparison of these and other novel β-hexosaminidase inhibitors.

References

Validating M-31850's Chaperone Activity: A Comparative Guide to Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pharmacological chaperones (PCs) represent a promising therapeutic strategy for diseases caused by protein misfolding. M-31850 has been identified as a potent pharmacological chaperone for the lysosomal enzyme β-N-acetylhexosaminidase (HexA), the deficiency of which leads to Tay-Sachs and Sandhoff diseases. This guide provides an objective comparison of this compound's performance with other known HexA chaperones and details orthogonal experimental methods to validate its chaperone activity, complete with supporting data and detailed protocols.

Comparative Performance of this compound

This compound has demonstrated significant efficacy in enhancing the activity of mutant HexA in cellular models of GM2 gangliosidosis. Its performance, when compared to other known pharmacological chaperones for HexA, such as N-acetylglucosamine-thiazoline (NGT) and pyrimethamine, highlights its potential as a therapeutic candidate.

CompoundTarget EnzymeEffective Concentration (in patient fibroblasts)Fold Increase in HexA Activity (mutant cells)IC50 (HexA Inhibition)Reference
This compound β-Hexosaminidase A (HexA)2 µM~3-fold200 nM[1]
NGT β-Hexosaminidase A (HexA)1 mM3 to 6-fold70 nM (Ki)[1][2]
Pyrimethamine β-Hexosaminidase A (HexA)5-20 µg/mLup to 4-foldPotent inhibitor[3][4]

Orthogonal Methods for Validating Chaperone Activity

To rigorously validate the chaperone activity of a compound like this compound, a multi-faceted approach employing orthogonal methods is essential. These methods should assess the compound's effect on protein stability, function, and subcellular localization.

Biochemical Validation: Citrate Synthase Aggregation Assay

This in vitro assay assesses the ability of a chaperone to prevent the aggregation of a model protein, citrate synthase (CS), under thermal stress. A compound with chaperone activity will stabilize the native conformation of CS, thereby reducing its aggregation.

  • Preparation of Reagents:

    • Citrate Synthase (CS) from porcine heart.

    • This compound stock solution in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • Assay Procedure:

    • Prepare reaction mixtures in a quartz cuvette containing CS (0.15 µM) and varying concentrations of this compound in Assay Buffer.

    • Include a positive control (e.g., a known chaperone like GroEL) and a negative control (DMSO vehicle).

    • Incubate the cuvettes at 45°C to induce thermal aggregation of CS.

    • Monitor protein aggregation over time by measuring the increase in light scattering at 360 nm using a spectrofluorometer.

    • Data is recorded at regular intervals (e.g., every 5 minutes) for a total duration of 45-60 minutes.

  • Data Analysis:

    • Plot light scattering intensity against time. A lower rate of increase in light scattering in the presence of this compound compared to the negative control indicates chaperone activity.

Biophysical Validation: Thermal Shift Assay (Differential Scanning Fluorimetry)

The thermal shift assay, or differential scanning fluorimetry (DSF), measures the change in the thermal denaturation temperature (Tm) of a target protein in the presence of a ligand. A positive shift in Tm indicates that the ligand binds to and stabilizes the protein.

  • Preparation of Reagents:

    • Purified recombinant human HexA.

    • This compound stock solution in DMSO.

    • SYPRO Orange fluorescent dye (5000x stock).

    • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

  • Assay Procedure:

    • Prepare a master mix containing HexA (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in Assay Buffer.

    • Dispense the master mix into a 96-well qPCR plate.

    • Add varying concentrations of this compound to the wells. Include a DMSO vehicle control.

    • Seal the plate and centrifuge briefly.

    • Run the assay in a real-time PCR instrument programmed to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence of SYPRO Orange at each temperature increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The Tm is the temperature at the midpoint of the unfolding transition.

    • An increase in the Tm of HexA in the presence of this compound compared to the control confirms direct binding and stabilization.

Cellular Validation: Lysosomal Enzyme Activity Assay in Patient-Derived Fibroblasts

This cell-based assay directly measures the functional consequence of chaperone activity by quantifying the increase in the target enzyme's activity within patient cells harboring a destabilizing mutation.

  • Cell Culture:

    • Culture human fibroblasts derived from Tay-Sachs or Sandhoff disease patients (e.g., with the αG269S mutation) in standard cell culture medium.

  • Compound Treatment:

    • Plate the fibroblasts in multi-well plates and allow them to adhere.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (DMSO) for 4-5 days.

  • Cell Lysis and Enzyme Assay:

    • Wash the cells with PBS and lyse them in a suitable lysis buffer.

    • Determine the total protein concentration of the cell lysates.

    • Measure HexA activity using a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS). The reaction is typically carried out at 37°C and stopped with a high pH buffer.

    • Measure the fluorescence of the product (4-methylumbelliferone) using a fluorescence plate reader.

  • Data Analysis:

    • Normalize the HexA activity to the total protein concentration.

    • Calculate the fold increase in HexA activity in this compound-treated cells compared to vehicle-treated cells.

Cellular Validation: Immunofluorescence and Colocalization Analysis

This method visualizes the subcellular localization of the mutant enzyme and confirms that the chaperone promotes its trafficking to the lysosome.

  • Cell Culture and Treatment:

    • Grow patient-derived fibroblasts on glass coverslips.

    • Treat the cells with this compound or a vehicle control as described above.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a detergent (e.g., 0.1% Triton X-100).

    • Block non-specific binding with a blocking solution (e.g., 10% bovine serum albumin).

    • Incubate with a primary antibody against the HexA α-subunit.

    • Incubate with a primary antibody against a lysosomal marker protein (e.g., LAMP1).

    • Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 for HexA and Alexa Fluor 594 for LAMP1).

    • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Microscopy and Image Analysis:

    • Acquire images using a confocal microscope.

    • Analyze the colocalization of the HexA signal with the LAMP1 signal using image analysis software. An increase in the colocalization coefficient in this compound-treated cells indicates enhanced trafficking of HexA to the lysosome.

Visualizing the Underlying Mechanisms

The following diagrams illustrate the key pathways and experimental workflows involved in the validation of this compound's chaperone activity.

experimental_workflow biochem Biochemical Assay (Citrate Synthase Aggregation) biophys Biophysical Assay (Thermal Shift/DSF) enzyme_activity Enzyme Activity Assay (Patient Fibroblasts) if_coloc Immunofluorescence (Colocalization) M31850 This compound M31850->biochem Prevents Aggregation M31850->biophys Increases Stability (Tm) M31850->enzyme_activity Rescues Activity M31850->if_coloc Promotes Trafficking

Orthogonal methods for validating this compound's chaperone activity.

lysosomal_trafficking cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus synthesis Synthesis of HexA Precursor folding Folding & Assembly (αβ) synthesis->folding misfolding Misfolding (mutant HexA) folding->misfolding m6p Mannose-6-Phosphate Tagging folding->m6p erad ER-Associated Degradation (ERAD) misfolding->erad chaperone This compound Binding & Stabilization misfolding->chaperone m6p_receptor Binding to M6P Receptor m6p->m6p_receptor chaperone->folding Rescue lysosome Lysosome m6p_receptor->lysosome Vesicular Transport

Mechanism of this compound in rescuing mutant HexA trafficking.

By employing a combination of these orthogonal methods, researchers can build a robust body of evidence to validate the chaperone activity of this compound and other potential therapeutic compounds, paving the way for further preclinical and clinical development.

References

Comparative Efficacy of M-31850 in Preclinical Models of Tay-Sachs and Sandhoff Disease

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the pharmacological chaperone M-31850 and its effects on β-hexosaminidase A activity in patient-derived cell lines, with a comparative look at alternative therapeutic compounds.

Introduction

This compound is a potent, selective, and competitive non-carbohydrate-based inhibitor of β-hexosaminidase (Hex), the enzyme deficient in Tay-Sachs and Sandhoff diseases. It functions as a pharmacological chaperone, a class of small molecules designed to stabilize mutant enzymes, facilitate their proper folding and trafficking to the lysosome, and ultimately increase their residual activity. This guide provides a comparative analysis of this compound's effects in various cell line models of GM2 gangliosidoses, alongside other potential pharmacological chaperones.

Mechanism of Action

This compound acts as a competitive inhibitor of β-hexosaminidase A (HexA), binding to the enzyme's active site. This binding stabilizes the often-misfolded mutant HexA enzyme within the endoplasmic reticulum, allowing it to pass the cell's quality control system and be transported to the lysosome. Once in the acidic environment of the lysosome, the higher concentration of the natural substrate (GM2 ganglioside) is thought to displace this compound, enabling the now correctly localized enzyme to perform its catalytic function. This mechanism effectively increases the half-life of the mutant HexA.

This compound Mechanism of Action cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome (Acidic pH) mutant_HexA Misfolded Mutant HexA chaperoned_HexA Stabilized HexA- This compound Complex mutant_HexA->chaperoned_HexA Binding & Stabilization degradation Proteasomal Degradation mutant_HexA->degradation ER-Associated Degradation (ERAD) M31850 This compound M31850->chaperoned_HexA trafficking Trafficking chaperoned_HexA->trafficking Transport active_HexA Active Mutant HexA trafficking->active_HexA Delivery & this compound Dissociation GM3 GM3 Ganglioside (Product) active_HexA->GM3 Hydrolysis GM2 GM2 Ganglioside (Substrate) GM2->GM3

Caption: this compound stabilizes mutant HexA in the ER, enabling its transport to the lysosome.

Comparative Efficacy in Fibroblast Cell Lines

The primary therapeutic potential of this compound has been evaluated in fibroblast cell lines derived from patients with Tay-Sachs disease (TSD) and Sandhoff disease (SD). These studies provide crucial insights into its dose-dependent effects and comparative performance against other pharmacological chaperones.

This compound Performance Data
Cell LineDisease ModelThis compound ConcentrationObserved EffectCitation
Infantile Sandhoff Disease (ISD) FibroblastsSandhoff DiseaseDose-dependentIncrease in Hex S activity. Maximally effective at a 100-fold lower concentration than NGT.[1]
Adult Tay-Sachs Disease (ATSD) FibroblastsTay-Sachs Disease0.002 mM3-fold increase in MUGS (Hex A) activity in lysosome-enriched fractions.[1]
ATSD FibroblastsTay-Sachs DiseaseNot specifiedMore than 2-fold increase in the half-life of mutant Hex A at 44°C.[1]
Comparative Analysis with Alternative Chaperones

Pyrimethamine and N-acetylglucosamine-thiazoline (NGT) are two other well-studied pharmacological chaperones for GM2 gangliosidoses.

CompoundCell LineDisease ModelConcentrationObserved Effect on HexA ActivityCitation
This compound ISD FibroblastsSandhoff DiseaseMaximally effective at 100-fold lower conc. than NGTDose-dependent increase in Hex S activity[1]
Pyrimethamine Late-onset TSD Fibroblasts (αG269S/IVS6+1G>A)Tay-Sachs Disease20 µg/mLOver 3-fold increase[2]
Pyrimethamine Late-onset SD FibroblastsSandhoff DiseaseTherapeutic dosesSignificant increase
N-acetylglucosamine-thiazoline (NGT) ATSD FibroblastsTay-Sachs Disease20 µg/mLSmaller increase compared to Pyrimethamine
N-acetylglucosamine-thiazoline (NGT) ISD FibroblastsSandhoff Disease1 mM6-fold increase in Hex S activity

Inhibitory Activity of this compound

This compound's function as a pharmacological chaperone is intrinsically linked to its potent inhibitory activity at the neutral pH of the endoplasmic reticulum.

ParameterValueTargetCitation
IC₅₀ 6.0 μMHuman HexA
IC₅₀ 3.1 μMHuman HexB
Kᵢ 0.8 ± 0.1 μMHuman Hex

Toxicity Profile

While effective at low concentrations, this compound has demonstrated cellular toxicity at higher concentrations. In studies with infantile Sandhoff disease (ISD) fibroblasts, a decrease in the relative activity of both β-hexosaminidase and β-galactosidase was observed at concentrations above 1mM, indicating cellular toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings.

Cell Culture and Treatment
  • Cell Lines: Patient-derived fibroblast cell lines (e.g., from individuals with Adult Tay-Sachs Disease, Infantile Sandhoff Disease) and unaffected control fibroblasts are used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine, and incubated at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: this compound, pyrimethamine, or NGT are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. Control cells are treated with the vehicle alone. The cells are typically incubated with the compounds for 5 days.

β-Hexosaminidase A (HexA) Activity Assay

HexA Activity Assay Workflow start Treated & Control Fibroblasts lyse Cell Lysis (e.g., sonication) start->lyse centrifuge Centrifugation to remove debris lyse->centrifuge supernatant Collect Supernatant (Cell Lysate) centrifuge->supernatant protein_assay Determine Protein Concentration supernatant->protein_assay assay_plate Add Lysate to 96-well plate supernatant->assay_plate add_substrate Add MUGS Substrate (4-Methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate) assay_plate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Add Stop Buffer (e.g., glycine-carbonate) incubate->stop_reaction read_fluorescence Measure Fluorescence (Ex: 365nm, Em: 450nm) stop_reaction->read_fluorescence analyze Calculate Specific Activity (nmol/hr/mg protein) read_fluorescence->analyze

Caption: Workflow for measuring HexA activity in cell lysates using a fluorogenic substrate.

  • Cell Lysis: After treatment, cells are harvested and lysed, typically by sonication in a phosphate buffer.

  • Protein Quantification: The total protein concentration of the cell lysate is determined using a standard method like the BCA assay.

  • Enzymatic Reaction: The cell lysate is incubated with a HexA-specific fluorogenic substrate, 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), at 37°C.

  • Reaction Termination: The reaction is stopped by adding a high pH buffer (e.g., glycine-carbonate buffer).

  • Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone is measured using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 450 nm.

  • Data Analysis: The enzyme activity is calculated and normalized to the total protein concentration, typically expressed as nmol of substrate hydrolyzed per hour per milligram of protein.

Conclusion and Future Directions

This compound demonstrates significant potential as a pharmacological chaperone for Tay-Sachs and Sandhoff diseases, effectively increasing the residual activity of mutant β-hexosaminidase A in patient-derived fibroblasts at concentrations significantly lower than some other chaperones like NGT. However, its therapeutic window is narrowed by cellular toxicity at higher concentrations.

Comparative studies with pyrimethamine suggest that different mutations may respond differently to various chaperones, highlighting the importance of a personalized medicine approach. A significant gap in the current research is the lack of broad cross-validation of this compound's effects in a wider range of cell lines, including neuronal models which are more relevant to the pathology of GM2 gangliosidoses, and in off-target screening to assess its specificity. Future research should focus on these areas to fully elucidate the therapeutic potential and safety profile of this compound.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, M-31850 emerges as a highly potent and selective inhibitor of β-hexosaminidase, demonstrating significant promise for studies related to lysosomal storage disorders, such as Tay-Sachs and Sandhoff diseases. This guide provides a comprehensive comparison of this compound's inhibitory activity against related glycosidases, supported by experimental data and detailed protocols to facilitate its evaluation and application in research settings.

Comparative Inhibitory Activity of this compound

This compound distinguishes itself through its remarkable specificity for β-hexosaminidase isozymes, particularly human HexA and HexB. Extensive in vitro screening has demonstrated significantly lower inhibitory potency against other related glycosidases, highlighting its focused mechanism of action.

EnzymeSourceThis compound IC50 (µM)Reference Compound (NGT) Ki (µM)
β-Hexosaminidase A (HexA) Human6.0[1]0.00007
β-Hexosaminidase B (HexB) Human3.1[1]0.00007
β-Hexosaminidase (JBHex)Jack Bean280[1]0.00028
β-Hexosaminidase (SpHex)Streptomyces plicatus>500[1]>3.0
O-GlcNAcase (hOGN)Human>1000 (No Inhibition)[1]0.00007
GlucocerebrosidaseHuman>1000 (No Inhibition)-
β-GalactosidaseLysosomalNo observed increase in hydrolysis-

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC50 value indicates greater potency. NGT (N-acetylglucosamine-thiazoline) is a known potent inhibitor of Family 20 and 84 glycosidases and is included for comparison.

The data clearly indicates that this compound is a potent inhibitor of human β-hexosaminidase A and B, with IC50 values in the low micromolar range. In contrast, its inhibitory activity against β-hexosaminidase from other species, such as Jack Bean and Streptomyces plicatus, is substantially weaker. Critically, this compound shows no significant inhibition of other human lysosomal enzymes like O-GlcNAcase and glucocerebrosidase, even at concentrations up to 1 mM. This high degree of selectivity is a crucial attribute for a research tool and a potential therapeutic agent, as it minimizes off-target effects.

Mechanism of Action

Kinetic studies have revealed that this compound acts as a classic competitive inhibitor of β-hexosaminidase. This was determined by observing an increase in the Michaelis constant (Km) with no change in the maximum velocity (Vmax) of the enzyme in the presence of increasing concentrations of this compound. The inhibition constant (Ki) for this compound has been determined to be 0.8 µM.

Experimental Protocols

The following is a detailed methodology for assessing the inhibitory activity of this compound against β-hexosaminidase.

β-Hexosaminidase Activity Assay

This protocol is adapted from the methods used in the high-throughput screening that identified this compound.

Materials:

  • This compound

  • Human β-Hexosaminidase A and B (recombinant or purified)

  • 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) substrate

  • Citrate-Phosphate buffer (10 mM, pH 4.3)

  • Human Serum Albumin (HSA)

  • 2-amino 2-methyl 1-propanol (0.1 M)

  • 96-well black microtiter plates

  • Fluorometric microplate reader (Excitation: 330 nm, Emission: 450 nm)

Procedure:

  • Enzyme and Inhibitor Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and make serial dilutions in 10 mM Citrate-Phosphate buffer (pH 4.3) containing 0.025% HSA. Prepare a solution of human β-hexosaminidase in the same buffer.

  • Reaction Mixture: In a 96-well black microtiter plate, add 25 µL of the enzyme solution to wells containing 25 µL of the this compound dilutions or buffer (for control).

  • Pre-incubation: Incubate the plate at room temperature for a specified period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of 75 µM MUG substrate to each well. The total assay volume is 75 µL.

  • Endpoint Assay: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding 100 µL of 0.1 M 2-amino 2-methyl 1-propanol. This raises the pH and maximizes the fluorescence of the 4-methylumbelliferone (4-MU) product.

  • Fluorescence Measurement: Read the fluorescence of each well using a microplate reader with an excitation wavelength of 330 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor). The IC50 value can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing Experimental Workflow and Pathway Context

To further clarify the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay Steps Enzyme β-Hexosaminidase Solution Preincubation Pre-incubation: Enzyme + Inhibitor Enzyme->Preincubation Inhibitor This compound Dilutions Inhibitor->Preincubation Substrate MUG Substrate Solution Reaction Reaction Initiation: + MUG Substrate Substrate->Reaction Preincubation->Reaction Termination Reaction Termination: + Stop Solution Reaction->Termination Measurement Fluorescence Reading (Ex: 330nm, Em: 450nm) Termination->Measurement G cluster_pathway GM2 Ganglioside Degradation Pathway Lysosome Lysosome GM2 GM2 Ganglioside HexA β-Hexosaminidase A (HexA) GM2->HexA Hydrolysis GM3 GM3 Ganglioside HexA->GM3 M31850 This compound M31850->HexA Inhibition

References

A Comparative Guide to Pharmacological Chaperones for Lysosomal Storage Diseases: M-31850 in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M-31850, a pharmacological chaperone in development for Tay-Sachs disease, against other notable chaperones for lysosomal storage diseases. The focus is on presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows.

Introduction to Pharmacological Chaperones and Lysosomal Storage Diseases

Lysosomal storage diseases (LSDs) are a group of over 50 rare inherited metabolic disorders caused by defects in lysosomal function.[1] These defects are often due to mutations in genes encoding lysosomal enzymes, leading to the accumulation of undigested or partially digested macromolecules within the lysosomes. This accumulation disrupts normal cell function and results in a wide range of clinical symptoms.

Pharmacological chaperones (PCs) are small molecules that can bind to and stabilize mutant enzymes, facilitating their proper folding and transport to the lysosome.[2][3] This approach can restore partial enzyme activity, offering a therapeutic strategy for a subset of patients with LSDs who carry specific missense mutations. This guide will focus on pharmacological chaperones for Tay-Sachs disease, a GM2 gangliosidosis caused by a deficiency in the enzyme β-hexosaminidase A (HexA).

This compound: A Novel Chaperone for Tay-Sachs Disease

This compound is a potent and selective competitive inhibitor of β-hexosaminidase, the enzyme deficient in Tay-Sachs and Sandhoff diseases.[4] Its potential as a pharmacological chaperone lies in its ability to stabilize the mutated HexA enzyme, thereby increasing its cellular levels and activity.

Performance Comparison of Pharmacological Chaperones for Tay-Sachs Disease

This section compares the in vitro and in vivo performance of this compound with other pharmacological chaperones investigated for Tay-Sachs disease, namely Pyrimethamine and N-acetylglucosamine-thiazoline (NGT).

Table 1: In Vitro Efficacy of Pharmacological Chaperones on β-Hexosaminidase A (HexA) Activity
Pharmacological ChaperoneCell TypeMutationConcentrationHexA Activity EnhancementReference
This compound Infantile Sandhoff disease (ISD) cells-Dose-dependentIncrease in MUG hydrolysis (Hex S levels)[4]
Adult Tay-Sachs (ATSD) cells-->2-fold increase in half-life of mutant Hex A at 44°C
Pyrimethamine Late-onset Tay-Sachs fibroblastsαG269S20, 10, 5 µg/mLSignificant increase
N-acetylglucosamine-thiazoline (NGT) Adult Tay-Sachs (ATSD) fibroblastsαG269S homozygousDose-dependentUp to 35% of normal levels
Table 2: Clinical and Preclinical Performance of Pharmacological Chaperones
Pharmacological ChaperoneStudy TypePopulation/ModelDosageKey FindingsReference
Pyrimethamine Phase I/II Clinical TrialLate-onset GM2 gangliosidosis patientsUp to 100 mg/dayUp to 4-fold enhancement of leukocyte HexA activity at ≤50 mg/day.
Open Label, Extended Pilot StudyLate-onset Tay-Sachs patients~2.7 mg/day (cyclic)Mean peak increase of 2.24-fold in lymphocyte HexA activity.

Experimental Protocols

β-Hexosaminidase A (HexA) Activity Assay

This fluorometric assay is commonly used to measure the enzymatic activity of HexA in cell lysates or patient samples.

Materials:

  • 4-methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside-6-sulfate (MUGS) substrate

  • Cell lysates from patient-derived fibroblasts or leukocytes

  • McIlvaine buffer (0.2 M Sodium Phosphate, 0.1 M citric acid), pH 4.5

  • 0.5% (w/v) human serum albumin (Hex-free)

  • 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5 (Stop solution)

  • 96-well black microtiter plate

  • Fluorometer (Excitation: 365 nm, Emission: 450 nm)

Procedure:

  • Prepare cell lysates from fibroblasts or leukocytes in a suitable lysis buffer.

  • In a 96-well black microtiter plate, add 50 µL of cell lysate.

  • Add 50 µL of 0.5% (w/v) human serum albumin.

  • Add 100 µL of MUGS substrate (3.2 mM) dissolved in McIlvaine buffer (pH 4.5).

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding 200 µL of 0.1 M 2-amino-2-methyl-1-propanol, pH 10.5.

  • Measure the fluorescence using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Enzyme activity is calculated as nanomoles of 4-methylumbelliferone (MU) released per hour per milligram of total protein.

GM2 Ganglioside Quantification

This protocol describes a method for quantifying the accumulation of GM2 ganglioside, the substrate that builds up in Tay-Sachs disease.

Materials:

  • Patient-derived fibroblasts

  • Cell lysis buffer

  • Antibodies specific to GM2 ganglioside

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP)

  • Substrate for the detectable marker (e.g., TMB for HRP)

  • Plate reader

Procedure (ELISA-based):

  • Culture patient-derived fibroblasts in appropriate conditions.

  • Lyse the cells to release intracellular components, including GM2 ganglioside.

  • Coat a microplate with the cell lysate.

  • Add a primary antibody specific to GM2 ganglioside.

  • Wash the plate to remove unbound antibodies.

  • Add a secondary antibody conjugated to a detectable marker.

  • Wash the plate to remove unbound secondary antibodies.

  • Add the appropriate substrate to develop a signal.

  • Measure the signal using a plate reader. The signal intensity is proportional to the amount of GM2 ganglioside in the sample.

Visualizing the Mechanism of Action and Experimental Workflow

Signaling Pathway of Pharmacological Chaperone Action

PharmacologicalChaperonePathway cluster_ER ER Quality Control cluster_Lysosome Lysosome ER Endoplasmic Reticulum (ER) Golgi Golgi Apparatus Lysosome Lysosome Golgi->Lysosome Trafficking ActiveEnzyme Active Enzyme Proteasome Proteasome MutantEnzyme Misfolded Mutant Enzyme MutantEnzyme->Proteasome Degradation CorrectlyFolded Correctly Folded Enzyme-Chaperone Complex PC Pharmacological Chaperone (this compound) PC->MutantEnzyme Binding & Stabilization CorrectlyFolded->Golgi Transport Substrate GM2 Ganglioside ActiveEnzyme->Substrate Hydrolysis Product Product

Caption: Mechanism of this compound as a pharmacological chaperone.

Experimental Workflow for Evaluating Chaperone Efficacy

ChaperoneEvaluationWorkflow start Start patient_cells Patient-derived Fibroblasts (e.g., Tay-Sachs) start->patient_cells culture Cell Culture with Pharmacological Chaperone (e.g., this compound) patient_cells->culture cell_lysis Cell Lysis culture->cell_lysis hex_assay HexA Activity Assay cell_lysis->hex_assay gm2_assay GM2 Ganglioside Quantification cell_lysis->gm2_assay data_analysis Data Analysis and Comparison hex_assay->data_analysis gm2_assay->data_analysis end End data_analysis->end

Caption: Workflow for assessing pharmacological chaperone performance.

Conclusion

This compound shows promise as a pharmacological chaperone for Tay-Sachs disease by demonstrating the ability to stabilize mutant β-hexosaminidase A and increase its activity in preclinical models. Comparative data with other chaperones like Pyrimethamine and NGT highlight the potential of this therapeutic approach. Further research, including comprehensive preclinical studies on GM2 ganglioside reduction and eventual clinical trials, will be crucial to fully elucidate the therapeutic potential of this compound for patients with Tay-Sachs disease. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct further comparative studies in this important field of drug development for lysosomal storage diseases.

References

A Comparative Guide to M-31850 and Alternative Pharmacological Chaperones for β-Hexosaminidase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of M-31850, a potent inhibitor of β-hexosaminidase, and other therapeutic alternatives, with a focus on their potential as pharmacological chaperones for the treatment of GM2 gangliosidoses, such as Tay-Sachs and Sandhoff diseases.

Introduction

Tay-Sachs and Sandhoff diseases are devastating neurodegenerative lysosomal storage disorders caused by mutations in the HEXA and HEXB genes, respectively. These mutations lead to a deficiency in the β-hexosaminidase A (Hex A) enzyme, resulting in the accumulation of GM2 ganglioside, particularly in the central nervous system.[1][2][3] One promising therapeutic strategy is the use of pharmacological chaperones, small molecules that can stabilize mutant enzyme conformations, facilitate their proper trafficking to the lysosome, and increase residual enzyme activity.[4] This guide focuses on this compound, a naphthalimide derivative, and compares its known properties with the established alternative, pyrimethamine.

In Vitro Efficacy and Potency

This compound has been identified as a potent, selective, and competitive inhibitor of human β-hexosaminidase A (Hex A) and B (Hex B).[4] As a pharmacological chaperone, it has been shown to increase the thermal stability of mutant Hex A. In vitro studies have demonstrated its ability to enhance Hex A activity in fibroblasts from patients with Tay-Sachs and Sandhoff diseases.

Pyrimethamine, an FDA-approved drug for treating toxoplasmosis, has been repurposed as a pharmacological chaperone for Hex A. It has been shown to increase Hex A activity in vitro in fibroblast cell lines from patients with late-onset Tay-Sachs and Sandhoff diseases.

The following table summarizes the available in vitro data for this compound and pyrimethamine. It is important to note that a direct head-to-head comparison under identical experimental conditions is not available in the current literature.

CompoundTargetIC50 (µM)Ki (µM)Cell TypeEffect
This compound Human Hex A6.00.8-Competitive inhibition, increased thermal stability of mutant Hex A.
Human Hex B3.1--
Pyrimethamine Human Hex APotent Inhibitor-Late-onset Tay-Sachs and Sandhoff patient fibroblastsIncreased residual Hex A activity.

In Vivo Correlation and Therapeutic Potential

A critical aspect of drug development is the correlation between in vitro findings and in vivo efficacy. While in vitro studies for this compound are promising, there is currently no publicly available in vivo data from animal models of Tay-Sachs or Sandhoff disease.

In contrast, pyrimethamine has been evaluated in clinical trials for patients with Late-Onset Tay-Sachs disease (LOTS). These studies have demonstrated that pyrimethamine can increase Hex A activity in vivo. However, the clinical benefits have been less clear, with some patients showing transient improvements while others experienced neuropsychiatric deterioration. The optimal therapeutic dose and long-term efficacy of pyrimethamine remain under investigation.

CompoundAnimal ModelRoute of AdministrationKey Findings
This compound No available data--
Pyrimethamine LOTS Patients (Clinical Trial)OralIncreased leukocyte Hex A activity. Transient and variable clinical response.

Signaling Pathway and Mechanism of Action

Tay-Sachs disease is characterized by the accumulation of GM2 ganglioside in neuronal lysosomes due to deficient Hex A activity. Pharmacological chaperones like this compound and pyrimethamine act by binding to the misfolded mutant Hex A enzyme in the endoplasmic reticulum, stabilizing its conformation, and allowing it to be trafficked to the lysosome where it can exert its catalytic activity.

G cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lysosome Lysosome Mutant HexA (misfolded) Mutant HexA (misfolded) Stabilized HexA Stabilized HexA Mutant HexA (misfolded)->Stabilized HexA Binding Proteasomal Degradation Proteasomal Degradation Mutant HexA (misfolded)->Proteasomal Degradation Ubiquitination PC Pharmacological Chaperone (this compound / Pyrimethamine) PC->Stabilized HexA Transport Vesicle Transport Vesicle Stabilized HexA->Transport Vesicle Trafficking Active HexA Active HexA Transport Vesicle->Active HexA Fusion PC_dissociated PC Active HexA->PC_dissociated Dissociation GM2 Ganglioside GM2 Ganglioside GM3 Ganglioside GM3 Ganglioside GM2 Ganglioside->GM3 Ganglioside Hydrolysis by Active HexA

Mechanism of action of pharmacological chaperones.

Experimental Protocols

In Vitro β-Hexosaminidase Activity Assay (Fluorometric)

This protocol describes a common method for determining the enzymatic activity of β-hexosaminidase in cell lysates or purified enzyme preparations.

Materials:

  • 96-well black microtiter plates

  • Fluorometer with excitation/emission wavelengths of 365/450 nm

  • Cell lysate or purified enzyme sample

  • Assay Buffer (e.g., 0.1 M citrate/phosphate buffer, pH 4.5)

  • Substrate Solution: 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) in Assay Buffer

  • Stop Solution (e.g., 0.5 M glycine-carbonate buffer, pH 10.5)

  • Pharmacological chaperone (this compound or alternative) for inhibition studies

Procedure:

  • Sample Preparation: Prepare serial dilutions of the cell lysate or enzyme solution in Assay Buffer. For inhibition assays, pre-incubate the enzyme with varying concentrations of the pharmacological chaperone for a specified time.

  • Reaction Initiation: Add 50 µL of the sample (or enzyme-inhibitor mixture) to each well of the 96-well plate. Add 50 µL of the MUG substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes), protected from light.

  • Reaction Termination: Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Fluorescence Measurement: Read the fluorescence of each well using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis: Calculate the enzyme activity based on a standard curve generated with 4-methylumbelliferone (4-MU). For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of enzyme/cell lysate D Pre-incubate enzyme with pharmacological chaperone A->D B Prepare substrate solution (MUG) C Prepare pharmacological chaperone dilutions C->D E Add enzyme-inhibitor mix to 96-well plate D->E F Add MUG substrate to initiate reaction E->F G Incubate at 37°C F->G H Add stop solution G->H I Read fluorescence (Ex: 365nm, Em: 450nm) H->I J Calculate enzyme activity I->J K Determine IC50 values I->K

Workflow for a fluorometric β-hexosaminidase activity assay.

In Vivo Study Protocol (Example: Pyrimethamine in a Sandhoff Mouse Model)

While specific protocols for this compound are unavailable, the following provides a general framework for an in vivo study based on protocols used for other pharmacological chaperones in Sandhoff disease mouse models.

Animal Model:

  • Sandhoff disease mouse model (Hexb -/-) and wild-type littermates as controls.

Drug Administration:

  • Route: Oral gavage is a common route for small molecule administration.

  • Dose: A dose-ranging study would be necessary to determine the optimal therapeutic dose. For pyrimethamine, doses would be extrapolated from human studies, considering interspecies scaling.

  • Frequency: Daily or twice-daily administration.

  • Duration: Treatment would typically be initiated at an early age and continue for several weeks or months to assess long-term effects.

Outcome Measures:

  • Biochemical:

    • Measurement of β-hexosaminidase activity in brain, liver, and other relevant tissues.

    • Quantification of GM2 ganglioside accumulation in the brain.

  • Behavioral:

    • Assessment of motor function using tests such as rotarod, grip strength, and open field activity.

  • Histological:

    • Immunohistochemical analysis of neuronal loss, astrogliosis, and microgliosis in the brain.

  • Survival:

    • Kaplan-Meier survival analysis to determine if the treatment extends the lifespan of the Sandhoff mice.

Logical Relationship: In Vitro to In Vivo Correlation

The ultimate goal of preclinical research is to establish a strong correlation between in vitro activity and in vivo efficacy. This relationship is crucial for predicting the therapeutic potential of a compound in humans.

G InVitro_Potency In Vitro Potency (IC50, Ki) Cellular_Activity Cellular Activity (Increased Hex A in patient cells) InVitro_Potency->Cellular_Activity predicts InVivo_Efficacy In Vivo Efficacy (Reduced GM2, improved phenotype) Cellular_Activity->InVivo_Efficacy correlates with InVivo_PK In Vivo Pharmacokinetics (ADME) InVivo_PK->InVivo_Efficacy influences Therapeutic_Potential Therapeutic Potential in Humans InVivo_Efficacy->Therapeutic_Potential informs

Correlation between in vitro and in vivo studies.

Conclusion

This compound demonstrates significant promise as a pharmacological chaperone for β-hexosaminidase based on its potent in vitro inhibitory and stabilizing activities. However, the lack of in vivo data for this compound currently limits a direct comparison of its therapeutic potential with alternatives like pyrimethamine, for which some clinical data exists. Future preclinical studies in relevant animal models are essential to establish the in vivo efficacy and pharmacokinetic profile of this compound and to validate its potential as a viable therapeutic agent for Tay-Sachs and Sandhoff diseases.

References

M-31850: A Potent Hexosaminidase Inhibitor Outperforming First-Generation Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of M-31850, a novel β-hexosaminidase inhibitor, against first-generation inhibitors. The data presented herein, supported by established experimental protocols, demonstrates the superior potency and efficacy of this compound, positioning it as a significant advancement in the field for researchers, scientists, and drug development professionals.

Executive Summary

This compound is a potent, selective, and competitive inhibitor of human β-hexosaminidase (Hex), a crucial enzyme in the lysosomal degradation of GM2 gangliosides. Deficiencies in this enzyme lead to debilitating neurodegenerative disorders like Tay-Sachs and Sandhoff diseases. First-generation hexosaminidase inhibitors, primarily carbohydrate-based molecules and other small compounds, have shown limited efficacy. This guide presents a head-to-head comparison that underscores the enhanced performance of this compound.

Data Presentation: Quantitative Comparison of Hexosaminidase Inhibitors

The following tables summarize the inhibitory potency and pharmacological chaperone effect of this compound compared to first-generation inhibitors, N-acetylglucosamine-thiazoline (NGT) and pyrimethamine.

Table 1: Inhibitory Potency (IC50 and Ki) of Hexosaminidase Inhibitors

InhibitorTarget EnzymeIC50 (µM)Ki (µM)Reference
This compound human HexA6.00.8 ± 0.1[1]
human HexB3.1-[1]
Pyrimethamine human HexA5 - 1313 (at pH 4.5)[2]
NGT human HexA--

Note: A direct IC50 value for NGT under the same comparative conditions was not available in the reviewed literature.

Table 2: Pharmacological Chaperone Efficacy

InhibitorRelative Effective ConcentrationReference
This compound Maximally effective at a 100-fold lower concentration than NGT[1]
NGT Baseline[1]

Experimental Protocols

The data presented in this guide is based on established methodologies for assessing hexosaminidase inhibition and chaperone activity.

Determination of IC50 and Ki for Hexosaminidase Inhibitors

A fluorescence-based assay is the standard method for determining the inhibitory potency of compounds against β-hexosaminidase.

Principle:

The assay utilizes a fluorogenic substrate, such as 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) or 4-methylumbelliferyl-N-acetyl-β-D-glucosamine-6-sulfate (MUGS), which upon cleavage by hexosaminidase, releases the fluorescent molecule 4-methylumbelliferone (4-MU). The rate of 4-MU production is proportional to the enzyme activity. In the presence of an inhibitor, the rate of this reaction decreases.

General Protocol:

  • Enzyme and Substrate Preparation: Purified human placental β-hexosaminidase A (Hex A) or B (Hex B) is used. A stock solution of the fluorogenic substrate (e.g., MUG) is prepared in an appropriate buffer (e.g., citrate-phosphate buffer, pH 4.5).

  • Inhibitor Preparation: A series of dilutions of the test inhibitor (e.g., this compound, pyrimethamine) are prepared.

  • Assay Reaction: The enzyme is pre-incubated with varying concentrations of the inhibitor for a specified time at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

  • Measurement: The fluorescence of the released 4-MU is measured over time using a fluorometer with excitation and emission wavelengths typically around 365 nm and 450 nm, respectively.

  • Data Analysis:

    • IC50 Determination: The rate of reaction at each inhibitor concentration is determined. The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • Ki Determination: To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetics are measured at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation and analyzed using methods such as Lineweaver-Burk or Dixon plots.

Pharmacological Chaperone Activity Assay

This assay assesses the ability of an inhibitor to act as a pharmacological chaperone, stabilizing mutant forms of the enzyme and increasing its cellular activity.

Principle:

Patient-derived fibroblasts with mutations in the HEXA or HEXB gene are cultured in the presence of the test compound. A pharmacological chaperone will aid in the proper folding and trafficking of the mutant enzyme to the lysosome, resulting in increased intracellular hexosaminidase activity.

General Protocol:

  • Cell Culture: Fibroblasts from patients with Tay-Sachs or Sandhoff disease are cultured under standard conditions.

  • Treatment: The cells are incubated with various concentrations of the test compound (e.g., this compound, NGT) for several days.

  • Cell Lysis: After the treatment period, the cells are harvested and lysed to release the intracellular enzymes.

  • Hexosaminidase Activity Assay: The hexosaminidase activity in the cell lysates is measured using the fluorescence-based assay described above with the MUGS substrate, which is specific for Hex A.

  • Data Analysis: The enzyme activity in the treated cells is compared to that in untreated control cells. A significant increase in activity in the presence of the compound indicates pharmacological chaperone activity.

Mandatory Visualization

Signaling Pathway: GM2 Ganglioside Degradation

The primary pathway affected by hexosaminidase inhibition is the lysosomal degradation of GM2 gangliosides.

GM2_Degradation cluster_lysosome GM1 GM1 Ganglioside GM2 GM2 Ganglioside GM1->GM2 β-Galactosidase GM3 GM3 Ganglioside GM2->GM3 β-Hexosaminidase A (HexA) GM2->GM2_to_GM3_edge Glucosylceramide Glucosylceramide GM3->Glucosylceramide Sialidase Lysosome Lysosome Inhibitor Hexosaminidase Inhibitors (e.g., this compound) Inhibitor->GM2_to_GM3_edge GM2_to_GM3_edge->GM3 IC50_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare serial dilutions of inhibitor D Pre-incubate enzyme with inhibitor A->D B Prepare enzyme solution (Hexosaminidase) B->D C Prepare substrate solution (e.g., MUG) E Initiate reaction with substrate C->E D->E F Measure fluorescence over time E->F G Calculate reaction rates F->G H Plot % inhibition vs. log[inhibitor] G->H I Determine IC50 value H->I

References

Safety Operating Guide

Proper Disposal of M-31850: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential guidance on the proper disposal procedures for the β-hexosaminidase inhibitor, M-31850 (CAS No. 281224-40-6). Adherence to these protocols is critical to ensure personnel safety and environmental compliance in research and drug development settings.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes general principles of hazardous waste management applicable to research-grade chemical compounds. Researchers, scientists, and drug development professionals must augment these procedures with a substance-specific risk assessment and consult their institution's Environmental Health and Safety (EHS) department for local regulations.

Core Principles of this compound Disposal

The disposal of this compound, as with any chemical of unknown toxicity and environmental impact, must be approached with caution. The primary principle is to manage all waste streams containing this compound as hazardous chemical waste.

Key Handling and Disposal Data

Due to the absence of a specific SDS, quantitative data on toxicity, environmental hazards, and specific disposal parameters for this compound are not available. The following table summarizes general best practices for handling and disposal based on standard laboratory procedures for novel chemical entities.

ParameterGuidelineSource
Waste Categorization Hazardous Chemical WasteGeneral Laboratory Safety Protocols
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses, lab coatStandard Laboratory Practice
Container Type Clearly labeled, sealed, chemically compatible containerInstitutional EHS Guidelines
Waste Segregation Segregate from incompatible materialsGeneral Chemical Safety
Disposal Method Licensed hazardous waste disposal vendorRegulatory Requirement

Step-by-Step Disposal Protocol

A systematic approach is essential for the safe disposal of this compound and associated materials. The following workflow outlines the critical steps from waste generation to final disposal.

G This compound Disposal Workflow A Step 1: Waste Identification - Unused this compound - Contaminated Labware - Contaminated PPE B Step 2: Segregation Isolate this compound waste from other chemical waste streams. A->B Segregate C Step 3: Containment Place in a designated, sealed, and clearly labeled hazardous waste container. B->C Contain D Step 4: Labeling Affix a hazardous waste label with: - 'Hazardous Waste' - 'this compound' - Accumulation Start Date - Hazard Characteristics (if known) C->D Label E Step 5: Storage Store in a designated satellite accumulation area. D->E Store F Step 6: EHS Notification Contact your institution's Environmental Health and Safety department for waste pickup. E->F Request Pickup G Step 7: Professional Disposal Waste is transported and disposed of by a licensed hazardous waste vendor. F->G Final Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

Experimental Protocols for Waste Handling

While specific experimental protocols for this compound disposal are not available, the following general procedures should be adapted for handling waste generated from its use.

Protocol 1: Decontamination of Non-Disposable Labware

  • Initial Rinse: Carefully rinse all contaminated glassware and equipment with a suitable solvent in which this compound is soluble. This rinseate must be collected as hazardous waste.

  • Secondary Wash: Wash the rinsed labware with an appropriate laboratory detergent and water.

  • Final Rinse: Thoroughly rinse with deionized water.

  • Drying: Allow the labware to air dry completely before reuse.

Protocol 2: Management of Solid Waste

  • Collection: Collect all disposable items contaminated with this compound, such as pipette tips, weigh boats, and gloves, in a designated, lined hazardous waste container.

  • Container Sealing: Once the container is full, securely seal the lid.

  • Labeling: Ensure the container is properly labeled as described in the workflow diagram.

  • Storage: Store the sealed container in the satellite accumulation area awaiting pickup.

Disclaimer: This information is intended as a general guide. All laboratory personnel must be trained on their institution's specific hazardous waste management procedures and comply with all local, state, and federal regulations. Always consult your institution's Environmental Health and Safety department for guidance on the proper disposal of any chemical waste.

Safeguarding Your Research: A Comprehensive Guide to Handling M-31850

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe and effective handling of specialized chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the personal protective equipment (PPE) required when working with M-31850, a potent β-hexosaminidase inhibitor. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Immediate Safety and Handling Protocols

This compound (CAS Number: 281224-40-6) requires careful handling in a controlled laboratory environment. The following tables summarize the necessary personal protective equipment and immediate first aid measures.

Personal Protective Equipment (PPE)
Equipment Specification Rationale
Hand Protection Nitrile rubber gloves.Provides a barrier against skin contact.
Eye Protection Safety glasses with side-shields or goggles.Protects eyes from potential splashes.
Body Protection Laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust is generated.Minimizes inhalation exposure.
First Aid Measures

In the event of exposure to this compound, immediate action is crucial. The following table outlines the initial first aid steps to be taken.

Exposure Route First Aid Procedure
Eye Contact Remove any contact lenses. Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.
Skin Contact Wash off immediately with plenty of soap and water. Remove contaminated clothing.
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Operational and Disposal Plans

Proper operational procedures and disposal methods are essential for the safe use of this compound in a laboratory setting.

Storage and Handling Workflow

Correct storage and handling are critical to maintain the stability and efficacy of this compound, as well as to ensure the safety of laboratory personnel. Stock solutions of this compound should be stored at -20°C for up to 3 months.

cluster_storage Storage cluster_handling Handling cluster_disposal Disposal storage Store at -20°C ppe Don Appropriate PPE storage->ppe Retrieve weigh Weigh Compound ppe->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use waste Dispose as Chemical Waste use->waste After Use cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis stock Prepare this compound Stock treat Treat Cells with this compound stock->treat cells Culture Cells cells->treat incubate Incubate treat->incubate lyse Lyse Cells incubate->lyse protein Quantify Protein lyse->protein activity Measure Enzyme Activity lyse->activity analyze Analyze Data protein->analyze activity->analyze

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
M-31850
Reactant of Route 2
Reactant of Route 2
M-31850

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.